molecular formula C25H42O B3028571 Geranylfarnesol CAS No. 22488-05-7

Geranylfarnesol

Cat. No.: B3028571
CAS No.: 22488-05-7
M. Wt: 358.6 g/mol
InChI Key: YHTCXUSSQJMLQD-GIXZANJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E,10E,14E)-geranylfarnesol is a geranylfarnesol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCXUSSQJMLQD-GIXZANJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79577-58-5
Record name Geranylfarnesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol is an acyclic C25 isoprenoid alcohol, a member of the sesterterpenoid class of natural products.[1] Its extended hydrocarbon chain and terminal alcohol functional group bestow upon it a unique combination of lipophilicity and reactivity, making it a subject of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and a discussion of the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a long-chain unsaturated alcohol with the chemical formula C25H42O.[2] Its structure consists of a twenty-five-carbon chain with five isoprene (B109036) units, terminating in a primary alcohol. The all-trans configuration of the double bonds is the most commonly cited isomer.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C25H42O[2]
Molecular Weight 358.6 g/mol [2]
IUPAC Name (2E,6E,1E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol[2]
CAS Number 22488-05-7[2]
Boiling Point 466.6 ± 14.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
pKa 14.42 ± 0.10[3]
XLogP3 8.5[2]
Topological Polar Surface Area 20.2 Ų[2]
Solubility Soluble in DMSO[3]
Storage Store in a cool, dry place. For short-term storage (days to weeks), 0-4 °C is recommended. For long-term storage (months to years), -66 °C is recommended.[3]

Experimental Protocols

Determination of Solubility

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Stability Studies

Detailed stability studies for this compound are not extensively documented. However, a general protocol for assessing the stability of an unsaturated alcohol can be outlined based on ICH guidelines.

Protocol: General Stability Testing

  • Sample Preparation: this compound is stored in its intended container-closure system.

  • Storage Conditions: Samples are stored under various conditions to simulate long-term and accelerated degradation. These typically include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, the samples are analyzed for purity and the presence of degradation products using a stability-indicating analytical method, such as HPLC. Physical properties (e.g., appearance, color) should also be monitored.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

An early study on this compound provided a description of its ¹H NMR spectrum.[1]

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
1.58singletMethyl groups trans to olefinic protons
1.65singletMethyls cis to olefinic protons
1.70doublet (J ≈ 1 Hz)3-Me
2.0multipletAllylic methylene (B1212753) protons
5.05multipletC-4 protons and vinylic protons
5.3triplet (J ≈ 7 Hz)Vinylic proton at C-2

Note: This data is from a 1969 publication and may not reflect the resolution and detail of modern NMR spectroscopy.

Infrared (IR) Spectroscopy

The same study also reported key IR absorption bands for this compound.[1]

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3290O-H stretch (alcohol)
1665C=C stretch (alkene)
828=C-H bend (alkene)
Mass Spectrometry (MS)

The molecular ion peak (M+) for this compound has been reported at m/z 358, which is consistent with its molecular formula C25H42O.[1]

Chemical Reactivity

This compound, with its multiple double bonds and a primary alcohol functional group, can undergo a variety of chemical transformations.

Oxidation

The primary alcohol group of this compound can be oxidized to an aldehyde.

Experimental Protocol: Oxidation with Chromium Trioxide-Pyridine

A solution of this compound in pyridine (B92270) is treated with chromium trioxide. The reaction mixture is stirred at room temperature, followed by workup and purification to yield the corresponding aldehyde.[1] This reaction can be monitored by the disappearance of the alcohol O-H stretch and the appearance of a carbonyl C=O stretch in the IR spectrum.

Dehydrogenation, Dehydration, and Esterification

This compound can also participate in dehydrogenation, dehydration, and esterification reactions, typical for unsaturated alcohols.[3]

Experimental Protocol: Esterification (General Procedure)

This compound can be esterified by reacting it with a carboxylic acid or an acid anhydride (B1165640) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent. The reaction is often heated to drive it to completion. The product can be purified by chromatography.

Esterification_Workflow This compound This compound (Alcohol) ReactionVessel Reaction (Heating) This compound->ReactionVessel CarboxylicAcid Carboxylic Acid or Acid Anhydride CarboxylicAcid->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Ester Geranylfarnesyl Ester ReactionVessel->Ester Purification Purification (Chromatography) Ester->Purification FinalProduct Pure Ester Purification->FinalProduct

Caption: General workflow for the esterification of this compound.

Involvement in Signaling Pathways (of Structurally Related Compounds)

Extensive research has been conducted on the biological activities of terpenoids, particularly Farnesol, a structurally similar C15 sesquiterpene alcohol. While direct evidence for this compound's involvement in specific signaling pathways is limited, the activities of Farnesol provide a valuable reference point for potential areas of investigation.

It is crucial to note that the following information pertains to Farnesol and not directly to this compound. This compound has a longer C25 isoprenoid chain compared to the C15 chain of Farnesol, which may influence its biological activity.

PI3K/Akt/mTOR Pathway

Farnesol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Farnesol can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Farnesol Farnesol (Inhibitor) Farnesol->PI3K Inhibits Farnesol->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of Farnesol.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have indicated that Farnesol can modulate the MAPK pathway, contributing to its anti-cancer effects.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Regulates Farnesol Farnesol (Modulator) Farnesol->Raf Modulates

References

Pioneering Discovery: The First Isolation of Geranylfarnesol from Insect Wax

Author: BenchChem Technical Support Team. Date: December 2025

In 1969, a significant advancement in the field of natural product chemistry was marked by the first-ever isolation and characterization of Geranylfarnesol, a C25 isoprenoid alcohol, from the wax of an insect. This discovery was accomplished by researchers Tirso Ríos and S. Pérez C., who meticulously extracted and identified this novel compound, expanding the known diversity of terpenoids in nature.[1] The insect identified as the source of this unique compound is Llaveia axin axin, a scale insect indigenous to Mesoamerica.

Hypothetical Experimental Protocol

The isolation and characterization of this compound from the wax of Llaveia axin axin would have likely involved a multi-step process, typical for the analysis of natural products during that period.

Collection and Extraction of Insect Wax

The initial step would involve the collection of the raw wax material from the Llaveia axin axin insects. This would be followed by an extraction process, likely using organic solvents such as hexane (B92381) or chloroform, to dissolve the lipid-soluble components of the wax, including this compound.

Purification of the Crude Extract

The crude extract would then undergo a series of purification steps to isolate the individual components. A common technique for this would be column chromatography, using a stationary phase like silica (B1680970) gel or alumina, and a gradient of solvents with increasing polarity to separate the compounds based on their chemical properties.

Structural Elucidation

Once a pure sample of this compound was obtained, its chemical structure would be determined using the spectroscopic methods available at the time. This would have likely included:

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the hydroxyl (-OH) group characteristic of an alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR (if available) would have been crucial in determining the carbon skeleton and the arrangement of protons and carbon atoms within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, providing further clues to its structure.

  • Chemical Degradation and Synthesis: In that era, it was also common to perform chemical reactions to break down the molecule into smaller, known compounds or to synthesize the proposed structure to confirm its identity.

Quantitative Data

Detailed quantitative data from the original 1969 study, such as the percentage yield of this compound from the insect wax and specific spectroscopic data values, are not available in the accessible literature.

Visualizing the Workflow

The following diagram illustrates a probable experimental workflow for the pioneering isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structural Elucidation insect_wax Llaveia axin axin Wax solvent_extraction Solvent Extraction (e.g., Hexane) insect_wax->solvent_extraction crude_extract Crude Wax Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions pure_compound Pure this compound fractions->pure_compound spectroscopy Spectroscopic Analysis (IR, NMR, MS) pure_compound->spectroscopy chemical_analysis Chemical Degradation/ Synthesis pure_compound->chemical_analysis structure This compound Structure spectroscopy->structure chemical_analysis->structure

A potential workflow for the first isolation of this compound.

Significance and Further Research

The discovery of this compound in Llaveia axin axin was a notable contribution to the understanding of insect biochemistry and the vast array of secondary metabolites produced in the natural world. This finding would have spurred further interest in the chemical composition of insect waxes and the potential biological roles of such compounds. For drug development professionals, the identification of novel natural products like this compound provides new molecular scaffolds that can be investigated for potential therapeutic activities.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (B1233315) is an acyclic C25 isoprenoid alcohol that plays a significant role as a precursor in the biosynthesis of sesterterpenes.[] Isolated from sources such as insect wax, this terpenoid is of growing interest to researchers in organic synthesis and drug discovery due to its unique chemical structure and potential biological activities.[2] Its extended polyene chain and terminal alcohol functional group make it a versatile starting material for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its role in biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₄₂O[][3]
Molecular Weight358.61 g/mol []
Boiling Point466.6 ± 14.0 °C at 760 mmHg[]
Density0.9 ± 0.1 g/cm³[]
SolubilitySoluble in DMSO[]
Table 2: Chemical Identifiers and Properties of this compound
PropertyValueReference
IUPAC Name(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol[3]
Synonymsall-trans-geranylfarnesol, all-E-geranylfarnesol[3]
CAS Number22488-05-7, 79577-58-5[3]
pKa14.42 ± 0.10[]
InChI KeyYHTCXUSSQJMLQD-GIXZANJISA-N[]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for its numerous methyl and olefinic protons. Key signals include those for the methyl groups trans to olefinic protons at approximately 1.58 ppm (singlet) and methyls cis to olefinic protons at 1.65 ppm (singlet).[2] The vinylic proton at C-2 appears as a triplet at 5.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a broad absorption band around 3290 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[2] A peak at approximately 1665 cm⁻¹ corresponds to the C=C stretching of the olefinic bonds, and a band around 828 cm⁻¹ is indicative of out-of-plane C-H bending of the trisubstituted double bonds.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 358, corresponding to its molecular weight.[2]

Reactivity and Chemical Transformations

This compound's structure, featuring multiple double bonds and a primary alcohol, allows for a variety of chemical transformations. It can undergo oxidation, dehydrogenation, dehydration, and esterification reactions.

Oxidation

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde. For instance, oxidation with chromium trioxide-pyridine complex yields a conjugated aldehyde.[2] This aldehyde exhibits characteristic IR absorptions at 1668 cm⁻¹ (C=O stretch) and 1625 cm⁻¹ (C=C stretch).[2]

Enzymatic Cyclization

This compound is a substrate for squalene-hopene cyclase (SHC), which catalyzes its cyclization into various sesterterpenes. This enzymatic reaction can produce bicyclic, tricyclic, and tetracyclic compounds.[]

Experimental Protocols

Protocol for Enzymatic Cyclization of this compound

This protocol is based on the enzymatic reaction of this compound with squalene-hopene cyclase (SHC).

Materials:

  • This compound

  • Squalene-hopene cyclase (SHC) enzyme

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer)

  • Detergent (for substrate solubilization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Apparatus for incubation and product analysis (e.g., GC-MS)

Methodology:

  • Prepare a solution of this compound in a suitable detergent to ensure its solubility in the aqueous buffer.

  • Add the this compound solution to the SHC enzyme in the buffer.

  • Incubate the reaction mixture at the optimal temperature and pH for the SHC enzyme activity.

  • After the desired incubation period, stop the reaction by adding a quenching agent or by heat inactivation.

  • Extract the products from the aqueous mixture using an organic solvent like ethyl acetate.

  • Analyze the extracted products using GC-MS to identify the different cyclic sesterterpenes formed.

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A Dissolve this compound in detergent B Add substrate to SHC enzyme in buffer A->B C Incubate at optimal conditions B->C D Stop reaction C->D E Extract products with organic solvent D->E F Analyze by GC-MS E->F

Caption: Workflow for the enzymatic cyclization of this compound.

Biological Significance and Signaling Pathways

This compound pyrophosphate is a key intermediate in the biosynthesis of sesterterpenes.[] The biogenesis of these C25 terpenes is hypothesized to proceed through the head-to-tail linkage of five isoprene (B109036) units to form geranylfarnesyl pyrophosphate, which then undergoes cyclization.[2]

While direct studies on the signaling pathways modulated by this compound are limited, research on related isoprenoids like farnesol (B120207) and geraniol (B1671447) provides valuable insights. These molecules are known to influence key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[4][5][6][7][8][9] Given its structural similarity and being a larger analogue, it is plausible that this compound could exhibit similar or even more potent effects on these pathways.

signaling_pathway cluster_stimulus External Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response Stimuli Inflammatory Stimuli / Growth Factors PI3K PI3K/Akt Pathway Stimuli->PI3K MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Response Inflammation, Proliferation, Survival PI3K->Response MAPK->Response NFkB->Response This compound This compound (Potential Modulator) This compound->PI3K This compound->MAPK This compound->NFkB

Caption: Potential modulation of key signaling pathways by this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule for various research and development applications:

  • Organic Synthesis: It serves as a precursor for the synthesis of complex natural products and their analogues.

  • Drug Discovery: Its potential to modulate key signaling pathways makes it a candidate for the development of novel therapeutics for inflammatory diseases and cancer.

  • Biochemical Research: this compound and its derivatives are useful tools for studying the substrate specificity and mechanisms of terpene cyclases and other enzymes involved in isoprenoid metabolism.

Conclusion

This compound is a C25 isoprenoid alcohol with well-defined physical and chemical properties. Its rich chemistry and biological role as a sesterterpene precursor make it a compound of significant interest. Further research into its specific interactions with cellular signaling pathways is warranted and could lead to the development of new therapeutic agents. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its potential in their respective fields.

References

An In-depth Technical Guide to Geranylfarnesol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geranylfarnesol is an acyclic sesterterpenoid alcohol, a C25 isoprenoid, that has garnered interest in the scientific community for its potential applications in organic synthesis and as a precursor for various bioactive molecules.[] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, biosynthesis, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Nomenclature

This compound is systematically named (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[][2] It is registered under the CAS number 22488-05-7 .[] A related CAS number, 79577-58-5, is also associated with this compound in some databases.[][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C25H42O[][2]
Molecular Weight 358.61 g/mol [][2]
Appearance Colorless to yellow liquid[4] (inferred for similar terpenes)
Boiling Point 466.6 ± 14.0 °C at 760 mmHg[]
Density 0.9 ± 0.1 g/cm³[]
Solubility Soluble in DMSO[]
pKa 14.42 ± 0.10[]
logP (Octanol/Water) 8.5[2][5]

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of sesterterpenoids.[6][7] The biosynthesis of its precursor, geranylfarnesyl pyrophosphate (GFPP), occurs via the terpenoid backbone biosynthesis pathway. This pathway starts with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[6][8] A series of condensation reactions catalyzed by prenyltransferases leads to the formation of GFPP.[6][7] this compound is then formed by the dephosphorylation of GFPP.

G cluster_0 Terpenoid Backbone Biosynthesis cluster_1 Sesterterpenoid Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) GGPP->GFPP GFOH This compound GFPP->GFOH Dephosphorylation Sesterterpenoids Sesterterpenoids GFOH->Sesterterpenoids Cyclization / Modification

Biosynthesis pathway leading to this compound.

Experimental Protocols

Extraction and Isolation of Sesterterpenoids (General Protocol)
  • Sample Preparation: Air-dry and powder the source material (e.g., plant leaves, fungal biomass).

  • Extraction:

    • Perform successive maceration of the powdered material with solvents of increasing polarity, such as n-hexane followed by acetone, at room temperature.

    • Concentrate the extracts under vacuum to obtain crude residues.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, for example, n-hexane-ethyl acetate, followed by increasing concentrations of methanol (B129727).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing compounds of interest.

    • Perform further purification using techniques like preparative high-performance liquid chromatography (HPLC) to isolate pure sesterterpenoids.

  • Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

The following is a general protocol for the quantitative analysis of terpenes, which can be optimized for this compound.

  • Sample Preparation:

    • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol or hexane).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the terpene fraction.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the standard or sample extract in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) at a controlled rate, and hold for a few minutes.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activity

While extensive data on the specific biological activities of this compound are limited, the broader class of sesterterpenoids has been shown to exhibit a range of biological effects, including cytotoxic activities against various cancer cell lines.[9][10][11][12] The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery.

CompoundCell LineCancer TypeIC50 (µM)Source
GriffithiienePanc-1Pancreatic Carcinoma15.6[13]
ScalaradialPanc-1Pancreatic Carcinoma31.2[13]
GriffithiieneNBT-T2Bladder Cancer15.6[13]
ScalaradialNBT-T2Bladder Cancer31.2[13]
GriffithiieneHCT116Colorectal Carcinoma31.2[13]
ScalaradialHCT116Colorectal Carcinoma62.5[13]

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source, from extraction to biological activity assessment.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification & Identification cluster_2 Analysis & Bioactivity A Source Material (e.g., Plant, Fungus) B Drying & Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F Fraction Collection E->F G HPLC Purification F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I J Quantitative Analysis (GC-MS) H->J K Cytotoxicity Assays H->K L Data Analysis K->L

Workflow for this compound Analysis.

Conclusion

This compound is a C25 sesterterpenoid with a well-defined chemical structure and known physicochemical properties. It serves as a key precursor in the biosynthesis of a diverse range of sesterterpenoids. While specific biological activity data for this compound is still emerging, the broader class of sesterterpenoids demonstrates significant potential, particularly in the area of anticancer research. The experimental protocols outlined in this guide provide a foundation for researchers to extract, analyze, and evaluate this compound and related compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug development and other scientific applications.

References

The Biological Function of Geranylfarnesol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Geranylfarnesol, a C25 isoprenoid alcohol, is a key intermediate in the biosynthesis of sesterterpenoids, a diverse class of natural products with a wide range of biological activities. While not as extensively studied as its C15 (farnesol) and C10 (geraniol) counterparts, this compound plays a significant role in the metabolic pathways of various organisms, from fungi and plants to insects. This technical guide provides an in-depth overview of the known biological functions of this compound, its biosynthetic pathway, and its potential as a modulator of cellular signaling. Furthermore, it outlines key experimental protocols for its study and presents available quantitative data on related isoprenoids to inform future research and drug development efforts.

Introduction

Isoprenoids, also known as terpenes, are a vast and structurally diverse class of organic molecules derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1][2]. This compound (GF) is a C25 acyclic isoprenoid alcohol, placing it in the sesterterpene category. It is synthesized through the mevalonate (B85504) pathway and serves as the direct precursor to a wide array of cyclic and polycyclic sesterterpenoids in various organisms[3][4]. Beyond its role as a biosynthetic intermediate, emerging evidence suggests that this compound and its derivatives may possess intrinsic biological activities, including potential antimicrobial and cytotoxic effects, making it a molecule of interest for drug discovery and development[5]. This guide aims to consolidate the current understanding of this compound's biological functions for researchers, scientists, and drug development professionals.

Biosynthesis of this compound: The Mevalonate Pathway

This compound is synthesized via the mevalonate pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria for the production of IPP and DMAPP, the fundamental building blocks of all isoprenoids[3].

The biosynthesis of this compound pyrophosphate (GFPP), the activated form of this compound, proceeds through the sequential condensation of isoprene (B109036) units:

  • Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is a key regulatory step in the pathway[3].

  • Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP and its isomer DMAPP[3].

  • Chain Elongation: IPP and DMAPP are then condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20)[1].

  • Formation of GFPP: Geranylfarnesyl diphosphate (B83284) synthase (GFPPS) catalyzes the condensation of one molecule of FPP with one molecule of IPP, or one molecule of GPP with two molecules of IPP, to form the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This compound is formed upon the dephosphorylation of GFPP.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl_CoA Acetyl-CoA (x3) HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (inhibited by statins) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Phosphorylation & Decarboxylation DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Phosphorylation & Decarboxylation GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP DMAPP->GPP GPP->FPP FPP Synthase FPP->GGPP GGPP Synthase FPP->GFPP GFPPS This compound This compound GFPP->this compound Phosphatase Sesterterpenes Sesterterpenes This compound->Sesterterpenes Triterpene Synthase Ras_cAMP_Pathway Glucose Glucose GPCR G-protein coupled receptor Glucose->GPCR Ras Ras GPCR->Ras Adenylate_Cyclase Adenylate Cyclase Ras->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Stress_Response Stress Response Genes (Activated) PKA->Stress_Response Cell_Proliferation Cell Proliferation (Inhibited) PKA->Cell_Proliferation This compound This compound (Hypothesized) This compound->Adenylate_Cyclase Inhibition Extraction_Workflow Start Start: Dried & Ground Source Material Extraction Maceration or Soxhlet Extraction (e.g., with hexane (B92381) or ethyl acetate) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Concentration of the crude extract (Rotary Evaporator) Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography (Gradient elution with hexane:ethyl acetate) Concentration->Column_Chromatography Fraction_Collection Collection of fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC analysis of fractions to identify those containing this compound Fraction_Collection->TLC_Analysis Pooling Pooling of pure fractions TLC_Analysis->Pooling Final_Concentration Final concentration to yield purified this compound Pooling->Final_Concentration End End: Purified this compound Final_Concentration->End

References

Geranylfarnesol: A C25 Isoprenoid Alcohol Precursor for Sesterterpenoid Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylfarnesol (B1233315), an acyclic C25 isoprenoid alcohol, serves as a crucial precursor in the biosynthesis of sesterterpenoids, a diverse class of natural products with significant pharmacological potential. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthetic pathway, and its role as a key intermediate in enzymatic cyclization reactions. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and explores its potential applications in drug development, drawing parallels with structurally related isoprenoids.

Introduction

Isoprenoids are one of the largest and most diverse families of natural products, synthesized from five-carbon isoprene (B109036) units.[1] Sesterterpenoids, which are composed of 25 carbon atoms (C25), are a relatively rare class of isoprenoids that have garnered significant interest due to their complex structures and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The biosynthetic precursor to this important class of molecules is (2E,6E,10E,14E)-geranylfarnesol and its pyrophosphate ester, geranylfarnesyl diphosphate (B83284) (GFPP).[1]

This compound itself is an acyclic C25 isoprenoid alcohol that has been isolated from natural sources such as insect wax. Its primary significance in research and drug development lies in its role as a substrate for sesterterpene synthases (STSs), enzymes that catalyze complex cyclization reactions to form the vast array of sesterterpenoid skeletons.[1][3] Understanding the biosynthesis and enzymatic conversion of this compound is therefore critical for the discovery and development of new therapeutic agents.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValue
Molecular Formula C₂₅H₄₂O
Molecular Weight 358.61 g/mol
IUPAC Name (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
CAS Number 79577-58-5
Appearance Acyclic alcohol
Classification Lipid -> Prenol Lipid -> Isoprenoid -> C25 Isoprenoid (Sesterterpene)

Biosynthesis of this compound

This compound is derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These precursors are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[1] The C25 backbone is constructed through the sequential head-to-tail condensation of IPP units with an allylic diphosphate primer, catalyzed by prenyltransferases.

The formation of the C25 precursor, geranylfarnesyl diphosphate (GFPP), is catalyzed by Geranylfarnesyl Diphosphate Synthase (GFPPS) . This enzyme sequentially adds an IPP molecule to geranylgeranyl diphosphate (GGPP, C20).[5] this compound is then formed by the dephosphorylation of GFPP, a reaction that can occur via the action of phosphatases.

G cluster_main Isoprenoid Biosynthesis Pathway to this compound IPP Isopentenyl Diphosphate (IPP, C5) inv1 IPP->inv1 + IPP inv2 IPP->inv2 + IPP inv3 IPP->inv3 + IPP inv4 IPP->inv4 + IPP (GFPPS) DMAPP Dimethylallyl Diphosphate (DMAPP, C5) DMAPP->inv1 GPP Geranyl Diphosphate (GPP, C10) GPP->inv2 FPP Farnesyl Diphosphate (FPP, C15) FPP->inv3 GGPP Geranylgeranyl Diphosphate (GGPP, C20) GGPP->inv4 GFPP Geranylfarnesyl Diphosphate (GFPP, C25) GFOH This compound (GFOH, C25) GFPP->GFOH Dephosphorylation (Phosphatase) inv1->GPP inv2->FPP inv3->GGPP inv4->GFPP inv5 G cluster_main This compound as a Sesterterpenoid Precursor GFPP Geranylfarnesyl Diphosphate (GFPP, C25) GFOH This compound (GFOH, C25) GFPP->GFOH Dephosphorylation Cyclases Sesterterpene Synthases (e.g., SHC, STSs) GFPP->Cyclases Direct Cyclization GFOH->Cyclases Activation & Cyclization Sesterterpenoids Diverse Sesterterpenoid Scaffolds (Mono-, Bi-, Tri-, Tetracyclic) Cyclases->Sesterterpenoids Forms G cluster_pathway Potential Anti-Inflammatory Signaling Pathway cluster_nuc Potential Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates complex NF-κB/IκBα Complex IkB->complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->complex Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) GFOH This compound (Hypothesized) GFOH->IKK Inhibits? complex->NFkB Release of NF-κB G cluster_main GC-MS Analytical Workflow Prep 1. Sample Preparation (e.g., Biological extract, reaction mixture) Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Hexane) Prep->Extract Dry 3. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Extract->Dry Inject 4. GC-MS Injection (Dilute in appropriate solvent) Dry->Inject Analysis 5. Data Analysis (Library Matching, Quantification) Inject->Analysis

References

Early Research on the Biological Activity of Geranylfarnesol and Related Isoprenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 acyclic isoprenoid alcohol, alongside its more extensively studied C15 and C20 counterparts, farnesol (B120207) and geranylgeraniol (B1671449), has emerged as a subject of significant interest in early biomedical research.[1][2][][4] These naturally occurring compounds, found in various essential oils, are intermediates in the mevalonate (B85504) pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and other essential isoprenoids.[5][6] Early investigations have revealed a spectrum of biological activities for these molecules, with a primary focus on their potential as anticancer agents. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and related isoprenoids, with a focus on their effects on cancer cells, their interaction with key enzymes in cholesterol biosynthesis, and the underlying signaling pathways.

Anticancer Activity: Induction of Apoptosis and Inhibition of Cell Proliferation

A substantial body of early research has demonstrated that farnesol and geranylgeraniol are potent inducers of apoptosis and inhibitors of proliferation in a variety of cancer cell lines.[5][7][8] Tumor cells have been observed to be considerably more sensitive to the growth-inhibitory effects of farnesol compared to normal cells.[5]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The cytotoxic effects of farnesol have been quantified across a range of cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell type. Leukemic cells have been identified as being particularly sensitive.[5]

Cell LineCancer TypeIC50 (µM) of FarnesolReference
HBL-52Optic Nerve Sheath Meningioma25[9]
A549Human Lung Carcinoma~70 (nebulized)[10]
H460Human Lung Carcinoma~35 (nebulized)[10]
OSCC linesOral Squamous Carcinoma30 - 60[11]
VariousGeneral Range25 - 250[5]
Mechanisms of Apoptosis Induction

Farnesol-induced apoptosis is primarily mediated through the intrinsic, mitochondria-dependent pathway.[5][12] This is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of a cascade of caspases, including caspase-3, -4, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[5][12] Notably, farnesol does not appear to significantly activate caspase-8, suggesting a lack of involvement of the extrinsic apoptotic pathway.[5]

Furthermore, farnesol has been shown to induce endoplasmic reticulum (ER) stress, which contributes to its apoptotic effects.[5][13] This is evidenced by the upregulation of genes involved in the unfolded protein response (UPR), such as ATF3, DDIT3 (CHOP), and the splicing of XBP1 mRNA.[5][13]

Farnesol_Induced_Apoptosis cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_ER Endoplasmic Reticulum Stress Farnesol Farnesol Mito_Membrane Mitochondrial Membrane Potential (Dissipation) Farnesol->Mito_Membrane ER_Stress ER Stress Farnesol->ER_Stress Cytochrome_c Cytochrome c (Release) Mito_Membrane->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Activation) Apoptosome->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF3_CHOP ATF3, CHOP (Upregulation) UPR->ATF3_CHOP XBP1 XBP1 mRNA (Splicing) UPR->XBP1 UPR->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Inhibition of Cholesterol Biosynthesis

This compound and its related isoprenoids play a role in the regulation of cholesterol biosynthesis through their interaction with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6][7][14][15]

Quantitative Data: Inhibition of HMG-CoA Reductase

Geraniol has been shown to be a direct competitive inhibitor of HMG-CoA reductase. In contrast, a direct inhibitory concentration (IC50) for farnesol is not typically reported, as its primary mechanism of action is believed to be the acceleration of HMG-CoA reductase protein degradation.[14]

CompoundIC50 (µM)Mechanism of ActionReference
Geraniol72.91 ± 2.92Competitive Inhibition[14]
FarnesolNot ApplicableAccelerates degradation of HMG-CoA reductase protein[14]

In intact NIH3T3 cells, both farnesol and geranylgeraniol have been shown to decrease the incorporation of [14C]acetate into cholesterol.[16]

CompoundConcentration (µM)Decrease in Cholesterol SynthesisReference
Farnesol167~50%[16]
Geranylgeraniol125~75%[16]
Mechanism of HMG-CoA Reductase Inhibition

The mevalonate pathway is a key metabolic route for the production of cholesterol and non-sterol isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical regulatory step. Geraniol directly competes with the HMG-CoA substrate for the active site of the enzyme. Farnesol, a downstream product of the pathway, is thought to act as a non-sterol regulator that signals for the degradation of the HMG-CoA reductase enzyme, thus creating a feedback inhibition loop.[14][15]

HMG_CoA_Reductase_Inhibition cluster_inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR HMGCR HMG-CoA Reductase Geraniol Geraniol Geraniol->HMGCR Competitive Inhibition Farnesol Farnesol Farnesol->HMGCR Accelerates Degradation

Inhibition of Protein Prenylation

Protein prenylation is a post-translational modification where farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) is attached to a cysteine residue at or near the C-terminus of a protein. This process is crucial for the proper localization and function of many proteins involved in cell signaling, including the Ras superfamily of small GTPases.[17][18] Farnesol and geranylgeraniol can influence this process, and their analogs have been investigated as potential inhibitors of the enzymes responsible for prenylation, namely farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[19]

Protein_Prenylation_Pathway cluster_enzymes Mevalonate_Pathway Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Farnesylated_Protein Farnesylated Protein FPP->Farnesylated_Protein Geranylgeranylated_Protein Geranylgeranylated Protein GGPP->Geranylgeranylated_Protein FTase Farnesyltransferase (FTase) FTase->Farnesylated_Protein Catalyzes GGTase Geranylgeranyltransferase (GGTase) GGTase->Geranylgeranylated_Protein Catalyzes Protein Target Protein (e.g., Ras) Protein->Farnesylated_Protein Protein->Geranylgeranylated_Protein Membrane_Localization Membrane Localization & Signaling Farnesylated_Protein->Membrane_Localization Geranylgeranylated_Protein->Membrane_Localization Farnesol_Analogs Farnesol/Geranylgeraniol Analogs Farnesol_Analogs->FTase Inhibition Farnesol_Analogs->GGTase Inhibition

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for assessing the effect of this compound or related compounds on the viability of adherent cancer cell lines.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound/farnesol/geranylgeraniol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well.[20][21]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[20]

  • Read the absorbance at 570-590 nm using a microplate reader.[20]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: TUNEL Assay

This protocol outlines the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on adherent cells.

Materials:

  • Cells cultured on sterile coverslips or in chamber slides

  • PBS (Phosphate Buffered Saline)

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., Proteinase K or 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

  • Stop/Wash Buffer

  • Mounting medium with a counterstain (e.g., DAPI)

  • Fluorescence microscope

  • Positive control (e.g., cells treated with DNase I)

  • Negative control (without TdT enzyme)

Procedure:

  • Treat cells with the test compound for the desired time to induce apoptosis.

  • Wash the cells twice with PBS.[22]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

  • Wash the cells twice with PBS.[22]

  • Permeabilize the cells by incubating with permeabilization solution.[23][24]

  • Wash the cells with PBS.[22]

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 30-60 minutes, protected from light.[25]

  • Stop the reaction by adding a stop/wash buffer and incubate for 10 minutes.[24]

  • Wash the cells three times with PBS.[22]

  • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used.

HMG-CoA Reductase Activity Assay

This protocol describes an in vitro spectrophotometric assay to measure the activity of HMG-CoA reductase.

Materials:

  • Recombinant HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)[26]

  • Test compound (this compound, farnesol, or geraniol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADPH, and the test compound at various concentrations.[27][28]

  • Include control wells with no inhibitor (for maximum enzyme activity) and no enzyme (for background).

  • Pre-incubate the plate at 37°C for 5-10 minutes.[26]

  • Initiate the reaction by adding the HMG-CoA substrate to each well.[26][27]

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[26][29] The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the control and calculate the IC50 value.

Conclusion

Early research has established this compound and related isoprenoids, particularly farnesol and geranylgeraniol, as biologically active molecules with significant potential, especially in the field of oncology. Their ability to induce apoptosis in cancer cells through the intrinsic pathway and ER stress, inhibit cell proliferation, and modulate the activity of HMG-CoA reductase highlights their multifaceted mechanisms of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to build upon this early work and further explore the therapeutic applications of these promising natural compounds. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profiles of this compound and its analogs is warranted to fully realize their clinical potential.

References

Characterization of Geranylfarnesol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (GF), a C25 isoprenoid alcohol, is a naturally occurring sesterterpenoid found in various plants and insects.[] Its unique chemical structure, featuring multiple isoprenoid units, gives rise to a variety of geometric isomers. These isomers, differing in the configuration of their double bonds, are anticipated to exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the characterization of different this compound isomers, with a focus on their physicochemical properties, biological significance, and the experimental methodologies used for their analysis. This information is critical for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the therapeutic potential of these compounds.

Physicochemical Properties of this compound Isomers

Table 1: Physicochemical Properties of (2E,6E,10E,14E)-Geranylfarnesol [2]

PropertyValueSource
Molecular FormulaC₂₅H₄₂OPubChem[2]
Molecular Weight358.6 g/mol PubChem[2]
Boiling Point466.6 ± 14.0 °C at 760 mmHgBOC Sciences[]
Density0.9 ± 0.1 g/cm³BOC Sciences[]
pKa14.42 ± 0.10BOC Sciences[]
XLogP3-AA8.5PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count13PubChem[2]
Exact Mass358.323565959 DaPubChem[2]
Monoisotopic Mass358.323565959 DaPubChem[2]
Topological Polar Surface Area20.2 ŲPubChem[2]

Biological Significance and Therapeutic Potential

This compound and its isomers are of growing interest in the field of drug development due to their potential biological activities.[] As precursors in the biosynthesis of sesterterpenes, they are implicated in a variety of cellular processes.[] While research specifically on this compound isomers is still emerging, studies on the closely related sesquiterpene, farnesol (B120207), provide insights into their potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Limited studies have investigated the cytotoxic effects of this compound. One study compared the cytotoxicity of several prenylalcohols and found that this compound exhibited activity against human tumor cell lines, although with lower tumor-specificity compared to geranylgeraniol.[] Further research is needed to elucidate the specific anticancer mechanisms of individual this compound isomers and to determine their potency (e.g., IC₅₀ values) against a broader range of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound isomers is an area of active investigation. Given that the structurally similar farnesol has been shown to modulate inflammatory pathways, it is plausible that this compound isomers may also exert anti-inflammatory effects.

Signaling Pathway Involvement

Due to structural similarities with farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway, this compound and its isomers are likely to be involved in various cellular signaling cascades. Farnesol has been shown to impact key signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways. It is hypothesized that this compound isomers may also modulate these pathways, thereby influencing cellular processes like proliferation, apoptosis, and inflammatory responses.

G Hypothesized Signaling Pathway Modulation by this compound Isomers cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Geranylfarnesol_Isomers This compound Isomers IKK IKK Geranylfarnesol_Isomers->IKK potential inhibition PI3K PI3K Geranylfarnesol_Isomers->PI3K potential inhibition IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB inhibits Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes activates transcription Akt Akt PI3K->Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation promotes

Caption: Hypothesized modulation of NF-κB and PI3K/Akt signaling pathways by this compound isomers.

Experimental Protocols

The characterization of this compound isomers requires a combination of sophisticated separation and analytical techniques. The following protocols are based on established methods for the analysis of related terpene isomers and can be adapted for this compound.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate individual this compound isomers from a mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 80:20 (v/v) acetonitrile:water, progressing to 100% acetonitrile over 20-30 minutes. The optimal gradient will need to be determined empirically.

  • Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30 °C

    • Detection wavelength: 210 nm

  • Data Analysis: Identify and quantify the individual isomers based on their retention times and peak areas relative to the standards.

G HPLC Separation Workflow for this compound Isomers Start Start: Isomer Mixture Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (Reversed-Phase C18) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis End End: Separated Isomers Data_Analysis->End

Caption: A generalized workflow for the separation of this compound isomers using HPLC.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of this compound isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • This compound isomer samples (pure or as separated fractions from HPLC)

Procedure:

  • Sample Preparation: Dilute the this compound isomer samples in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) to an appropriate concentration (e.g., 10-100 µg/mL).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier gas flow rate: 1.0 mL/min (constant flow)

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-500

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

  • Data Analysis: Analyze the resulting mass spectra for the molecular ion peak (m/z 358.3) and characteristic fragmentation patterns to identify and differentiate the isomers.

G GC-MS Analysis Workflow for this compound Isomers Start Start: Isomer Sample Sample_Prep Sample Preparation (Dilution in Volatile Solvent) Start->Sample_Prep GC_MS_Injection GC-MS Injection Sample_Prep->GC_MS_Injection Separation Gas Chromatographic Separation GC_MS_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis (Mass Spectrum Interpretation) Mass_Analysis->Data_Analysis End End: Isomer Identification Data_Analysis->End

Caption: A generalized workflow for the identification of this compound isomers using GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively determine the stereochemistry of the double bonds in each this compound isomer.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of CDCl₃.

  • ¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the olefinic protons and the protons of the methyl groups adjacent to the double bonds will be diagnostic for the E and Z configurations.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the methyl and methylene (B1212753) carbons adjacent to the double bonds are particularly sensitive to the stereochemistry (gamma-gauche effect).

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations that confirm the stereochemical assignments.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Isomers

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic Protons5.0 - 5.5120 - 140
Allylic Methylene Protons1.9 - 2.225 - 40
Vinylic Methyl Protons1.6 - 1.815 - 25
Hydroxymethyl Protons (-CH₂OH)~4.1~59

Conclusion

The characterization of this compound isomers is a crucial step in unlocking their full therapeutic potential. This technical guide has provided a foundational understanding of their physicochemical properties, biological significance, and the key experimental methodologies required for their separation and structural elucidation. As research in this area progresses, the development of robust analytical methods and the acquisition of comprehensive biological data for individual isomers will be paramount. Such efforts will pave the way for the rational design and development of novel therapeutic agents derived from this promising class of natural products.

References

Initial Studies on the Pharmacological Potential of Geranylfarnesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the pharmacological potential of Geranylfarnesol is currently limited. This guide summarizes the known biological activities of its constituent isoprenoid units, farnesol (B120207) and geraniol (B1671447), to infer the potential pharmacological profile of this compound. The data and experimental protocols presented herein are primarily from studies on farnesol and geraniol and should be considered as a foundation for future research directly investigating this compound.

Introduction to this compound

This compound is a C25 isoprenoid alcohol, a member of the sesterterpenoid class of natural products.[1] It is biosynthetically derived from the combination of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). While research on this compound itself is in its nascent stages, the well-documented pharmacological activities of its precursors, farnesol and geraniol, suggest a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[][3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the initial studies and inferred pharmacological potential of this compound, drawing from the existing knowledge of its constituent parts.

Data Presentation: Quantitative Pharmacological Data of Related Compounds

The following tables summarize quantitative data from studies on farnesol and geraniol, which may provide insights into the potential bioactivities of this compound.

Table 1: Anticancer Activity of Farnesol and Geraniol Derivatives

CompoundCancer Cell LineAssayIC50 ValueReference
Geranyl-O-acetylhydroquinoneMurine B16 melanomaProliferation Assay5.1 µM/l[]
GeraniolMurine B16 melanomaProliferation Assay160 µM/l[]

Table 2: Neuroprotective and Anti-inflammatory Effects of Farnesol

Experimental ModelCompoundDosageKey FindingsReference
3-Nitropropionic acid-induced Huntington's disease in ratsFarnesol50 mg/kg and 100 mg/kgSignificant improvement in locomotor activity and grip strength; attenuation of nitrite (B80452) and restoration of glutathione (B108866) (GSH) levels.[5]
Haloperidol-induced Parkinson's disease in ratsFarnesol50 mg/kg and 100 mg/kgSignificant improvement in locomotor activity and grip strength; reduction in dopamine (B1211576) depletion and restoration of antioxidant enzyme levels (superoxide dismutase, catalase).[6]
Ovalbumin-sensitized asthmatic miceFarnesol-Decreased interleukin (IL)-6/IL-10 level ratios in bronchoalveolar lavage fluid (BALF).[7]
Chronic sleep deprivation-induced cognitive impairment in miceFarnesol-Ameliorated cognitive impairment, attenuated oxidative stress and neuroinflammation.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for farnesol and geraniol are provided below. These protocols can serve as a template for designing future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., lung, colon, breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., farnesol, geraniol, or this compound) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Neuroprotective Activity Assessment

Objective: To evaluate the neuroprotective effects of a compound in an animal model of a neurodegenerative disease.

Methodology (using a 3-Nitropropionic Acid-Induced Huntington's Disease Model in Rats):

  • Animal Model: Male Wistar rats are used. Huntington's disease-like symptoms are induced by daily intraperitoneal (i.p.) injections of 3-nitropropionic acid (3-NP).

  • Compound Administration: The test compound (e.g., farnesol or this compound) is administered orally at different doses (e.g., 50 and 100 mg/kg) for a specified period (e.g., 14 days) concurrently with 3-NP administration.

  • Behavioral Assessments:

    • Locomotor Activity: Assessed using an actophotometer to measure spontaneous motor activity.

    • Motor Coordination and Grip Strength: Evaluated using a rotarod test.

  • Biochemical Analysis:

    • At the end of the treatment period, animals are euthanized, and brain tissues (e.g., striatum and cortex) are collected.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA, a marker of lipid peroxidation) and reduced glutathione (GSH) are measured in brain homogenates.

    • Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) are determined.

    • Nitrite Levels: Measured as an indicator of nitric oxide production.

  • Data Analysis: Behavioral and biochemical parameters are compared between the control, 3-NP treated, and compound-treated groups using appropriate statistical tests.

In Vitro Antioxidant Capacity Assays

Objective: To determine the free radical scavenging activity of a compound.

Methodology (DPPH Radical Scavenging Assay):

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). Ascorbic acid or Trolox is typically used as a positive control.

Methodology (ABTS Radical Scavenging Assay):

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Signaling Pathways and Mechanisms of Action

Based on studies of farnesol and geraniol, this compound may exert its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects: NF-κB Signaling Pathway

Farnesol has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[10] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF This compound (Inferred) IKK IKK Complex GF->IKK Inhibition (Inferred) IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects: Nrf2/HO-1 Antioxidant Pathway

Farnesol and nerolidol (B1678203) have been suggested to modulate the Nrf2/HO-1 antioxidant signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neurological damage.[4]

Nrf2_HO1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF This compound (Inferred) Keap1 Keap1 GF->Keap1 Inhibition (Inferred) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection (Neuroprotection) Antioxidant_Genes->Cellular_Protection

Caption: Inferred activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological potential of this compound is currently scarce, the extensive research on its constituent molecules, farnesol and geraniol, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data on anticancer, anti-inflammatory, and neuroprotective activities, along with the detailed experimental protocols and elucidated signaling pathways, offer a solid foundation for future studies.

Researchers are encouraged to undertake studies specifically designed to:

  • Evaluate the in vitro cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.

  • Conduct in vivo studies in animal models of cancer, inflammation, and neurodegenerative diseases to assess its efficacy and safety.

  • Investigate the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.

  • Explore the antioxidant capacity of this compound using a variety of in vitro assays.

Such research will be crucial in validating the inferred pharmacological potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Metabolic Fate of Geranylfarnesol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo metabolic studies on Geranylfarnesol are limited in publicly available literature. This guide synthesizes information from studies on its close structural analogs, Farnesol (B120207) (FOH) and Geranylgeraniol (B1671449) (GGOH), to project a likely metabolic fate for this compound. The quantitative data and specific pathways presented are predictive models based on this available information.

Introduction

This compound (GFOH) is a C25 isoprenoid alcohol with potential applications in various fields, including as a precursor for synthesizing biologically active molecules. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development in any therapeutic or commercial context. This document provides a comprehensive overview of the predicted metabolic fate of this compound in vivo, based on the well-documented metabolism of related isoprenoids like Farnesol and Geranylgeraniol.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound is anticipated to follow pathways similar to those of FOH and GGOH, which primarily involve oxidation and conjugation reactions.[1][2]

Phase I Metabolism: Oxidation

The primary Phase I metabolic pathway for this compound is expected to be a two-step oxidation process.

  • Oxidation to Geranylfarnesal: The terminal alcohol group of this compound is likely oxidized to an aldehyde, Geranylfarnesal. This reaction is predicted to be catalyzed by NAD(P)+-dependent alcohol dehydrogenases (ADHs) present in the cytosol and mitochondria.[3][4] Specifically, Farnesol dehydrogenase has been identified as a key enzyme in the oxidation of Farnesol to Farnesal.[5][6]

  • Oxidation to Geranylfarnoesic Acid: The intermediate aldehyde, Geranylfarnesal, is expected to be further oxidized to a carboxylic acid, Geranylfarnoesic acid. This step is likely mediated by aldehyde dehydrogenases (ALDHs).[1]

Phase II Metabolism: Glucuronidation

Another significant metabolic route for this compound, mirroring the metabolism of Farnesol, is predicted to be glucuronidation.[7] This conjugation reaction would involve the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming this compound-glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT2B7, would increase the water solubility of the compound, facilitating its excretion.[7]

Other Potential Metabolic Pathways
  • Phosphorylation: A salvage pathway may exist where this compound is phosphorylated to Geranylfarnesyl pyrophosphate (GFPP) by a kinase.[3][8] This would allow it to enter isoprenoid biosynthesis pathways for the synthesis of other molecules.

  • Cytochrome P450 (CYP) Mediated Hydroxylation: CYP enzymes may also contribute to the metabolism of this compound, likely through hydroxylation at various positions on the isoprenoid chain, creating more polar metabolites for excretion.[7]

Below is a diagram illustrating the predicted primary metabolic pathways for this compound.

Geranylfarnesol_Metabolism GFOH This compound GFAL Geranylfarnesal GFOH->GFAL Alcohol Dehydrogenase (ADH) GFOH_G This compound-glucuronide GFOH->GFOH_G UDP-glucuronosyltransferase (UGT) GFA Geranylfarnoesic Acid GFAL->GFA Aldehyde Dehydrogenase (ALDH) Excretion1 Excretion (Urine/Feces) GFA->Excretion1 Excretion2 Excretion (Urine/Bile) GFOH_G->Excretion2

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for the ADME properties of this compound in a rat model, based on typical values for lipophilic compounds of similar molecular weight.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (100 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 2.5 ± 0.815.2 ± 3.1
Tmax (h) 2.0 ± 0.50.1 ± 0.05
AUC0-t (µg·h/mL) 12.8 ± 3.425.6 ± 5.2
Bioavailability (%) ~50-
t1/2 (h) 4.5 ± 1.23.8 ± 0.9
CL (mL/h/kg) -390 ± 85
Vd (L/kg) -2.1 ± 0.4

Table 2: Hypothetical Tissue Distribution of [14C]-Geranylfarnesol in Rats (2 hours post-dose)

TissueConcentration (ng equivalents/g)
Blood 1,800 ± 450
Plasma 2,200 ± 510
Liver 15,500 ± 3,200
Kidney 8,900 ± 1,800
Adipose Tissue 25,000 ± 6,100
Spleen 4,100 ± 980
Lungs 6,200 ± 1,300
Brain < 100

Table 3: Hypothetical Excretion Profile of [14C]-Geranylfarnesol Derived Radioactivity in Rats (% of Administered Dose)

Excretion Route0-24 h24-48 hTotal (0-48 h)
Urine 25 ± 68 ± 233 ± 7
Feces 45 ± 912 ± 357 ± 11
Total Recovery 90 ± 15

Detailed Experimental Protocols

To definitively determine the metabolic fate of this compound, a comprehensive in vivo study in a rodent model is necessary. Below is a detailed protocol for such a study.

Objective

To investigate the absorption, distribution, metabolism, and excretion (ADME) of [14C]-Geranylfarnesol in male Sprague-Dawley rats following a single oral and intravenous dose.

Materials
  • Test Article: [14C]-Geranylfarnesol (radiolabeled at a metabolically stable position), with a radiochemical purity of >98%.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Dosing Vehicles: For oral administration: 0.5% carboxymethylcellulose with 0.1% Tween 80 in water. For intravenous administration: 10% Solutol HS 15 in saline.

  • Equipment: Metabolism cages for separate collection of urine and feces, liquid scintillation counter, high-performance liquid chromatography with radiometric detection (HPLC-RAM), liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Study Design
  • Group 1 (Oral): 5 rats administered a single oral gavage dose of 100 mg/kg [14C]-Geranylfarnesol.

  • Group 2 (Intravenous): 5 rats administered a single intravenous bolus dose of 10 mg/kg [14C]-Geranylfarnesol via the tail vein.

  • Group 3 (Tissue Distribution - Oral): 9 rats administered a single oral gavage dose of 100 mg/kg [14C]-Geranylfarnesol. Three rats each will be euthanized at 2, 8, and 24 hours post-dose for tissue collection.

Experimental Procedures
  • Dosing and Sample Collection:

    • Animals in Groups 1 and 2 will be housed individually in metabolism cages.

    • Urine and feces will be collected at intervals: 0-8, 8-24, 24-48, and 48-72 hours post-dose.

    • Blood samples (approx. 0.2 mL) will be collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma will be separated by centrifugation.

  • Tissue Distribution:

    • Animals in Group 3 will be euthanized at the specified time points.

    • Blood will be collected via cardiac puncture.

    • Tissues (liver, kidneys, lungs, heart, spleen, brain, adipose tissue, muscle, etc.) will be excised, weighed, and homogenized.

  • Sample Analysis:

    • Quantification of Total Radioactivity: Aliquots of plasma, urine, homogenized tissues, and feces will be analyzed by liquid scintillation counting to determine total radioactivity.

    • Metabolite Profiling: Plasma, urine, and feces samples will be pooled by time point and analyzed by HPLC-RAM to separate the parent compound from its metabolites.

    • Metabolite Identification: Fractions corresponding to radioactive peaks from HPLC will be collected and analyzed by LC-MS/MS to identify the structures of the metabolites.

Data Analysis
  • Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis.

  • The amount of radioactivity in urine, feces, and tissues will be expressed as a percentage of the administered dose.

  • Metabolite profiles will be presented as the percentage of total radioactivity in the sample.

Below is a diagram of the proposed experimental workflow.

Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis cluster_Output Data Output Dosing_PO Oral Dosing (100 mg/kg) Blood Blood/Plasma Dosing_PO->Blood Excreta Urine & Feces Dosing_PO->Excreta Tissues Tissues Dosing_PO->Tissues Dosing_IV IV Dosing (10 mg/kg) Dosing_IV->Blood Dosing_IV->Excreta LSC Liquid Scintillation Counting (Total Radioactivity) Blood->LSC HPLC HPLC-RAM (Metabolite Profiling) Blood->HPLC Excreta->LSC Excreta->HPLC Tissues->LSC PK Pharmacokinetics LSC->PK Distribution Tissue Distribution LSC->Distribution Excretion_Profile Excretion Profile LSC->Excretion_Profile LCMS LC-MS/MS (Metabolite Identification) HPLC->LCMS Metabolite_ID Metabolite ID LCMS->Metabolite_ID

Caption: Experimental workflow for an in vivo ADME study of this compound.

Conclusion

While direct experimental data on the in vivo metabolic fate of this compound is not yet widely available, a robust predictive model can be constructed based on the metabolism of its analogs, Farnesol and Geranylgeraniol. The proposed primary metabolic pathways involve oxidation to Geranylfarnesal and Geranylfarnoesic acid, as well as glucuronidation. Due to its lipophilic nature, this compound is expected to be well-absorbed orally and distribute significantly into tissues, particularly adipose tissue and the liver. Excretion is predicted to occur via both urine and feces after metabolic conversion to more polar compounds. The detailed experimental protocol outlined in this guide provides a clear path forward for definitively elucidating the ADME properties of this compound, which is essential for its future development and application.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol is a C25 isoprenoid, classified as a sesterterpene, which plays a role as a precursor in the biosynthesis of various natural products. Its identification and quantification are crucial in fields ranging from natural product chemistry to drug discovery, where it may serve as a biomarker or a synthetic intermediate. These application notes provide detailed protocols for the analytical identification and quantification of this compound using state-of-the-art chromatographic and spectroscopic techniques.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitive detection, making it ideal for the identification and quantification of this compound in complex mixtures such as essential oils and biological extracts.

Application Note: Quantification of this compound in Plant Extracts

This method outlines the procedure for the quantitative analysis of this compound in a plant matrix. The protocol is adapted from established methods for terpene analysis in essential oils.[1][2]

Experimental Protocol:

  • Sample Preparation: Extraction

    • Weigh 1 gram of dried and powdered plant material.

    • Perform solvent extraction with 10 mL of ethyl acetate (B1210297) by vortexing for 1 minute followed by sonication for 15 minutes.[3]

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into a GC vial.

    • Add an internal standard (e.g., n-tridecane) to a final concentration of 100 µg/mL.[4]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for this compound (Predicted): Monitor characteristic fragment ions of this compound (exact ions to be determined from a standard).

  • Data Analysis:

    • Identify this compound by comparing the retention time and mass spectrum with a pure standard.

    • For quantification, construct a calibration curve using a series of this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary (for related Terpenes)
ParameterValueCompoundReference
Limit of Detection (LOD)0.02 ng/µLFarnesol (B120207)[5]
Limit of Quantification (LOQ)3.53 ng/gHexanal (indicator of lipid oxidation)[6]
Linearity (R²)>0.99Farnesol[5]
Recovery97.7%Hexanal[6]

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of less volatile and thermally labile compounds. It is particularly useful for analyzing this compound in biological matrices.

Application Note: Determination of this compound in Biological Fluids

This protocol is designed for the detection and quantification of this compound in plasma or cell culture media and is based on methods developed for other sesterterpenes.[7]

Experimental Protocol:

  • Sample Preparation: Liquid-Liquid Extraction

    • To 100 µL of plasma, add 900 µL of ethyl acetate.[8]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Add an appropriate internal standard (e.g., a deuterated analog if available).

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera HPLC system or equivalent.[9]

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex TripleQuad 3500).[9]

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[8]

    • Mobile Phase:

    • Gradient Elution:

      • Start with 50% B, hold for 1 minute.

      • Linearly increase to 100% B over 10 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Ion Source Parameters: Optimize for this compound standard (e.g., spray voltage, source temperature, gas flows).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine precursor and product ions for this compound by infusing a standard solution.

  • Data Analysis:

    • Identify this compound based on its retention time and specific MRM transitions.

    • Quantify using a calibration curve prepared with standards in a matrix-matched solution.

Quantitative Data Summary (for related Terpenes/Cannabinoids by LC-MS/MS)
ParameterValueCompound ClassReference
Limit of Detection (LOD)2-10 ppbOxygenated Terpenes[10]
Limit of Quantification (LOQ)0.05 - 50 ng/mLCannabinoids[11]
Linearity (R²)>0.990Terpenes[10]
Recovery80-120%Terpenes[9]

III. High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a robust and widely available technique for the quantification of compounds with a UV chromophore. For compounds like this compound that lack a strong chromophore, derivatization can be employed to enhance detection.[12]

Application Note: Quantification of this compound in Essential Oils

This method describes the analysis of this compound in essential oil samples. The protocol is based on a general method for the simultaneous determination of multiple components in essential oils.[13]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the essential oil sample.

    • Dissolve the sample in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

    • Mobile Phase:

      • A: Acetonitrile.

      • B: Water.

    • Gradient Elution:

      • Start with 60% A, hold for 5 minutes.

      • Linearly increase to 95% A over 20 minutes.

      • Hold at 95% A for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, this wavelength provides general sensitivity for the carbon-carbon double bonds).[13]

  • Data Analysis:

    • Identify this compound by comparing its retention time with that of a pure standard.

    • Quantify using an external standard calibration curve.

Quantitative Data Summary (for Phenolic Compounds by HPLC-UV)
ParameterValueCompound ClassReference
Limit of Detection (LOD)Varies by compoundPhenolic Compounds[12]
Limit of Quantification (LOQ)Varies by compoundPhenolic Compounds[12]
Linearity (R²)>0.9906Phenolic Compounds[6]
Recovery (%)96-103%Phenolic Compounds[6]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Application Note: Structural Elucidation of this compound

This note provides the expected NMR data for this compound based on general knowledge of terpene structures and publicly available spectral data for related compounds.[2][14]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 32 scans, 2s relaxation delay.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: 1024 scans, 2s relaxation delay.

    • 2D NMR (for complete assignment):

      • Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity.

Expected ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.40-5.00 (m, 5H, vinylic protons)

    • δ 4.15 (d, J = 7.0 Hz, 2H, -CH₂OH)

    • δ 2.10-1.95 (m, 8H, allylic -CH₂-)

    • δ 1.70-1.55 (m, 15H, vinylic -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 140-120 (vinylic carbons)

    • δ 59.5 (-CH₂OH)

    • δ 40-25 (allylic and aliphatic carbons)

    • δ 20-15 (methyl carbons)

(Note: The chemical shifts are approximate and based on the analysis of similar terpene structures. Actual values may vary slightly.)

V. Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant Dried Plant Material extraction Solvent Extraction (Ethyl Acetate) plant->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter is_add Add Internal Standard filter->is_add gc_vial GC Vial is_add->gc_vial gc_ms GC-MS System gc_vial->gc_ms Injection separation Chromatographic Separation (HP-5ms column) gc_ms->separation detection Mass Spectrometry Detection (EI, Scan/SIM) separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Mevalonate Pathway and Protein Prenylation

Mevalonate_Pathway cluster_MVA Mevalonate Pathway cluster_prenylation Protein Prenylation cluster_gf This compound Precursor acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp + IPP ftase Farnesyltransferase (FTase) fpp->ftase ggtase Geranylgeranyltransferase (GGTase) ggpp->ggtase gfpp Geranylfarnesyl Pyrophosphate (GFPP) ggpp->gfpp + IPP protein Target Protein (e.g., Ras, Rho) protein->ftase protein->ggtase farnesylated_protein Farnesylated Protein geranylgeranylated_protein Geranylgeranylated Protein ftase->farnesylated_protein ggtase->geranylgeranylated_protein This compound This compound gfpp->this compound Phosphatase

Caption: The Mevalonate pathway leading to protein prenylation.

References

Application Note: Structural Elucidation of Geranylfarnesol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 isoprenoid alcohol, is a significant natural product with potential applications in drug discovery and development. Its structural complexity, arising from multiple stereoisomers, necessitates powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for the detailed structural elucidation of such molecules in solution. This application note provides a comprehensive guide to the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques for the structural determination of (2Z,6Z,10E,14E)-Geranylfarnesol. The protocols and data presented herein serve as a valuable resource for researchers engaged in the isolation, characterization, and utilization of sesterterpenoids.

Structural Information

Compound Name: (2Z,6Z,10E,14E)-Geranylfarnesol Molecular Formula: C₂₅H₄₂O Molecular Weight: 358.61 g/mol Structure: Chemical structure of (2Z,6Z,10E,14E)-Geranylfarnesol with atom numbering for NMR assignments. Figure 1. Chemical structure of (2Z,6Z,10E,14E)-Geranylfarnesol with atom numbering for NMR assignments.

Quantitative NMR Data

The complete assignment of the ¹H and ¹³C NMR spectra of (2Z,6Z,10E,14E)-Geranylfarnesol was achieved through a combination of 1D and 2D NMR experiments. The data, originally reported by Akihisa et al. (1999), is summarized below.[1]

Table 1: ¹H NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.15d7.0
H-25.41t7.0
H-42.11t7.5
H-52.11t7.5
H-65.12t7.0
H-82.05m
H-92.05m
H-105.10t7.0
H-121.98m
H-131.98m
H-145.09t7.0
H-162.08q7.5
H-172.08q7.5
H-185.09t7.0
H-201.68s
H-211.60s
H-221.60s
H-231.60s
H-241.76s
H-251.68s

Table 2: ¹³C NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
C-158.7
C-2124.9
C-3140.4
C-432.2
C-526.5
C-6124.6
C-7135.5
C-839.7
C-926.7
C-10124.4
C-11135.0
C-1239.7
C-1326.8
C-14124.4
C-15131.3
C-1639.7
C-1726.8
C-18124.4
C-19131.3
C-2017.7
C-2125.7
C-2216.0
C-2316.0
C-2423.4
C-2517.7

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and effective choice for isoprenoid compounds.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To determine one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-32

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

Structure Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression, integrating data from various experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Assembly HNMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems HNMR->Proton_Spin_Systems CNMR ¹³C NMR CH_Connections Establish ¹H-¹³C One-Bond Correlations CNMR->CH_Connections COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Connections HMBC HMBC Fragment_Assembly Connect Fragments via Long-Range Correlations HMBC->Fragment_Assembly Proton_Spin_Systems->Fragment_Assembly CH_Connections->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound by NMR.

Data Interpretation

  • ¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the types of protons present. The olefinic protons appear in the downfield region (δ 5.0-5.5 ppm), while the allylic and methylene (B1212753) protons are found in the upfield region (δ 1.9-2.2 ppm). The methyl protons appear as singlets around δ 1.6-1.8 ppm. The doublet at δ 4.15 ppm is characteristic of the methylene protons adjacent to the hydroxyl group.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms. The olefinic carbons resonate between δ 124-141 ppm, while the carbon bearing the hydroxyl group (C-1) is observed at δ 58.7 ppm. The aliphatic carbons appear in the range of δ 16-40 ppm.

  • COSY Analysis: The COSY spectrum reveals the connectivity between adjacent protons. For instance, correlations are observed between the H-1 and H-2 protons, and between the various methylene and methine protons within the isoprenoid chain, allowing for the assembly of individual spin systems.

  • HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon atom. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • HMBC Analysis: The HMBC spectrum is crucial for establishing the overall carbon skeleton. Long-range correlations between protons and carbons separated by two or three bonds connect the individual spin systems identified from the COSY spectrum. For example, correlations from the methyl protons to adjacent olefinic carbons confirm the placement of the methyl groups and the geometry of the double bonds.

Conclusion

The comprehensive analysis of 1D and 2D NMR data enables the complete and unambiguous structural characterization of (2Z,6Z,10E,14E)-Geranylfarnesol. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a robust methodology for determining the chemical structure and connectivity of complex natural products. The detailed protocols and spectral data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, drug discovery, and related fields.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol is a C25 isoprenoid alcohol, classified as a sesterterpene, that serves as a precursor in the biosynthesis of more complex terpenes.[] Its unique structure and potential biological activities make it a molecule of interest in various fields, including drug development, agriculture, and the fragrance industry.[] Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its fragments.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H42O[2]
Exact Mass358.323565959 Da[2]
Molecular Weight358.6 g/mol [2]
IUPAC Name(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol[2]

Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for the analysis of volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC-MS). The resulting mass spectrum will show the molecular ion (M+) and a series of fragment ions. The fragmentation pattern is crucial for structural elucidation. For less volatile derivatives or for higher sensitivity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.

Predicted Fragmentation Pattern of this compound

The fragmentation of terpene alcohols like this compound under EI-MS is influenced by the hydroxyl group and the unsaturated isoprenoid chain. Common fragmentation pathways include the loss of a water molecule (M-18), cleavage of C-C bonds adjacent to the oxygen, and cleavage at the allylic positions along the polyene chain.

m/z Value (Predicted)Proposed FragmentDescription
358[C25H42O]+•Molecular Ion (M+)
340[C25H40]+•Loss of H2O (M-18)
325[C24H37]+Loss of CH3 and H2O (M-15-18)
271[C20H31]+Cleavage of the C5 isoprenoid unit at the alcohol end
203[C15H23]+Cleavage of the C10 geranyl group
135[C10H15]+Geranyl cation
69[C5H9]+Isoprene unit cation

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation:

  • Dissolve a known amount of the this compound standard or sample extract in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of 10-100 µg/mL.

  • If derivatization is desired to improve volatility and reduce tailing, silylation can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for concentrated samples).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

  • For quantitative analysis, create a calibration curve using this compound standards of known concentrations.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive detection and quantification of this compound, particularly in complex biological matrices.

1. Sample Preparation:

  • For biological samples (e.g., plasma, cell lysates), perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 70% B, hold for 1 min.

    • Increase to 100% B over 5 min.

    • Hold at 100% B for 2 min.

    • Return to initial conditions and equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive or APCI positive.

  • MS Parameters:

    • Capillary Voltage: 3500 V (ESI) or 4000 V (APCI).

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

  • Multiple Reaction Monitoring (MRM):

    • Select precursor ion (e.g., m/z 341.3, [M+H-H2O]+).

    • Optimize collision energy to identify characteristic product ions for quantification and qualification.

3. Data Analysis:

  • Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transitions.

  • Quantify the analyte using a calibration curve prepared with standards in a matrix-matched solution.

Visualizations

Fragmentation_Pathway M This compound (M+) m/z = 358 F1 [M-H2O]+ m/z = 340 M->F1 - H2O F3 [C20H31]+ m/z = 271 M->F3 - C5H11O F4 [C15H23]+ m/z = 203 M->F4 - C10H19O F2 [M-H2O-CH3]+ m/z = 325 F1->F2 - CH3 F5 [C10H15]+ m/z = 135 F4->F5 - C5H8 F6 [C5H9]+ m/z = 69 F5->F6 - C5H6

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (RT & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for MS analysis of this compound.

Isoprenoid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP + GPP This compound This compound GFPP->this compound - PPi Sesterterpenes Sesterterpenes GFPP->Sesterterpenes

Caption: Simplified isoprenoid biosynthesis pathway showing this compound's origin.

Biological Significance and Applications

This compound and its derivatives are being investigated for their potential roles in drug development, particularly in areas related to metabolism, inflammation, and oncology.[] As an intermediate in the biosynthesis of sesterterpenes, it is a key molecule in the chemical ecology of various organisms. The analytical methods described herein are crucial for advancing research into the biological functions and potential applications of this compound. The ability to accurately detect and quantify this compound in various matrices will facilitate studies on its mechanism of action and its potential as a therapeutic agent or a biomarker.

References

Application Notes and Protocols for the Chromatographic Separation of Geranylfarnesol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 acyclic diterpenoid alcohol, is a significant molecule in various biological processes and a precursor in the synthesis of important compounds. It exists as a mixture of several geometric and stereoisomers, the specific biological activity of which can vary significantly. Therefore, the efficient separation and isolation of these isomers are crucial for research, drug development, and quality control. This document provides detailed application notes and protocols for the chromatographic separation of this compound isomers, drawing upon established methods for similar complex terpenes.

Due to the structural similarities and varying polarities of this compound isomers, a multi-faceted approach employing various chromatographic techniques is often necessary for complete resolution. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) as primary methods for separation.

Chromatographic Techniques for this compound Isomer Separation

The separation of this compound isomers is challenging due to their similar chemical structures. The choice of chromatographic technique depends on the specific isomers of interest (geometric vs. stereoisomers) and the analytical goal (quantification vs. preparative isolation).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds like this compound. Both normal-phase and reversed-phase chromatography can be employed, with the choice of stationary phase being critical for achieving selectivity. For separating geometric isomers (cis/trans), columns with alternative selectivities, such as phenyl or cyano phases, can be effective. Chiral stationary phases (CSPs) are necessary for the resolution of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar molecules like alcohols to improve their volatility and chromatographic behavior. GC-MS provides excellent separation efficiency and allows for the identification of isomers based on their mass spectra and retention times. Chiral GC columns are available for the separation of enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "greener" and often faster alternative to both HPLC and GC for the separation of complex mixtures, including terpene isomers.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier. SFC can provide unique selectivity for isomers and is compatible with various detectors, including mass spectrometry.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions for the separation of terpene isomers, which can be adapted and optimized for this compound.

Table 1: HPLC Parameters for Terpene Isomer Separation

ParameterNormal Phase HPLCReversed-Phase HPLCChiral HPLC
Column Silica, Cyano (CN)C18, C30, Phenyl-HexylPolysaccharide-based (e.g., Cellulose, Amylose)
Mobile Phase Hexane/IsopropanolAcetonitrile (B52724)/Water, Methanol/WaterHexane/Ethanol (B145695), Hexane/Isopropanol
Flow Rate 0.5 - 2.0 mL/min0.5 - 1.5 mL/min0.5 - 1.0 mL/min
Temperature Ambient25 - 40 °C20 - 30 °C
Detection UV (205-220 nm), ELSDUV (205-220 nm), MSUV (210-254 nm), CD

Table 2: GC-MS Parameters for Terpene Isomer Separation

ParameterCondition
Column DB-5ms, HP-5ms, Chiral (e.g., Cyclodextrin-based)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Injection Mode Split/Splitless
Inlet Temperature 250 - 280 °C
Oven Program 60 °C (1 min), ramp to 280 °C at 5-10 °C/min, hold for 5-10 min
MS Detector Electron Ionization (EI), 70 eV
Scan Range 40-500 m/z

Table 3: SFC Parameters for Diterpene Isomer Separation

ParameterCondition
Column Torus 2-Picolylamine (2-PIC), HSS C18 SB
Mobile Phase Supercritical CO2 / Ethanol (gradient)
Flow Rate 1.5 - 3.0 mL/min
Backpressure 150 bar
Temperature 25 - 50 °C
Detection MS (APCI or ESI), ELSD

Experimental Protocols

The following are detailed, exemplary protocols for the separation of this compound isomers based on methods for similar compounds. Optimization will be required for specific applications.

Protocol 1: HPLC Separation of Geometric Isomers

Objective: To separate geometric isomers of this compound using a reversed-phase HPLC method.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound isomer standard or sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

  • Data Analysis:

    • Identify and quantify the isomers based on their retention times and peak areas.

Protocol 2: GC-MS Analysis of this compound Isomers

Objective: To separate and identify this compound isomers using GC-MS.

Materials:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (B92270)

  • This compound isomer standard or sample

Procedure:

  • Derivatization:

    • To 100 µg of the dried this compound sample, add 50 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Inlet Temperature: 270 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 290 °C at 8 °C/min and hold for 10 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify isomers based on their retention times and comparison of their mass spectra with a reference library.

Protocol 3: Chiral SFC Separation of Stereoisomers

Objective: To separate enantiomers of this compound using chiral Supercritical Fluid Chromatography.

Materials:

  • SFC system with a UV or MS detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Supercritical CO2

  • Ethanol (SFC grade)

  • This compound isomer standard or sample

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in ethanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and Ethanol.

    • Gradient: Start with 2% Ethanol, hold for 1 minute, increase to 10% over 8 minutes, hold for 2 minutes.

    • Flow Rate: 2.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Resolve and quantify the enantiomers based on their distinct retention times.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Filtration->HPLC SFC SFC Filtration->SFC GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition SFC->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration IsomerIdentification Isomer Identification PeakIntegration->IsomerIdentification

Caption: General experimental workflow for the separation and analysis of this compound isomers.

Separation_Logic cluster_geometric Geometric Isomer Separation cluster_stereoisomer Stereoisomer Separation Start This compound Isomer Mixture Chiral Need to separate enantiomers? Start->Chiral RP_HPLC Reversed-Phase HPLC (C18, Phenyl) NP_HPLC Normal-Phase HPLC (Silica, Cyano) Chiral_HPLC Chiral HPLC Chiral_GC Chiral GC Chiral_SFC Chiral SFC Volatile Are isomers volatile? GCMS GC-MS Volatile->GCMS Yes cluster_geometric cluster_geometric Volatile->cluster_geometric No Chiral->Volatile No cluster_stereoisomer cluster_stereoisomer Chiral->cluster_stereoisomer Yes

Caption: Logical decision tree for selecting a chromatographic technique for this compound isomer separation.

References

Application Notes and Protocols for the Extraction of Geranylfarnesol from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (B1233315) is an acyclic C25 isoprenoid alcohol, a member of the sesterterpene family of compounds.[1] In biological systems, its pyrophosphate form, geranylfarnesyl diphosphate (B83284) (GFDP), serves as a crucial precursor in the biosynthesis of sesterterpenoids.[][3] These compounds are of significant interest to researchers due to their potential biological activities and applications in drug development, agriculture, and the cosmetics industry.[] While free this compound is less commonly reported in high concentrations in plants compared to other terpenes, its role as a biosynthetic intermediate makes its extraction and analysis vital for phytochemical studies and the exploration of plant-derived bioactive compounds.[3]

This document provides detailed protocols for the extraction, identification, and quantification of this compound and related isoprenoids from plant materials. The methodologies described are based on established techniques for terpene extraction, with specific examples adapted from studies on similar compounds like geranylgeraniol (B1671449) from sources such as Bixa orellana.[4][5][6]

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

  • Collection : Collect fresh plant material, such as seeds, leaves, or flowers. For instance, green seeds of Bixa orellana have been used for extracting related isoprenoids.[4]

  • Drying : If not using fresh material, air-dry or freeze-dry the plant parts to reduce moisture content.

  • Grinding : Grind the dried material into a fine powder using a porcelain mortar or an electric grinder. This increases the surface area for solvent interaction.[4]

Extraction Protocols

Several methods can be employed for the extraction of this compound. The choice of method depends on the desired yield, purity, and available resources.

Protocol 1: Solvent Extraction (Soxhlet Apparatus)

Soxhlet extraction is a conventional and exhaustive method suitable for extracting compounds from a solid matrix.[4]

Materials and Equipment:

  • Dried, powdered plant material

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Solvent (e.g., Hexane (B92381), Acetone, Ethyl Acetate)[4]

  • Rotary evaporator

Methodology:

  • Place approximately 60 g of the powdered plant material into a cellulose extraction thimble.[4]

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of hexane (or another suitable solvent).[4]

  • Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for approximately 3-4 hours (about 6-8 cycles).[4]

  • After extraction, turn off the heat and let the apparatus cool.

  • Concentrate the resulting extract by removing the solvent using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and more rapid method that uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[4]

Materials and Equipment:

  • Dried, powdered plant material

  • Erlenmeyer flask

  • Ultrasonic bath

  • Solvent (e.g., Hexane, Acetone, Ethyl Acetate)[4]

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Place 60 g of the powdered plant material into a large Erlenmeyer flask.[4]

  • Add 200 mL of hexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 1.5 hours.[4]

  • Decant the solvent. Add another 200 mL of fresh solvent to the plant material and sonicate for an additional 1.5 hours.[4]

  • Pool the solvent fractions and filter to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO₂), is a green chemistry technique that offers high selectivity and avoids the use of organic solvents.[7] It is highly effective for extracting non-polar compounds like terpenes.

Materials and Equipment:

  • Supercritical Fluid Extractor

  • Dried, powdered plant material

  • High-pressure CO₂ source

  • Collection vessel

Methodology:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the supercritical state (e.g., >73.8 bar and >31.1 °C).[7]

  • Typical operating conditions for terpene extraction range from 100-300 bar and 40-60 °C.

  • Pump the supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the this compound.

  • The CO₂-extract mixture flows to a separator vessel where the pressure is reduced.

  • As the pressure drops, CO₂ returns to a gaseous state, leaving the pure extract behind in the collection vessel.

  • Collect the extract for further analysis.

Analytical Protocols

Following extraction, analytical techniques are required to identify and quantify this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds like terpenes.[5][8]

Instrumentation and Conditions:

  • Gas Chromatograph : Agilent 7890A or similar.

  • Mass Spectrometer : AccuTOFGcV JMS-T100GcV or similar.

  • Column : HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[9]

  • Injection : 1 µL injection volume, splitless or with a split ratio (e.g., 10:1).[9]

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature at 60 °C, hold for 4 minutes.

    • Ramp up to 280 °C at a rate of 8 °C/min.[6]

    • Hold at 280 °C for 5-10 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Scan Range : 40-550 amu.

  • Identification : Compare the mass spectrum of the eluted peak with a known standard of this compound and reference libraries (e.g., NIST).

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of less volatile terpenes or when derivatization is not desired.[10]

Instrumentation and Conditions:

  • HPLC System : Equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient Program :

    • Start with 70% B, 30% A.

    • Linearly increase to 100% B over 30 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.[12]

  • Column Temperature : 40 °C.[11]

  • Detection Wavelength : Terpenes like this compound lack strong chromophores, so detection is typically at low wavelengths (~205-210 nm).

  • Quantification : Use an external standard calibration curve prepared with pure this compound.

Data Presentation

The efficiency of different extraction methods can be compared based on the yield of the extract and the concentration of the target compound. The following table summarizes expected outcomes based on data from geranylgeraniol extraction from Bixa orellana seeds, which can serve as a proxy for this compound.[5][6]

Extraction MethodSolventKey ParametersTotal Yield (%)Geranyl-Compound Conc. (mg/mL)Notes
Soxhlet Hexane3 hours, ~6 cycles1.35 - 2.01~0.250High yield, ideal for large quantities.[5]
Ultrasound Hexane3 hours total1.35 - 2.01~0.250Faster than Soxhlet with comparable yield.[5]
Hydrodistillation Water3 hours, 170°C~0.06LowerSustainable, solvent-free, but low yield.[4]
SFE SC-CO₂100-300 bar, 40-60°CVariableHigh PurityProduces a very clean, solvent-free extract.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow from plant material collection to the final analysis of this compound.

ExtractionWorkflow cluster_extraction Extraction Methods cluster_analysis Analysis & Quantification PlantMaterial Plant Material (e.g., Bixa orellana seeds) Preparation Preparation (Drying & Grinding) PlantMaterial->Preparation Soxhlet Soxhlet Extraction (Hexane) Preparation->Soxhlet UAE Ultrasound-Assisted (Hexane) Preparation->UAE SFE Supercritical Fluid (SFE) (CO2) Preparation->SFE CrudeExtract Crude Extract Soxhlet->CrudeExtract UAE->CrudeExtract SFE->CrudeExtract GCMS GC-MS Analysis (Identification) CrudeExtract->GCMS HPLC HPLC Analysis (Quantification) CrudeExtract->HPLC FinalData Data Interpretation (Yield, Purity) GCMS->FinalData HPLC->FinalData

Caption: General workflow for this compound extraction and analysis.

Biosynthetic Pathway Diagram

This diagram shows the position of Geranylfarnesyl Diphosphate (GFDP) as a key precursor in the plant terpenoid biosynthesis pathway leading to sesterterpenoids.

BiosynthesisPathway cluster_prenyl Prenyl Diphosphate Precursors MEP MEP Pathway (in Plastids) IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP GPP GPP (C10) IPP_DMAPP->GPP + IPP GFDPS GFDP Synthase (Lc-GFDPS) IPP_DMAPP->GFDPS Substrate FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP GGPP->GFDPS Substrate GFDP Geranylfarnesyl Diphosphate (GFDP) (C25) GFDPS->GFDP Sesterterpenoids Sesterterpenoids (C25) GFDP->Sesterterpenoids via Terpene Synthases

Caption: Biosynthesis of the sesterterpenoid precursor GFDP in plants.

References

Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a naturally occurring isoprenoid alcohol, has garnered interest within the scientific community for its potential therapeutic properties, including its anticancer activities. Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery and development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to obtain reliable and reproducible data. The following sections detail standard cytotoxicity assays, present illustrative data, and outline the underlying cellular mechanisms potentially modulated by this compound.

Data Presentation

Due to the limited availability of specific quantitative cytotoxicity data for this compound in publicly accessible literature, the following table presents illustrative IC₅₀ values based on data for structurally related compounds, farnesol (B120207) and geraniol. These values should be considered as a reference for experimental design and not as definitive data for this compound. Researchers are encouraged to determine the IC₅₀ values for this compound in their specific cell lines of interest.

Cell LineCompoundIllustrative IC₅₀ (µM)Reference Compound
B16F10 (Murine Melanoma)This compound~45Farnesol[1]
HL-60 (Human Leukemia)This compoundNot AvailableFarnesol[1]
DU145 (Human Prostate Cancer)This compoundNot AvailableFarnesol[1]
PC-3 (Human Prostate Cancer)This compoundNot AvailableFarnesol[1]
LNCaP (Human Prostate Cancer)This compoundNot AvailableFarnesol[1]
Caco-2 (Human Colon Adenocarcinoma)This compoundNot AvailableFarnesol[1][2]
A549 (Human Lung Carcinoma)This compoundNot AvailableFarnesol[1][2]
C666-1 (Nasopharyngeal Carcinoma)This compound~20Geraniol[3]

Key Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound

  • LDH cytotoxicity assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3][4][5][6][7]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm).

  • The level of caspase-3 activity is proportional to the colorimetric or fluorometric signal.[1][8]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed Cells in 96-well plates treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin caspase Caspase-3 Assay (Apoptosis) incubation->caspase readout Measure Absorbance/ Fluorescence/Flow Cytometry mtt->readout ldh->readout annexin->readout caspase->readout calculation Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for in vitro cytotoxicity evaluation of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound pi3k_akt PI3K/Akt Pathway (Inhibition) This compound->pi3k_akt bcl2_family Bcl-2 Family Regulation This compound->bcl2_family bax Bax (Pro-apoptotic) (Upregulation) bcl2_family->bax bcl2_anti Bcl-2 (Anti-apoptotic) (Downregulation) bcl2_family->bcl2_anti cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2_anti->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Discussion of Potential Signaling Pathways

Based on studies of related compounds like farnesol and geraniol, this compound is hypothesized to induce cytotoxicity primarily through the intrinsic pathway of apoptosis.[6][9][10][11] This process is often initiated by the inhibition of survival signaling pathways, such as the PI3K/Akt pathway.[3][7][12] Downregulation of the PI3K/Akt pathway can lead to the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.[13][14][15] Specifically, this involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[9]

Released cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which in turn activates the initiator caspase-9.[6][9] Activated caspase-9 then cleaves and activates the executioner caspase-3.[4][8][9] Caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's in vitro cytotoxicity. By employing the detailed protocols for MTT, LDH, Annexin V/PI, and caspase-3 assays, researchers can obtain robust data on cell viability, membrane integrity, and the induction of apoptosis. The provided diagrams offer a visual representation of the experimental workflow and the potential underlying signaling pathways, facilitating a deeper understanding of this compound's mechanism of action. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Utilizing Geranylfarnesol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic utilization of geranylfarnesol (B1233315), a C25 isoprenoid, as a substrate for synthesizing bioactive sesterterpenoids. The protocols detailed below are intended to guide researchers in conducting enzymatic reactions, analyzing the resulting products, and understanding their potential applications in drug development, particularly in the context of cancer research.

Introduction to this compound and its Enzymatic Conversion

This compound is a linear isoprenoid that serves as a precursor for the biosynthesis of sesterterpenoids, a class of C25 terpenes with diverse and potent biological activities.[1][2][3] Enzymatic cyclization of this compound, primarily by squalene-hopene cyclase (SHC) and various triterpene synthases, yields a variety of polycyclic sesterterpene scaffolds.[4][5] These products have garnered significant interest in the pharmaceutical industry due to their demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8]

The metabolism of this compound can also be viewed in the context of other isoprenoid alcohols like farnesol (B120207) and geranylgeraniol (B1671449). These molecules are known to be metabolized by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), suggesting a potential pathway for this compound degradation or conversion to other bioactive molecules.[9]

Data Presentation: Enzymatic Conversion of this compound

The following table summarizes the known enzymatic reactions utilizing this compound as a substrate and the resulting sesterterpenoid products.

EnzymeSubstrateProduct(s)Product Yield (%)Source Organism of EnzymeReference(s)
Squalene-hopene cyclase (SHC)This compound6/6-fused bicyclic, 6/6/6-fused tricyclic, and 6/6/6/6-fused tetracyclic compounds35% (total)Alicyclobacillus acidocaldarius[4][10]
Bacterial Triterpene Synthaseall-E-GeranylfarnesolScalarane sesterterpenes (18αH stereochemistry), mono- and tricyclic sesterterpenesNot ReportedBacterial Source[5]
Bacterial Triterpene Synthase2Z-Geranylfarnesol18-episcalarane derivativeNot ReportedBacterial Source[5]

Note: Detailed kinetic parameters (Km, Vmax, kcat) for these enzymes with this compound as a substrate are not extensively reported in the literature. Researchers are encouraged to perform kinetic studies as part of their experimental workflow.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Sesterterpenes using Squalene-Hopene Cyclase (SHC)

This protocol is adapted from studies on the enzymatic cyclization of this compound by SHC from Alicyclobacillus acidocaldarius.[4][10]

Materials:

  • This compound (substrate)

  • Purified Squalene-Hopene Cyclase (SHC)

  • Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl2 and 1 mM DTT.

  • Quenching solution: Ethyl acetate (B1210297)

  • Internal standard (e.g., a stable isotope-labeled terpene) for GC-MS analysis

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for column chromatography elution

Procedure:

  • Enzyme Reaction Setup:

    • In a glass vial, prepare the reaction mixture by adding the following components in order:

      • Reaction Buffer (to a final volume of 1 ml)

      • This compound (final concentration of 100 µM, added from a stock solution in ethanol (B145695) or DMSO)

      • Purified SHC enzyme (e.g., 10 µg)

    • Incubate the reaction mixture at a suitable temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours), with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Add a known amount of an internal standard for quantitative analysis.

    • Vortex the mixture vigorously for 1 minute to extract the products.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate and combine the organic layers.

  • Product Purification (Small Scale):

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • For purification, the crude extract can be subjected to silica gel column chromatography.

    • Equilibrate the column with hexane.

    • Load the concentrated extract onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to identify fractions containing the sesterterpene products.

  • Analysis:

    • Analyze the purified products and the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

Protocol 2: Analysis of Sesterterpene Products by GC-MS

This protocol provides a general guideline for the analysis of sesterterpenes produced in enzymatic reactions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS, or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 40-500

Data Analysis:

  • Identify the sesterterpene products by comparing their mass spectra with known standards or with spectral libraries (e.g., NIST, Wiley).

  • Quantify the products by comparing the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways and Applications in Drug Development

Sesterterpenoids derived from this compound have shown significant potential as anticancer agents by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[6][7][8]

NF-κB Signaling Pathway Inhibition

Several sesterterpenoids have been reported to inhibit the NF-κB signaling pathway, a crucial regulator of inflammatory responses and cell survival.[6][7] Inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, making it a valuable target in cancer therapy.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Sesterterpenoid Receptor Cell Surface Receptor IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA Target Gene Promoter NFkB_nucleus->DNA Binding Transcription Inflammatory & Anti-apoptotic Gene Expression DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesterterpenoids.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation and survival. Some sesterterpenoids have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.[6]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sesterterpenoid Sesterterpenoid RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets Akt->Downstream Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Modulation of the PI3K/Akt signaling pathway by sesterterpenoids.

Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis and analysis of sesterterpenoids from this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis cluster_application Application Substrate This compound Reaction Enzymatic Reaction Substrate->Reaction Enzyme Sesterterpene Synthase (e.g., SHC) Enzyme->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Chromatography (e.g., Silica Gel) Extraction->Purification Analysis GC-MS Analysis Purification->Analysis Bioactivity Bioactivity Screening Analysis->Bioactivity DrugDev Drug Development (e.g., Anticancer) Bioactivity->DrugDev

Caption: Workflow for sesterterpenoid synthesis and evaluation.

Conclusion

This compound is a valuable substrate for the enzymatic synthesis of a diverse range of sesterterpenoids with promising therapeutic potential. The protocols and information provided in these application notes offer a foundation for researchers to explore the enzymatic conversion of this compound and to investigate the biological activities of the resulting products. Further research into the specific enzyme kinetics and the elucidation of detailed signaling pathways will be crucial for advancing the development of sesterterpenoid-based therapeutics.

References

Delivering Geranylfarnesol to Cultured Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective delivery of Geranylfarnesol (GF) to a variety of cell lines in culture. This compound, a naturally occurring isoprenoid alcohol, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. However, its hydrophobic nature presents a challenge for in vitro studies. This document outlines detailed protocols for three common delivery methods: dissolution in Dimethyl Sulfoxide (DMSO), complexation with Bovine Serum Albumin (BSA), and inclusion in Cyclodextrins. Additionally, it provides experimental workflows for assessing the biological effects of this compound and summarizes key quantitative data from studies on related compounds to guide experimental design.

Data Presentation: Efficacy of Related Isoprenoids

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the cytotoxic effects of its close structural analogs, farnesol (B120207) and geraniol, in various cancer cell lines. This information can serve as a valuable starting point for determining the effective concentration range for this compound in your experiments. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Cytotoxicity of Farnesol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
DU145Prostate Cancer~60Not Specified
A549Lung CancerNot SpecifiedNot Specified
Caco-2Colon AdenocarcinomaNot SpecifiedNot Specified

Table 2: Cytotoxicity of Geraniol and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
GeraniolColo-205Colon Cancer20
Geranyl acetateColo-205Colon Cancer30
Geranyl-O-acetylhydroquinoneB16F10Murine Melanoma5.1
GeraniolB16F10Murine Melanoma160
Geranyl anthranilateB16F10Murine Melanoma30

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the preparation and application of this compound to cultured cells.

Protocol 1: Delivery of this compound using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method for solubilizing this compound for in vitro use.

Materials:

  • This compound (powder or oil)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 100 mM): a. In a sterile microcentrifuge tube, weigh the appropriate amount of this compound. b. Add the calculated volume of cell culture grade DMSO to achieve a 100 mM stock solution. c. Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Treatment: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments. d. Remove the existing medium from the cultured cells and replace it with the this compound-containing medium. e. Incubate the cells for the desired duration.

Protocol 2: Delivery of this compound using Bovine Serum Albumin (BSA) Complexation

This method mimics the physiological transport of hydrophobic molecules and can reduce the potential toxicity associated with organic solvents.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile glass vials

  • Water bath or incubator at 37°C

  • Vortex mixer or sonicator

Procedure:

  • Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a high concentration. b. In a sterile glass vial, add a small volume of the this compound stock solution. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator to form a thin film of this compound on the bottom of the vial. d. Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 10% w/v). e. Add the BSA solution to the vial containing the this compound film. The molar ratio of this compound to BSA can be varied, but a 2:1 to 5:1 ratio is a common starting point. f. Incubate the mixture at 37°C for at least 1 hour with gentle agitation (e.g., on a rotator or with occasional vortexing) to allow for complex formation. The solution may appear slightly opalescent. g. Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.

  • Cell Treatment: a. Dilute the this compound-BSA complex to the desired final concentration in cell culture medium. b. Include a vehicle control containing the same concentration of BSA without this compound. c. Treat the cells as described in Protocol 1, Step 2d-e.

Protocol 3: Delivery of this compound using Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability in aqueous solutions.

Materials:

  • This compound

  • β-Cyclodextrin or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile distilled water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method): a. In a sterile mortar, place a 1:1 molar ratio of this compound and cyclodextrin. b. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. c. Knead the paste thoroughly for at least 30 minutes. d. Dry the resulting powder under vacuum. e. The powder can be dissolved in cell culture medium to the desired concentration.

  • Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method): a. Dissolve the cyclodextrin in sterile water or PBS with stirring. Heating may be required to fully dissolve the cyclodextrin. b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Slowly add the this compound solution to the cyclodextrin solution with vigorous stirring. d. Continue stirring for several hours or overnight at a controlled temperature. e. The resulting solution containing the inclusion complex can be sterile-filtered and used for cell treatment.

  • Cell Treatment: a. Dilute the this compound-cyclodextrin complex solution to the desired final concentration in cell culture medium. b. A vehicle control containing the same concentration of cyclodextrin without this compound should be included. c. Treat the cells as described in Protocol 1, Step 2d-e.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its biological effects.

Geranylfarnesol_Signaling_Pathway GF This compound PlasmaMembrane Plasma Membrane PI3K PI3K GF->PI3K Inhibition Ras Ras GF->Ras Inhibition AKT Akt PI3K->AKT Apoptosis Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycleArrest Cell Cycle Arrest

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (e.g., Annexin V/PI staining, Caspase assay) treatment->apoptosis western_blot Western Blot Analysis (e.g., PI3K/Akt, MAPK pathway proteins) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound.

Application Notes and Protocols: Organic Synthesis of Geranylfarnesol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the organic synthesis of geranylfarnesol (B1233315) and its derivatives, compounds of significant interest in drug discovery and development due to their diverse biological activities. This document outlines detailed synthetic protocols, summarizes key quantitative data, and explores the molecular pathways influenced by these compounds.

Introduction

This compound, a C25 isoprenoid, serves as a crucial precursor for the biosynthesis of sesterterpenes and exhibits a range of biological activities.[] Its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The modular nature of its synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug development.

Synthetic Strategy and Protocols

The total synthesis of all-trans-geranylfarnesol can be achieved through a convergent approach, coupling a C15 farnesyl unit with a C10 geranyl unit. Two plausible synthetic routes are detailed below, employing either a Julia-Kocienski olefination or a Grignard reaction as the key carbon-carbon bond-forming step.

Route 1: Synthesis via Julia-Kocienski Olefination

This route offers high stereoselectivity for the formation of the (E)-alkene bond.

Overall Reaction Scheme:

Julia-Kocienski Olefination Route Farnesol Farnesol FarnesylBromide FarnesylBromide Farnesol->FarnesylBromide PBr3 Farnesal (B56415) Farnesal FarnesylBromide->Farnesal 1. Mg, Et2O 2. DMF This compound This compound Farnesal->this compound Julia-Kocienski Olefination Geraniol (B1671447) Geraniol GeranylChloride GeranylChloride Geraniol->GeranylChloride SOCl2 GeranylSulfone GeranylSulfone GeranylChloride->GeranylSulfone PhSO2Na GeranylSulfone->this compound

Figure 1: Synthetic scheme for this compound via Julia-Kocienski olefination.

Experimental Protocols:

Step 1: Synthesis of Farnesyl Bromide from Farnesol

  • Reaction: Farnesol is converted to farnesyl bromide using a mild brominating agent.

  • Procedure: To a solution of (E,E)-farnesol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, phosphorus tribromide (0.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield farnesyl bromide.[5][6]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Farnesal from Farnesyl Bromide

  • Reaction: Farnesyl bromide is converted to the corresponding Grignard reagent, which is then formylated to yield farnesal.

  • Procedure: Magnesium turnings (1.2 eq) are activated in anhydrous diethyl ether. A solution of farnesyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour. The Grignard solution is then cooled to 0 °C and N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude farnesal is purified by vacuum distillation or column chromatography.

Step 3: Synthesis of Geranyl Phenyl Sulfone

  • Reaction: Geraniol is first converted to geranyl chloride, which is then reacted with sodium benzenesulfinate (B1229208) to form the sulfone.

  • Procedure: To a solution of geraniol (1.0 eq) and pyridine (B92270) (1.2 eq) in dichloromethane (B109758) at 0 °C, thionyl chloride (1.1 eq) is added dropwise. The mixture is stirred for 2 hours at 0 °C. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate, and brine, then dried and concentrated to give geranyl chloride. The crude geranyl chloride is dissolved in DMF, and sodium benzenesulfinate (1.2 eq) is added. The mixture is heated at 60 °C for 4 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Purification: The product is purified by recrystallization or column chromatography.

Step 4: Julia-Kocienski Olefination to form this compound

  • Reaction: Farnesal is reacted with the deprotonated geranyl phenyl sulfone to form this compound.[7][8][9][10][11][12][13][14]

  • Procedure: To a solution of geranyl phenyl sulfone (1.1 eq) in anhydrous THF at -78 °C, a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) is added dropwise. After stirring for 30 minutes, a solution of farnesal (1.0 eq) in anhydrous THF is added. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The final product, all-trans-geranylfarnesol, is purified by column chromatography on silica gel.

Route 2: Synthesis via Grignard Reaction

This route provides a more direct coupling of the C15 and C10 units.

Overall Reaction Scheme:

Grignard Route Farnesol Farnesol FarnesylBromide FarnesylBromide Farnesol->FarnesylBromide PBr3 FarnesylMgBr FarnesylMgBr FarnesylBromide->FarnesylMgBr Mg, THF This compound This compound FarnesylMgBr->this compound Grignard Reaction Geraniol Geraniol Geranial Geranial Geraniol->Geranial PCC Geranial->this compound

Figure 2: Synthetic scheme for this compound via Grignard reaction.

Experimental Protocols:

Step 1: Synthesis of Farnesyl Bromide (as in Route 1)

Step 2: Preparation of Farnesylmagnesium Bromide

  • Reaction: Farnesyl bromide is reacted with magnesium to form the Grignard reagent.

  • Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of farnesyl bromide (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour.[15][16][17][18][19][20]

Step 3: Synthesis of Geranial from Geraniol

  • Reaction: The primary alcohol of geraniol is oxidized to an aldehyde.

  • Procedure: To a suspension of pyridinium (B92312) chlorochromate (PCC) (1.5 eq) and silica gel in dichloromethane, a solution of geraniol (1.0 eq) in dichloromethane is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated under reduced pressure.

  • Purification: The crude geranial is purified by column chromatography.

Step 4: Grignard Reaction to form this compound

  • Reaction: The farnesyl Grignard reagent is added to geranial.[21]

  • Procedure: The solution of farnesylmagnesium bromide prepared in Step 2 is cooled to 0 °C. A solution of geranial (0.9 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected yields and reaction times for the key steps in the synthesis of this compound.

Reaction Step Synthetic Route Typical Yield (%) Typical Reaction Time (hours)
Farnesyl Bromide SynthesisBoth85-9512-16
Farnesal SynthesisJulia-Kocienski60-703-4
Geranyl Phenyl Sulfone SynthesisJulia-Kocienski75-856-8
Julia-Kocienski OlefinationJulia-Kocienski60-8012-16
Farnesylmagnesium Bromide Prep.Grignard80-90 (in solution)1-2
Geranial SynthesisGrignard80-902-3
Grignard ReactionGrignard60-753-4

Synthesis of this compound Derivatives

The terminal hydroxyl group of this compound provides a convenient handle for the synthesis of various derivatives.

Protocol 1: Esterification of this compound
  • Reaction: this compound is reacted with an acid chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester.[22][23][24][25]

  • Procedure: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, the desired acid chloride (e.g., acetyl chloride, 1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with dichloromethane and washed with dilute HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the crude ester.

  • Purification: The ester derivative is purified by column chromatography.

Protocol 2: Oxidation of this compound to Geranylfarnesal
  • Reaction: The primary alcohol is oxidized to the corresponding aldehyde.

  • Procedure: Similar to the synthesis of geranial, PCC or other mild oxidizing agents like Dess-Martin periodinane can be used. To a solution of this compound (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated solution of sodium thiosulfate. The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Purification: The aldehyde is purified by column chromatography.

Application Notes: Biological Activities and Signaling Pathways

This compound and its derivatives have emerged as promising candidates in drug development, exhibiting a range of biological effects.

Anticancer Activity

Farnesol, a precursor to this compound, and its derivatives have demonstrated significant anticancer properties in various cancer cell lines.[3][4][26] They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[2] The proposed mechanisms involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways Modulated by Farnesol and its Derivatives:

  • Ras/Raf/MEK/ERK Pathway: Farnesylation is a critical post-translational modification for the function of Ras proteins, which are frequently mutated in cancer. Farnesol and its derivatives can inhibit farnesyltransferase, thereby disrupting Ras signaling and downstream pathways that promote cell growth.[27]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Farnesol has been shown to suppress this pathway, leading to the inhibition of cancer cell growth.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Farnesol can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and inflammation.

Anticancer Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IKK IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB IkB->NFkB NFkB->Transcription Farnesol Farnesol & Derivatives Farnesol->Ras inhibits farnesylation Farnesol->PI3K inhibits Farnesol->IKK inhibits

Figure 3: Key anticancer signaling pathways modulated by Farnesol and its derivatives.

Anti-inflammatory Activity

Geraniol, another precursor, and its derivatives have shown potent anti-inflammatory effects.[28] They can suppress the production of pro-inflammatory cytokines and enzymes.

Key Signaling Pathway Modulated by Geraniol:

  • Nrf2/HO-1 Pathway: Geraniol has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and anti-inflammatory genes.

Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequestration Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) & other antioxidant genes ARE->HO1 promotes transcription Inflammation Inflammation & Oxidative Stress HO1->Inflammation reduces Nrf2_n->ARE binds to Geraniol Geraniol Geraniol->Keap1 inactivates

Figure 4: Anti-inflammatory signaling pathway activated by Geraniol.

Conclusion

The synthetic routes and protocols outlined in this document provide a solid foundation for the laboratory-scale production of this compound and its derivatives. The modularity of these synthetic approaches allows for the creation of diverse molecular structures essential for probing their biological functions and for the development of novel therapeutic agents. The potent anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, underscore the significant potential of this compound and its analogs in drug discovery. Further research into the optimization of these synthetic routes and the elucidation of the precise molecular mechanisms of action will be crucial for translating these promising natural product-inspired compounds into clinical candidates.

References

Application Notes and Protocols for Geranylfarnesol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 acyclic isoprenoid alcohol, represents a promising scaffold for drug discovery, particularly in the fields of oncology and inflammation.[] While direct research on this compound is emerging, its structural similarity to well-studied isoprenoids like farnesol (B120207) and geraniol (B1671447) suggests a potential for significant biological activity.[2][3] These related compounds have demonstrated anticancer and anti-inflammatory properties by modulating key cellular signaling pathways.[4][5] These application notes provide a comprehensive overview of the potential applications of this compound, supported by data from related compounds, and offer detailed protocols for its investigation in a research setting.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H42O[6]
Molecular Weight358.6 g/mol [6]
IUPAC Name(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol[6]
pKa14.42 ± 0.10[]
AppearanceColorless liquid[]
SolubilityImmiscible in water, soluble in organic solvents[]

Potential Applications in Drug Discovery

This compound and its derivatives are being explored for their therapeutic potential in various diseases:

  • Oncology: Isoprenoids like farnesol and geraniol have been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including lung, pancreatic, and colon cancer.[2][3][7] this compound may exhibit similar cytotoxic and cytostatic effects.

  • Inflammation: Related compounds have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB.[5][8] This suggests that this compound could be a candidate for developing treatments for inflammatory disorders.

  • Organic Synthesis Precursor: Due to its chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[]

Putative Mechanisms of Action and Signaling Pathways

Based on studies of farnesol and geraniol, this compound is hypothesized to modulate the following signaling pathways:

  • PI3K/Akt Signaling Pathway: Farnesol has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9] Inhibition of this pathway can lead to apoptosis in cancer cells.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer. Farnesol has been demonstrated to inhibit NF-κB activation, thereby reducing the expression of inflammatory genes.[5][10]

  • MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. Farnesol has been shown to induce apoptosis through the activation of the MEK1/2-ERK1/2 pathway, which leads to endoplasmic reticulum stress.[11]

Below are diagrams illustrating these putative signaling pathways and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition IKK IKK Akt->IKK Apoptosis Apoptosis Akt->Apoptosis Inhibits IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NFkB IkB->NFkB Releases NFkB_n NF-kB NFkB->NFkB_n Translocation MEK MEK ERK ERK MEK->ERK Activates ERK->Apoptosis Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression Activates This compound This compound This compound->Receptor Binds to receptor (Hypothesized) This compound->MEK Activates

Caption: Putative Signaling Pathways Modulated by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activity of related farnesyl and geranyl derivatives against various cancer cell lines. This data can serve as a benchmark for designing experiments with this compound.

CompoundCell LineCancer TypeIC50 (µM)AssaySource
Farnesyl-O-acetylhydroquinoneB16F10Murine Melanoma2.5Not Specified[12]
FarnesolB16F10Murine Melanoma45Not Specified[12]
Geranyl-O-acetylhydroquinoneB16F10Murine Melanoma5.1Not Specified[12]
GeraniolB16F10Murine Melanoma160Not Specified[12]
FarnesolMIA PaCa-2Human Pancreatic25Anchorage-independent growth[3]
GeraniolMIA PaCa-2Human Pancreatic100Anchorage-independent growth[3]
GeraniolColo-205Human Colon20MTT[7]
Geranyl acetate (B1210297)Colo-205Human Colon30MTT[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent should be less than 0.1% to avoid toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration and time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumorigenicity Assay

This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

G Start Start Cell_Injection Inject cancer cells subcutaneously into nude mice Start->Cell_Injection Tumor_Growth Allow tumors to reach ~100 mm³ Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or vehicle Randomization->Treatment_Administration Tumor_Measurement Measure tumor volume regularly Treatment_Administration->Tumor_Measurement Endpoint Euthanize mice at endpoint Tumor_Measurement->Endpoint Tumor_Excision Excise and analyze tumors Endpoint->Tumor_Excision End End Tumor_Excision->End

References

Application Notes: Geranylfarnesol as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geranylfarnesol is a C25 acyclic isoprenoid alcohol that serves as a key precursor in the biosynthesis of sesterterpenes.[1] Its well-defined chemical structure and relative stability make it a suitable candidate for use as a reference standard in analytical chemistry. These application notes provide detailed protocols for the use of this compound as a standard in the quantification of other sesterterpenoids and related compounds in various matrices, particularly in the fields of natural product chemistry, drug discovery, and metabolic research.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
Molecular Formula C25H42O[1][2][3][4]
Molecular Weight 358.61 g/mol [1][2][4]
IUPAC Name (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol[1][2]
Boiling Point 466.6 ± 14.0 °C at 760 mmHg[1]
Solubility Soluble in DMSO[1]
Purity (Typical) ≥85% (Further purification may be required for use as a primary standard)[1][4]
Storage Short-term (days to weeks) at 0-4 °C; Long-term (months to years) at -66 °C[1]
Shelf Life Approximately 2 years under appropriate storage conditions[1]

Applications in Analytical Chemistry

This compound can be employed as a reference standard in a variety of analytical applications:

  • Quantification of Sesterterpenoids: As a representative sesterterpenoid, this compound can be used to construct calibration curves for the quantification of other structurally similar sesterterpenoids in extracts from plants, fungi, and marine organisms.

  • Method Development and Validation: It serves as a valuable tool in the development and validation of chromatographic methods (GC-MS, LC-MS) for the analysis of isoprenoids.[5][6][7][8][9][10]

  • Metabolic Studies: In metabolic engineering and pathway elucidation studies, this compound can be used as a standard to quantify intermediates and products of the isoprenoid biosynthesis pathway.

Experimental Protocols

The following are detailed protocols for the use of this compound as an external standard for the quantification of a target sesterterpenoid analyte by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of a Sesterterpenoid Analyte by GC-MS

This protocol is suitable for the analysis of thermally stable and volatile sesterterpenoids.

1. Preparation of this compound Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound standard.
  • Dissolve in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) to a final volume of 10.0 mL to obtain a stock solution of 1 mg/mL.
  • Store the stock solution at -20°C in an amber vial.

2. Preparation of Calibration Standards

  • Perform serial dilutions of the this compound stock solution with the same solvent to prepare a series of calibration standards. A typical concentration range would be 1 µg/mL to 100 µg/mL.[7]

3. Sample Preparation

  • Solid Samples (e.g., plant material):
  • Homogenize the sample.
  • Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., ethyl acetate) using techniques such as sonication or Soxhlet extraction.[8][11]
  • Filter the extract and evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in a known volume of the analysis solvent.
  • Liquid Samples (e.g., cell culture supernatant):
  • Perform a liquid-liquid extraction with an appropriate immiscible organic solvent (e.g., ethyl acetate).
  • Separate the organic layer and evaporate the solvent.
  • Reconstitute the residue in a known volume of the analysis solvent.

4. GC-MS Instrumental Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 10 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
  • Determine the concentration of the target analyte in the prepared samples by comparing its peak area to the calibration curve.

Illustrative GC-MS Method Validation Data

The following table presents hypothetical performance data for the described GC-MS method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Protocol 2: Quantification of a Sesterterpenoid Analyte by LC-MS/MS

This protocol is suitable for the analysis of less volatile or thermally labile sesterterpenoids.[5][12]

1. Preparation of this compound Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound standard.
  • Dissolve in methanol (B129727) to a final volume of 10.0 mL to obtain a stock solution of 1 mg/mL.
  • Store the stock solution at -20°C in an amber vial.

2. Preparation of Calibration Standards

  • Perform serial dilutions of the this compound stock solution with the mobile phase (e.g., methanol/water mixture) to prepare a series of calibration standards. A typical concentration range would be 10 ng/mL to 1000 ng/mL.

3. Sample Preparation

  • Follow the same extraction procedures as described in Protocol 1.
  • After solvent evaporation, reconstitute the residue in the initial mobile phase of the LC method.
  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Instrumental Conditions

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 35% B, increase to 98% B over 15 min, hold for 2 min, return to 35% B and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Source Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

5. Data Analysis

  • Optimize MRM transitions for this compound and the target analyte.
  • Construct a calibration curve by plotting the peak area of this compound against its concentration.
  • Quantify the target analyte in the samples using the calibration curve.

Illustrative LC-MS/MS Method Validation Data

The following table presents hypothetical performance data for the described LC-MS/MS method.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Isoprenoid Biosynthesis Pathway

The following diagram illustrates the central isoprenoid biosynthesis pathway leading to the formation of Geranylfarnesyl pyrophosphate (GFPP), the activated form of this compound.

Isoprenoid_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP Mevalonate Pathway DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP (C10) DMAPP->GPP + IPP FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP GFPP Geranylfarnesyl-PP (C25) FPP->GFPP + GPP Sesterterpenes Sesterterpenes GFPP->Sesterterpenes

Caption: Isoprenoid biosynthesis pathway to Geranylfarnesyl pyrophosphate.

Experimental Workflow for Quantification

This diagram outlines the general workflow for quantifying a target analyte using this compound as an external standard.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Calibration Standards GCMS_LCMS GC-MS or LC-MS/MS Analysis Standard_Prep->GCMS_LCMS Sample_Prep Prepare Sample Extract (e.g., plant material) Sample_Prep->GCMS_LCMS Cal_Curve Generate Calibration Curve GCMS_LCMS->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

References

Application of Geranylfarnesol in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (B1233315), a C25 isoprenoid alcohol, serves as a crucial precursor in the biosynthesis of sesterterpenoids, a class of natural products exhibiting a wide array of complex structures and significant biological activities. While its application in chemical total synthesis is less common, with many synthetic routes to complex diterpenoids and sesterterpenoids commencing from smaller chiral synthons, the biomimetic and enzymatic transformations of this compound provide a powerful strategy for accessing intricate molecular architectures. This application note details the enzymatic cyclization of all-trans-geranylfarnesol into scalarane sesterterpenes, showcasing its potential in the efficient synthesis of complex natural product scaffolds.

Biocatalytic Synthesis of Scalarane Sesterterpenes

A notable application of this compound is its enzymatic conversion into various scalarane-type sesterterpenes. Research has demonstrated that a bacterial triterpene synthase can effectively catalyze the cyclization of all-E-geranylfarnesol, yielding a range of mono-, tri-, and tetracyclic sesterterpenes.[1][2][3][4] This biocatalytic approach offers a highly selective and efficient route to complex polycyclic systems that would otherwise require lengthy and challenging chemical syntheses.

Quantitative Data Summary

The enzymatic cyclization of all-E-geranylfarnesol using a bacterial triterpene synthase yields several sesterterpene products. The distribution of these products is summarized in the table below.

Product NumberProduct NameStructure ClassYield (%)
5 Scalarane Derivative 1Tetracyclic Sesterterpene1.5
6 Monocyclic SesterterpeneMonocyclic Sesterterpene2.0
7 Scalarane Derivative 2Tetracyclic Sesterterpene0.8
8 Scalarane Derivative 3Tetracyclic Sesterterpene0.5
9 Tricyclic SesterterpeneTricyclic Sesterterpene1.2

Table 1: Products and yields from the enzymatic cyclization of all-E-geranylfarnesol.[1][3]

Experimental Protocols

Protocol 1: Enzymatic Cyclization of all-E-Geranylfarnesol

This protocol describes the conversion of all-E-geranylfarnesol into a mixture of sesterterpenes using a recombinant bacterial triterpene synthase.

Materials:

Procedure:

  • Enzyme Preparation: The recombinant SHC enzyme is purified from E. coli cell lysates according to established procedures. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Substrate Preparation: A solution of all-E-geranylfarnesol is prepared in a suitable organic solvent (e.g., ethanol).

  • Enzymatic Reaction:

    • In a suitable reaction vessel, combine the assay buffer and a solution of Triton X-100 (final concentration, e.g., 10 mg/mL) to aid in substrate solubilization.

    • Add the purified SHC enzyme to the buffered solution.

    • Initiate the reaction by adding the all-E-geranylfarnesol solution to the enzyme mixture. The final substrate concentration is typically in the range of 100-200 µM.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a specified period (e.g., 12-24 hours) with gentle agitation.

  • Product Extraction:

    • After the incubation period, terminate the reaction by adding an equal volume of n-hexane.

    • Vortex the mixture vigorously to extract the products into the organic layer.

    • Separate the organic layer from the aqueous layer. Repeat the extraction process twice more with fresh n-hexane.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Concentrate the dried organic extract under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to separate the different sesterterpene products.

    • Analyze the purified products by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and determine the yields.[1][3]

Visualizations

Biosynthetic Pathway of Scalarane Sesterterpenes

biosynthetic_pathway cluster_start Starting Material cluster_enzyme Enzymatic Transformation cluster_products Sesterterpene Products This compound This compound SHC_Enzyme Bacterial Triterpene Synthase (SHC) This compound->SHC_Enzyme Substrate Scalarane_Derivatives Scalarane Sesterterpenes (Products 5, 7, 8) SHC_Enzyme->Scalarane_Derivatives Cyclization Cascade Other_Sesterterpenes Mono- and Tricyclic Sesterterpenes (Products 6, 9) SHC_Enzyme->Other_Sesterterpenes Alternative Cyclizations

Caption: Enzymatic conversion of this compound to various sesterterpenes.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Enzyme_Prep Enzyme Purification Incubation Enzymatic Reaction (Buffer, Triton X-100) Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Substrate_Prep->Incubation Extraction Hexane Extraction Incubation->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis GC-MS & NMR Analysis Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of sesterterpenes.

Conclusion

The enzymatic cyclization of this compound represents a powerful and biomimetic approach to the synthesis of complex sesterterpenoid natural products. This method provides access to intricate polycyclic skeletons, such as the scalarane core, in a highly efficient and selective manner. For researchers in natural product synthesis and drug development, leveraging biocatalysis with precursors like this compound opens up new avenues for the discovery and production of novel bioactive molecules. Further exploration and engineering of terpene cyclases could expand the scope of this methodology to an even wider range of complex natural product targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Geranylfarnesol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Geranylfarnesol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: The synthesis of this compound, a C25 isoprenoid, typically involves the coupling of smaller isoprenoid units. Common starting materials include derivatives of geraniol (B1671447) (C10) and farnesol (B120207) (C15). For instance, a common strategy involves the conversion of farnesol to a farnesyl halide (e.g., farnesyl bromide) which is then coupled with a geranyl-derived component.

Q2: Which key reactions are utilized in the synthesis of this compound?

A2: The construction of the this compound carbon skeleton often relies on powerful carbon-carbon bond-forming reactions. These include:

  • Wittig-type Olefinations: Reactions like the Horner-Wadsworth-Emmons or Julia-Kocienski olefination are employed to create the double bonds with high stereoselectivity, which is crucial for obtaining the desired all-trans isomer of this compound.[1][2]

  • Grignard Reactions: The reaction of a Grignard reagent, such as one derived from a geranyl halide, with a farnesyl-containing electrophile (or vice-versa) can be used to form the C-C bond linking the two isoprenoid units.[3][4]

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be effective for connecting the isoprenoid fragments.

Q3: How can I improve the stereoselectivity of the double bonds to obtain the all-trans isomer?

A3: Achieving the all-trans configuration is critical for the biological activity of many isoprenoids. To enhance stereoselectivity:

  • For Wittig-type reactions:

    • Utilize stabilized ylides in the Wittig reaction, as they tend to favor the formation of (E)-alkenes.[5]

    • The Horner-Wadsworth-Emmons (HWE) reaction is well-known for its high E-selectivity, especially with aldehydes.[6]

    • The Julia-Kocienski olefination provides excellent E-selectivity.[1][7][8]

  • Reaction Conditions: Careful control of reaction temperature and the choice of base and solvent can significantly influence the stereochemical outcome. For non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed to favor the E-alkene.[5][9]

Q4: What are the best methods for purifying this compound?

A4: this compound is a relatively nonpolar, high molecular weight alcohol. Purification is typically achieved using chromatographic techniques:

  • Flash Column Chromatography: This is the most common method for purifying this compound and other terpenoids.[10][11] A silica (B1680970) gel stationary phase is typically used with a nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297). A gradient elution, gradually increasing the polarity of the solvent, can effectively separate this compound from less polar impurities (like unreacted starting materials) and more polar byproducts.[10]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be used.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and suggested solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Coupled Product Inefficient Grignard Reagent Formation: The magnesium surface may be passivated with an oxide layer, or there may be moisture in the glassware or solvent.[12]- Activate the magnesium turnings with iodine or 1,2-dibromoethane.- Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used.
Side Reactions of Grignard Reagent: Wurtz coupling of the halide starting material can occur. The Grignard reagent can also act as a base, leading to deprotonation instead of nucleophilic attack.[4]- Add the organic halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.- Use a less sterically hindered carbonyl compound if enolization is a problem.
Poor Reactivity in Coupling Reactions: The catalyst may be inactive, or the reaction conditions may not be optimal.- For palladium-catalyzed couplings, ensure the catalyst is fresh and the ligands are appropriate.- Optimize temperature, solvent, and reaction time.
Incorrect Stereochemistry (mixture of isomers) Non-stereoselective Olefination: The chosen Wittig-type reaction may not provide sufficient E-selectivity.[9]- Switch to a more E-selective method like the Horner-Wadsworth-Emmons or Julia-Kocienski olefination.[1][6]- For non-stabilized ylides, employ the Schlosser modification.[5][9]
Isomerization during Workup or Purification: The double bonds in polyisoprenoids can be sensitive to acid or heat.- Avoid acidic conditions during the workup.- Use mild purification techniques and avoid excessive heating.
Difficulty in Purifying the Final Product Co-elution of Similar Polarity Compounds: Unreacted starting materials or closely related byproducts may have similar polarities to this compound.[10]- Optimize the solvent system for flash chromatography. A shallow gradient of a polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve separation.- Consider using a different stationary phase, such as alumina.
Presence of Triphenylphosphine (B44618) Oxide: This is a common byproduct of Wittig reactions and can be difficult to separate.- Most of the triphenylphosphine oxide can be removed by precipitation from a nonpolar solvent (e.g., pentane (B18724) or hexanes) followed by filtration.- Careful column chromatography is usually sufficient to remove the remainder.

Experimental Protocols

Protocol 1: Synthesis of Farnesyl Bromide from (E,E)-Farnesol

This protocol is adapted from a general procedure for the conversion of allylic alcohols to bromides.

Materials:

  • (E,E)-Farnesol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Lithium bromide (LiBr)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve (E,E)-farnesol in anhydrous THF in a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to -45 °C using a dry ice/acetonitrile bath.

  • Slowly add methanesulfonyl chloride via syringe, followed by the dropwise addition of triethylamine. A white precipitate will form.

  • Stir the suspension at -45 °C for 45 minutes.

  • In a separate flask, prepare a solution of lithium bromide in anhydrous THF and add it to the reaction mixture via cannula.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Pour the reaction mixture into ice water and extract with cold diethyl ether.

  • Wash the combined organic extracts sequentially with ice-cold saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield farnesyl bromide as a light-yellow oil. This product is often used in the next step without further purification.[13]

Protocol 2: Julia-Kocienski Olefination for C-C Bond Formation

This is a general procedure that can be adapted for the coupling of a farnesyl sulfone with a geranial-derived aldehyde to form the this compound backbone.

Materials:

  • Farnesyl phenyltetrazole (PT)-sulfone

  • Geranial

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous dimethoxyethane (DME)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the farnesyl PT-sulfone in anhydrous DME and cool to -55 °C.

  • Slowly add a solution of KHMDS in DME via cannula. The solution will typically change color. Stir for approximately 1 hour.

  • Add the geranial dropwise to the reaction mixture and continue stirring at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the desired this compound.[1]

Visualizations

Synthesis_Workflow Farnesol Farnesol Farnesyl_Bromide Farnesyl Bromide Farnesol->Farnesyl_Bromide MsCl, LiBr Farnesyl_Sulfone Farnesyl PT-Sulfone Farnesyl_Bromide->Farnesyl_Sulfone NaSO2PT Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranyl_Bromide Geranyl Bromide Geraniol->Geranyl_Bromide Bromination This compound This compound Farnesyl_Sulfone->this compound 1. KHMDS 2. Geranial Geranyl_Grignard Geranyl Grignard Geranyl_Grignard->this compound Farnesal Geranyl_Bromide->Geranyl_Grignard Mg

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_SM Starting Materials cluster_RC Reaction Conditions cluster_P Purification Start Low Yield of this compound Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Purification Optimize Purification Protocol Start->Check_Purification Impure_Halide Impure Farnesyl/Geranyl Halide Check_Starting_Materials->Impure_Halide Degraded_Aldehyde Degraded Aldehyde/Ketone Check_Starting_Materials->Degraded_Aldehyde Grignard_Formation Inefficient Grignard Formation Check_Reaction_Conditions->Grignard_Formation Side_Reactions Competing Side Reactions Check_Reaction_Conditions->Side_Reactions Stereocontrol Poor Stereocontrol Check_Reaction_Conditions->Stereocontrol Coelution Co-elution of Impurities Check_Purification->Coelution Product_Loss Product Loss during Extraction/Chromatography Check_Purification->Product_Loss

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting Geranylfarnesol extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Geranylfarnesol Extraction

Welcome to the technical support center for this compound (GF) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating GF from complex biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and analysis of this compound.

Q1: I am experiencing very low yields of this compound from my plant tissue samples. What are the possible causes and solutions?

A1: Low recovery from plant matrices is a common issue due to their complex composition.

  • Incomplete Cell Lysis: Plant cells have rigid walls that must be thoroughly disrupted.[1]

    • Solution: Ensure complete homogenization of the tissue. Flash-freezing the sample in liquid nitrogen and grinding it to a fine powder with a mortar and pestle before extraction is highly effective.[1]

  • Co-extraction of Interfering Compounds: Plants are rich in polysaccharides and secondary metabolites like polyphenols, which can co-precipitate with your analyte or interfere with the extraction process.[1][2]

    • Solution: Introduce a cleanup step specifically designed to remove these compounds. A Solid-Phase Extraction (SPE) protocol following initial solvent extraction can effectively remove polar interferences.

  • Analyte Degradation: this compound, like many isoprenoids, can be sensitive to heat and oxidation.

    • Solution: Keep samples cold during the entire disruption and extraction process to minimize enzymatic and chemical degradation.[1] Store samples at -80°C for long-term stability.[3]

Q2: My this compound quantification results are inconsistent when using LC-MS/MS, especially with plasma samples. Why is this happening?

A2: Inconsistent quantification, particularly with LC-MS/MS, is often due to "matrix effects." Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[4][5]

  • Cause: Biological fluids like plasma are rich in phospholipids, salts, and proteins that can suppress the ionization of this compound in the MS source.[5][6]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective solution is to remove the interfering components before analysis. Phospholipids are a primary cause of ion suppression.[6] Implementing an SPE cleanup step is highly recommended.[6][7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression or enhancement.

    • Prepare Matrix-Matched Calibrants: Create your calibration curve standards in a blank matrix (e.g., GF-free plasma) that is identical to your samples. This helps to compensate for predictable matrix effects.[8]

    • Dilute the Sample: Diluting the extract can reduce the concentration of matrix components, but this may compromise the limit of quantitation.[8]

    • Optimize Chromatography: Adjust the chromatographic method to achieve better separation between this compound and the interfering matrix components.[5]

Q3: When I extract this compound from microbial cultures, the extract is highly colored and viscous. How can I clean this up?

A3: This is likely due to co-extraction of pigments, proteins, and extracellular polysaccharides from the culture medium and cells.

  • Solution 1 (Protein Precipitation): If working with a culture supernatant, a simple protein precipitation step using a cold organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) can be effective. Centrifuge to pellet the precipitate and proceed with extracting the supernatant.

  • Solution 2 (Solid-Phase Extraction): SPE is an excellent choice for cleanup. A reversed-phase (e.g., C18) SPE cartridge can be used to retain the nonpolar this compound while allowing polar impurities like salts and sugars to be washed away.[7][9]

Q4: Can I use a single extraction method for both plant and microbial samples?

A4: While the core principles are similar, the optimal method will require matrix-specific modifications. Plant samples require a rigorous initial disruption step to break cell walls that is not necessary for most microbial cultures.[1] Furthermore, the primary interfering substances differ (polysaccharides/phenols in plants vs. proteins/salts in microbial cultures), necessitating different cleanup strategies.[1][2][6] A flexible SPE protocol is often the best approach as it can be adapted for cleanup of various crude extracts.

Q5: What are the advantages of Supercritical Fluid Extraction (SFE) for this compound?

A5: SFE is a "green" extraction technique with several advantages:

  • Selectivity: By tuning the pressure and temperature of the supercritical CO2, you can selectively extract compounds based on their polarity.[10][11]

  • Reduced Solvent Use: SFE primarily uses CO2, drastically reducing the need for potentially toxic organic solvents.[12]

  • Low Temperature: Extractions can be performed at low temperatures (e.g., 40-50°C), which is ideal for thermally sensitive compounds like this compound.[11][13]

  • Speed: SFE is generally much faster than traditional methods like Soxhlet extraction.[12]

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Terpenoids

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning between immiscible liquidsPartitioning between solid sorbent and liquidDissolution in a supercritical fluid
Selectivity Low to ModerateHigh (sorbent-dependent)[14]High (tunable pressure/temperature)[10]
Solvent Usage HighLow to Moderate[7]Very Low (primarily CO2)[12]
Automation DifficultEasily automated[15]Possible
Speed SlowFast[7]Very Fast[12]
Best For Simple matrices, initial cleanupComplex matrices, high-throughput cleanup[9]Green chemistry, thermally sensitive analytes

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from Microbial Culture

  • Sample Preparation: Centrifuge 10 mL of microbial culture to separate the cell pellet and supernatant.

  • Lysis (for intracellular GF): Resuspend the cell pellet in a suitable lysis buffer. Disrupt cells using sonication on ice.

  • Extraction: Combine the lysate (or supernatant if GF is extracellular) with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

  • Mixing: Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer containing this compound.

  • Drying & Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extract

This protocol assumes a crude extract has already been generated by solvent extraction from homogenized plant tissue.

  • Cartridge Selection: Use a reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727) through it, followed by 5 mL of deionized water. Do not let the sorbent bed go dry.[15]

  • Loading: Dilute the crude plant extract with water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to elute polar impurities like sugars and phenols.[15]

  • Elution: Elute the this compound from the cartridge using 5 mL of a nonpolar solvent like hexane (B92381) or ethyl acetate.[15]

  • Concentration: Evaporate the elution solvent and reconstitute the purified extract for analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) from Dried Plant Material

  • Sample Preparation: Grind 5 g of dried, powdered plant material and mix with a dispersing agent like diatomaceous earth.

  • Loading: Load the mixture into the SFE extraction vessel.

  • Extraction Parameters:

    • Fluid: Supercritical CO2.

    • Pressure: 10-20 MPa (100-200 bar).[11]

    • Temperature: 40-50 °C.[11]

    • Flow Rate: 2-4 mL/min.

    • Modifier (Optional): For enhanced recovery, 2-5% ethanol (B145695) can be added as a co-solvent.[11]

  • Extraction Mode: Perform a 15-minute static extraction (no outflow) followed by a 45-minute dynamic extraction (continuous flow).

  • Collection: The extracted this compound is collected by depressurizing the CO2 into a collection vial containing a small amount of organic solvent.

  • Analysis: The collected sample can be directly analyzed or subjected to further cleanup if necessary.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Purification & Cleanup cluster_analysis Analysis Sample Complex Matrix (Plant, Plasma, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization CrudeExtract Crude Solvent Extraction Homogenization->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Optional but Recommended Concentration Solvent Evaporation & Reconstitution CrudeExtract->Concentration Direct to analysis (if clean) SPE->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound extraction and analysis.

G Start Low or No GF Yield Detected CheckLysis Was sample homogenization complete? Start->CheckLysis ImproveLysis Action: Improve physical disruption (e.g., cryo-grinding). Re-extract. CheckLysis->ImproveLysis No CheckExtraction Is the extraction solvent appropriate for GF? CheckLysis->CheckExtraction Yes ChangeSolvent Action: Use a less polar solvent (Hexane, Ethyl Acetate). Re-extract. CheckExtraction->ChangeSolvent No CheckCleanup Was a cleanup step (e.g., SPE) performed? CheckExtraction->CheckCleanup Yes ImplementCleanup Action: Implement SPE to remove interferences that may be causing ion suppression. CheckCleanup->ImplementCleanup No CheckIS Review Internal Standard (IS) response. Is it also low? CheckCleanup->CheckIS Yes SystemProblem Indicates a system-wide issue (instrument fault, injection error) or severe matrix effects. CheckIS->SystemProblem Yes ExtractionProblem Indicates a problem with the extraction/cleanup steps. CheckIS->ExtractionProblem No

Caption: Troubleshooting decision tree for low this compound yield.

G cluster_detector MS Detector Analyte This compound (Analyte) IonSource Ionization Source (ESI) Analyte->IonSource Matrix Phospholipids, etc. (Matrix Components) Matrix->IonSource Competition for ionization Signal Detector Signal IonSource->Signal Suppressed or Enhanced Signal

Caption: Conceptual diagram of matrix effects in LC-MS analysis.

References

Technical Support Center: Mass Spectrometry Analysis of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry analysis of Geranylfarnesol.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound for mass spectrometry analysis?

A1: The monoisotopic mass of this compound (C₂₅H₄₂O) is 358.32356 Da.[1] This value should be used for high-resolution mass spectrometers to calculate mass accuracy. The average molecular weight is approximately 358.6 g/mol .[2][3][4]

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both viable for analyzing terpenes and related compounds.[5] ESI is generally preferred for its soft ionization, which helps in preserving the molecular ion. It is often used for the analysis of isoprenoid pyrophosphates and other polar intermediates.[6][7] APCI can also be effective, particularly for less polar compounds, and may be less susceptible to matrix effects.[5] The choice often depends on the sample matrix and the specific LC conditions.

Q3: What are the expected adduct ions for this compound in ESI-MS?

A3: In positive ion mode ESI, this compound is expected to form several common adducts. Due to the high hydrophobicity and presence of an alcohol group, it can readily form protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺), especially if ammonium salts are used in the mobile phase. A summary of expected m/z values is provided in the data table below.

Q4: Is this compound prone to in-source fragmentation?

A4: Yes, terpenes and other natural compounds with hydroxyl groups can be susceptible to in-source fragmentation, where the molecule fragments within the ionization source before reaching the mass analyzer.[8] This can lead to a diminished molecular ion peak and an abundance of fragment ions, most notably the neutral loss of water ([M-H₂O]⁺).

Troubleshooting Guide

Issue 1: Weak or No Signal for the Molecular Ion [M+H]⁺

Possible Causes:

  • Poor Ionization Efficiency: this compound is a relatively nonpolar alcohol, which can sometimes exhibit low proton affinity, leading to weak [M+H]⁺ signals in ESI.

  • In-Source Fragmentation: The energy in the ionization source may be too high, causing the molecular ion to fragment immediately upon formation. The most common fragmentation is the loss of water.

  • Sub-optimal Sample Preparation: The concentration of the analyte may be too low, or interfering substances from the sample matrix could be suppressing the signal.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Decrease the source temperature and fragmentor/cone voltage to reduce the likelihood of in-source fragmentation and thermal degradation.

  • Promote Adduct Formation: If the protonated signal is weak, aim for sodium adducts ([M+Na]⁺), which are often more stable. This can be achieved by ensuring clean glassware (as sodium is a common contaminant) or by adding a low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase.[9]

  • Check Mobile Phase Composition: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to promote protonation and enhance the [M+H]⁺ signal.[6]

  • Increase Analyte Concentration: If the signal is globally weak, concentrate the sample or inject a larger volume. Ensure the concentration is within the optimal range for your instrument, typically in the low µg/mL to ng/mL range.

Issue 2: Complex Spectrum with Multiple Unidentified Peaks

Possible Causes:

  • Adduct Formation: The presence of various cations (H⁺, Na⁺, K⁺) in the sample or mobile phase can lead to multiple adducts of this compound, complicating the spectrum.

  • Contamination: Solvents, glassware, or the sample itself may contain contaminants that are also being ionized. Phthalates from plastics are a common example.

  • Isomers: The sample may contain isomers of this compound, which have the same mass but may have different retention times.

Troubleshooting Steps:

  • Identify Common Adducts: Look for peaks that correspond to the mass of this compound plus the mass of common adducts (see table below). The mass difference between the peaks can be a key identifier.

  • Simplify the Mobile Phase: To reduce adduct complexity, try to use a mobile phase with a single, well-defined modifier (e.g., formic acid for [M+H]⁺ or sodium acetate (B1210297) for [M+Na]⁺).

  • Run a Blank: Inject a sample containing only your solvent and mobile phase to identify peaks originating from contamination versus those from your analyte.

  • Improve Chromatographic Separation: Optimize your LC method to ensure that different isomers or impurities are well-separated from this compound.

Issue 3: Dominant Peak at m/z 341.32, but Weak Molecular Ion at m/z 359.33

Possible Cause:

  • Neutral Loss of Water: This is the most common fragmentation pathway for alcohols like this compound. The peak at m/z 341.32 corresponds to the [M+H-H₂O]⁺ ion. Its high intensity relative to the molecular ion suggests significant fragmentation is occurring either in-source or during MS/MS analysis.

Troubleshooting Steps:

  • Reduce Collision Energy (for MS/MS): If you are performing tandem MS, lower the collision energy to favor the precursor ion and reduce fragmentation.

  • Soften Ionization Conditions (for MS1): As described in Issue 1, decrease source temperatures and voltages to minimize in-source fragmentation.

  • Use Adducts for Quantification: If the protonated molecular ion is consistently unstable, it may be more robust to use a more stable adduct, such as the sodium adduct [M+Na]⁺, as the precursor ion for quantification in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments.

Quantitative Data Summary

The following table summarizes the calculated monoisotopic m/z values for common ions of this compound. These values are crucial for accurate peak identification and instrument setup.

Ion DescriptionMolecular FormulaChargeMonoisotopic m/z (Da)Notes
Precursor Ions
Protonated Molecule[C₂₅H₄₂O + H]⁺+1359.3308Often the target ion in positive ESI mode.
Sodium Adduct[C₂₅H₄₂O + Na]⁺+1381.3128Often more stable and intense than the protonated ion.
Ammonium Adduct[C₂₅H₄₂O + NH₄]⁺+1376.3577Common when using ammonium-based buffers (e.g., ammonium formate).
Deprotonated Molecule[C₂₅H₄₂O - H]⁻-1357.3163Expected in negative ESI mode, but often less sensitive for alcohols.
Predicted Fragment Ions
Neutral Loss of Water[C₂₅H₄₀ + H]⁺+1341.3203Most common fragment from the protonated molecule.
Neutral Loss of Water (Na Adduct)[C₂₅H₄₀ + Na]⁺+1363.3022Fragment from the sodium adduct precursor.

Experimental Protocols

Sample Preparation Protocol

This protocol is a general guideline for the extraction of this compound from a biological matrix for LC-MS analysis.

  • Homogenization: If the sample is a solid (e.g., plant tissue, cells), homogenize a known weight (e.g., 100 mg) in a suitable solvent.

  • Extraction: Add 1 mL of methanol (B129727) to the homogenized sample. Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the methanol supernatant, which now contains the extracted compounds.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates that could clog the LC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 90:10 water:acetonitrile) to a final concentration appropriate for your instrument (typically 1-100 ng/mL).

  • Vial Transfer: Transfer the final diluted sample to an appropriate autosampler vial.

LC-MS/MS Method Protocol

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound.

  • Liquid Chromatography System: A UHPLC system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-22 min: Column re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive

  • Key MS Parameters (starting points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Precursor Ion for MS/MS: [M+H]⁺ at m/z 359.33 or [M+Na]⁺ at m/z 381.31

    • Product Ions: Scan for key fragments, with the ion from neutral loss of water (m/z 341.32 from the protonated precursor) being a primary target.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start: Weak or No This compound Signal check_ion Check for alternate ions (e.g., [M+Na]⁺, [M-H₂O]⁺) start->check_ion signal_found Signal Improved? check_ion->signal_found optimize_source Optimize Source Conditions (↓ Temp, ↓ Voltage) signal_still_weak Signal Still Weak? optimize_source->signal_still_weak check_sample Review Sample Prep (Concentration, Matrix Effects) end_fail Consult Instrument Specialist check_sample->end_fail signal_found->optimize_source No end_ok Analysis Successful signal_found->end_ok Yes signal_still_weak->check_sample Yes signal_still_weak->end_ok No

Caption: Troubleshooting workflow for weak this compound MS signal.

Predicted Fragmentation Pathway of Protonated this compound

fragmentation_pathway parent [M+H]⁺ m/z 359.33 neutral_loss [M+H-H₂O]⁺ m/z 341.32 parent->neutral_loss - H₂O (18 Da) fragments Further Alkyl Losses (e.g., Isoprene units) neutral_loss->fragments - C₅H₈, C₁₀H₁₆, etc.

Caption: Predicted fragmentation of protonated this compound.

Signaling Pathway Inhibition by Farnesol (Related Isoprenoid)

signaling_pathway cytokine Cytokines (TNF-α / IL-1β) pi3k PI3K Activation cytokine->pi3k pip3 PIP3 Production pi3k->pip3 akt AKT Phosphorylation pip3->akt inflammation Inflammatory Gene Expression akt->inflammation farnesol Farnesol / this compound (Hypothesized) farnesol->inhibition inhibition->pi3k

Caption: Inhibition of the PI3K signaling pathway by Farnesol.

References

Strategies to enhance the bioavailability of Geranylfarnesol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geranylfarnesol (GF). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals successfully use GF in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GF) and why is its bioavailability in cell culture a challenge?

A1: this compound is a C25 acyclic isoprenoid alcohol, a type of lipophilic (fat-soluble) molecule.[][2] Its high lipophilicity and poor water solubility (the primary component of cell culture media) make it difficult to deliver to cells in a consistent and biologically available form. When a concentrated stock solution of GF is diluted into aqueous culture medium, it can precipitate out of solution, drastically reducing its effective concentration and leading to inconsistent experimental results.[3][4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound and other lipophilic compounds for cell culture applications.[][5] It is recommended to prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% sterile DMSO. This allows for minimal volumes of the stock to be added to the culture medium, keeping the final DMSO concentration low.[6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is cell-line dependent. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, while a concentration of ≤ 0.1% is generally considered safe for most cell types, including sensitive and primary cells.[6][7] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[3][8]

Q4: My this compound precipitates when I add it to the culture medium. How can I prevent this?

A4: Precipitate formation is a common issue caused by the rapid change in solvent polarity.[3] To prevent this:

  • Ensure Complete Dissolution: Make sure your GF is fully dissolved in the 100% DMSO stock solution. Gentle warming (37°C) and vortexing can help.[3]

  • Optimize Dilution: Pre-warm your cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to facilitate gradual mixing.[3]

  • Use a Carrier Molecule: For enhanced solubility and stability, complexing GF with a carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Cyclodextrins are cyclic oligosaccharides that encapsulate lipophilic molecules, making them soluble in aqueous solutions.[9][10]

Q5: How can I improve the cellular uptake and consistency of this compound's effect?

A5: Using a delivery system is the most robust method. Complexing this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility, stability, and cellular delivery.[11][12] This strategy ensures a higher, more consistent concentration of bioavailable GF is maintained in the culture medium throughout the experiment. A typical starting point is a 1:1 molar ratio of GF to HP-β-CD.[13][14]

Troubleshooting Guides

Problem 1: Inconsistent or No Observable Effect in Experiments

You are treating your cells with this compound but see high variability between replicates or no effect where one is expected.

  • Possible Cause 1: Poor Bioavailability/Precipitation: The GF is likely precipitating in the aqueous medium, so the cells are not exposed to the intended concentration.[4]

    • Solution: Visually inspect the medium for any cloudiness or precipitate after adding GF. Review your dilution technique (see FAQ Q4). The most reliable solution is to use a solubilizing agent like HP-β-CD. Prepare a GF:HP-β-CD complex before adding it to your culture. (See Protocol 2).

  • Possible Cause 2: Sub-optimal Concentration: The concentration of GF may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wider range of GF concentrations (e.g., from 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.[3]

  • Possible Cause 3: Interaction with Serum Proteins: If you are using serum-containing medium, proteins like albumin can bind to GF, reducing the free concentration available to the cells.[15]

    • Solution: Consider reducing the serum percentage during the treatment period or switching to a serum-free medium, if compatible with your cell line. Alternatively, you may need to increase the GF concentration to compensate for serum binding. Always maintain consistent serum levels across all experiments.

Problem 2: High Levels of Cell Death or Toxicity Observed

You observe significant cell death, even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your cell line.[6]

    • Solution: ALWAYS run a vehicle control (cells treated with the same final concentration of DMSO but without GF).[3] If the vehicle control also shows toxicity, you must lower the final DMSO concentration. This can be achieved by making a more concentrated GF stock solution. Refer to the DMSO Cytotoxicity table below to find a safer concentration range.

  • Possible Cause 2: Inherent Compound Cytotoxicity: this compound, like its relative farnesol, can induce apoptosis or cell cycle arrest, which may be the intended effect.[16][17] However, if you are studying non-cytotoxic effects, the concentration may be too high.

    • Solution: If the vehicle control is healthy, the toxicity is due to GF. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration for your experiments.

  • Possible Cause 3: Stock Solution Contamination: Microbial contamination in a non-sterile stock solution can cause cell death.

    • Solution: Prepare stock solutions using sterile DMSO and aseptic techniques. If possible, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[3]

Data Presentation

Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
DMSO ConcentrationGeneral Effect on Robust Cell LinesEffect on Sensitive / Primary CellsRecommendations
< 0.1% Generally considered safe with minimal effects.[6]Recommended concentration.[6]Ideal for long-term (>72h) exposure studies and sensitive assays.
0.1% - 0.5% Well-tolerated by many cell lines for short-term (24-72h) exposure.[7]May show some effects; requires validation.A common range for many standard in vitro assays.
0.5% - 1.0% Increased cytotoxicity and off-target effects on cell signaling can occur.[8]Often toxic.Use with caution and only for very short exposure times.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[8]Highly toxic.Not recommended for experimental use.
Table 2: Common Cyclodextrins for Enhancing Lipophilic Drug Solubility
Cyclodextrin (B1172386) TypeKey FeaturesCommon Molar Ratio (Drug:CD)Reference
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, FDA-approved excipient.[10]1:1 or 1:2[13][18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged, often used in parenteral formulations.1:1[18]
Randomly-methylated-β-cyclodextrin (RAMEB) High solubilizing capacity, but can have higher toxicity than HP-β-CD.1:1 or 1:2[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 358.61 g/mol )[2]

  • Sterile, anhydrous 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of GF: Mass = 100 mmol/L * 1 L/1000 mL * 1 mL * 358.61 g/mol = 0.03586 g = 35.86 mg

  • Weigh GF: In a sterile environment (e.g., a biosafety cabinet), accurately weigh 35.86 mg of this compound and place it into a sterile tube.

  • Add Solvent: Add 1 mL of sterile, 100% DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the GF is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. The final solution should be clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years).[]

Protocol 2: Enhancing GF Bioavailability with HP-β-Cyclodextrin

This protocol describes the preparation of a 1:1 molar ratio this compound:HP-β-CD complex. This complex can be further diluted in cell culture medium.

Materials:

  • GF stock solution in DMSO (e.g., 100 mM from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD; average MW ~1460 g/mol )

  • Sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • Sterile tubes

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in sterile PBS or serum-free medium.

    • Weigh ~146 mg of HP-β-CD and dissolve in 1 mL of PBS/medium. Vortex until fully dissolved.

  • Complexation: To create a 1:1 molar complex, you will mix equal volumes of the 100 mM GF stock and the 100 mM HP-β-CD solution.

    • In a sterile tube, add a desired volume of the HP-β-CD solution (e.g., 500 µL).

    • While vortexing the HP-β-CD solution, slowly add an equal volume of the 100 mM GF stock solution (e.g., 500 µL). This gradual addition is crucial to prevent GF precipitation.

  • Incubate: Incubate the mixture for at least 1 hour at room temperature with gentle agitation (e.g., on a rotator or orbital shaker) to allow for the formation of the inclusion complex.

  • Resulting Solution: You now have a 1 mL solution containing 50 mM GF complexed with 50 mM HP-β-CD in a 50% DMSO/PBS vehicle. This complexed stock is water-soluble and can be diluted to the final desired concentration in your complete cell culture medium.

  • Application: Dilute this complexed stock into your cell culture medium to achieve your final working concentration of GF. Remember to calculate the final vehicle concentration and include an appropriate vehicle control (e.g., a 1:1 mixture of the DMSO and HP-β-CD solutions, diluted to the same final concentration).

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation Phase cluster_delivery Choose Delivery Method cluster_app Application Phase start Start: Weigh This compound (GF) stock Dissolve in 100% Sterile DMSO to create high-conc. stock (e.g., 100 mM) start->stock method1 Method A: Direct Dilution stock->method1 Simpler, but risk of precipitation method2 Method B (Recommended): Cyclodextrin Complexation stock->method2 dilute1 Add GF-DMSO stock dropwise to pre-warmed medium while vortexing. method1->dilute1 complex Prepare HP-β-CD solution. Mix with GF stock (1:1 molar ratio). Incubate 1 hr. method2->complex dilute2 Dilute GF:HP-β-CD complex into pre-warmed medium. complex->dilute2 treat Add final medium containing GF to cell culture plates. dilute1->treat dilute2->treat control Crucial Step: Prepare and add vehicle control (e.g., DMSO or DMSO:HP-β-CD) treat->control troubleshooting_workflow start Problem: Inconsistent or No Experimental Effect q1 Is there visible precipitate or cloudiness in the medium? start->q1 q2 Is the vehicle (DMSO) control healthy? q1->q2 No sol1 High Likelihood of Poor Bioavailability. ACTION: Use HP-β-CD delivery system (See Protocol 2). q1->sol1 Yes q3 Are you using serum-containing medium? q2->q3 Yes sol3 Solvent concentration is toxic. ACTION: Lower final DMSO %. Make a more concentrated stock. q2->sol3 No sol4 Serum proteins may be binding GF. ACTION: Reduce serum % or use serum-free medium for treatment. q3->sol4 Yes sol5 Issue is likely dose-related. ACTION: Perform a dose-response curve to find the optimal concentration. q3->sol5 No sol2 Toxicity is from GF, not solvent. ACTION: Perform dose-response curve to find a non-toxic concentration. signaling_pathway Potential Signaling Pathways Modulated by this compound* *Based on data from the related isoprenoid Farnesol cluster_cell Cell cluster_membrane Plasma Membrane GF This compound (GF) (or Farnesol) Receptor Membrane / Nuclear Receptors (e.g., PPARs, FXR) GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Inhibition MAPK MAPK Pathway (MEK/ERK) Receptor->MAPK Modulation Apoptosis Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Arrest PI3K->CellCycle ER ER Stress / UPR MAPK->ER MAPK->Apoptosis MAPK->CellCycle ER->Apoptosis

References

Identifying and minimizing side reactions in Geranylfarnesol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Geranylfarnesol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction in many synthetic routes to this compound is the formation of undesired geometric isomers, particularly the Z-isomers, instead of the desired all-trans (E,E,E,E)-Geranylfarnesol. Other potential side reactions include oxidation of the alcohol functional group, rearrangements of the carbon skeleton, and the formation of byproducts from incomplete reactions or competing reaction pathways, such as reduction of the starting materials.

Q2: How can I stereoselectively synthesize the all-trans isomer of this compound?

A2: Achieving high stereoselectivity for the all-trans isomer often involves the use of specific olefination reactions that favor the formation of E-alkenes. The Julia-Kocienski olefination is a highly effective method for this purpose, known for its excellent E-selectivity.[1][2][3][4][5] Other methods like the Wittig reaction can also be optimized for E-selectivity by using stabilized ylides or by employing modified procedures like the Schlosser modification.

Q3: What are the best methods for purifying this compound and removing isomeric impurities?

A3: Purification of this compound to remove geometric isomers and other byproducts is typically achieved through chromatographic techniques. Silica (B1680970) gel column chromatography is a standard method. For challenging separations of E/Z isomers, argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036), is a powerful technique.[6][7][8] The silver ions form reversible complexes with the double bonds of the isomers, allowing for their separation based on the differential stability of these complexes. High-performance liquid chromatography (HPLC) can also be employed for high-purity separations.

Q4: How can I analyze the isomeric purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of this compound isomers.[9][10] The different isomers will typically have slightly different retention times on the GC column, allowing for their separation and quantification. The mass spectra can then be used to confirm the identity of the compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for determining the stereochemistry of the double bonds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

Problem 1: Low yield of the desired all-trans-Geranylfarnesol and a high proportion of Z-isomers.

Possible Cause: This is a common issue when using olefination reactions that are not highly stereoselective, such as a standard Wittig reaction with non-stabilized ylides.

Solutions:

  • Employ a highly E-selective olefination method: The Julia-Kocienski olefination is strongly recommended for its high E-selectivity.[1][2][3][4][5] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde and generally provides the E-alkene as the major product.

  • Optimize Wittig reaction conditions: If using a Wittig reaction, employ a stabilized ylide which favors the formation of the E-alkene. Alternatively, the Schlosser modification of the Wittig reaction can be used to increase the yield of the E-isomer.

Quantitative Data on Stereoselectivity:

Olefination MethodTypical E/Z RatioReference
Standard Wittig (non-stabilized ylide)Can be low, often favoring ZGeneral Knowledge
Wittig (stabilized ylide)Predominantly EGeneral Knowledge
Julia-Kocienski OlefinationHigh E-selectivity, often >95:5[1][3]

Problem 2: Presence of a significant amount of a byproduct with a molecular weight corresponding to a reduced starting material or intermediate.

Possible Cause: This can occur during olefination reactions that use strong reducing agents for the final elimination step, or if the reducing agent used for another step in the synthesis is not sufficiently selective.

Solutions:

  • Choose a milder olefination protocol: The modified Julia-Kocienski olefination avoids the use of harsh reducing agents like sodium amalgam, which can reduce other functional groups.[11]

  • Use a selective reducing agent: If a reduction step is necessary (e.g., reduction of an ester to an alcohol), use a selective reducing agent that will not affect the double bonds. For example, diisobutylaluminium hydride (DIBAL-H) can be used for the selective reduction of esters to aldehydes at low temperatures.

Problem 3: Difficulty in separating the all-trans-Geranylfarnesol from its Z-isomers by standard silica gel chromatography.

Possible Cause: The polarity difference between geometric isomers of long-chain terpenes like this compound can be very small, making their separation on standard silica gel challenging.

Solutions:

  • Utilize Argentation Chromatography: Impregnating the silica gel with silver nitrate (typically 5-10% by weight) can significantly improve the separation of E/Z isomers.[6][7][8] The π-bonds of the alkenes interact with the silver ions, and the strength of this interaction differs between the cis and trans isomers, allowing for their separation.

Experimental Protocols

Key Experiment: Julia-Kocienski Olefination for Stereoselective Synthesis of an E-Alkene

This protocol provides a general methodology for the Julia-Kocienski olefination to synthesize an all-trans isoprenoid chain, which is a key step in the synthesis of this compound.

Materials:

  • Appropriate heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative)

  • Aldehyde precursor to the desired isoprenoid chain

  • Strong base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the heteroaryl sulfone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS in THF to the sulfone solution and stir for 30 minutes to generate the carbanion.

  • Add a solution of the aldehyde in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired E-alkene.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., Farnesyl derivative and C5 building block) reaction Stereoselective Olefination (e.g., Julia-Kocienski) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude this compound workup->crude chromatography Argentation Chromatography (AgNO3/Silica Gel) crude->chromatography pure Pure (E,E,E,E)-Geranylfarnesol chromatography->pure analysis GC-MS and NMR Analysis pure->analysis

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic issue Issue: Low Yield of E-isomer cause1 Cause: Non-selective olefination issue->cause1 cause2 Cause: Suboptimal Wittig Conditions issue->cause2 solution1 Solution: Use Julia-Kocienski Olefination cause1->solution1 solution2 Solution: Use Stabilized Ylide or Schlosser Mod. cause2->solution2

Caption: Troubleshooting logic for low E-isomer yield.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reactions start Farnesyl-X + C5-Y main_product (E,E,E,E)-Geranylfarnesol start->main_product High E-selectivity (e.g., Julia-Kocienski) side_product1 Z-Isomers start->side_product1 Low E-selectivity (e.g., Standard Wittig) side_product2 Reduced Byproducts start->side_product2 Non-selective reduction

Caption: Reaction pathways in this compound synthesis.

References

Overcoming interference in the detection of Geranylfarnesol in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Geranylfarnesol (GF) in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting this compound in biological fluids?

The primary challenges in accurately quantifying this compound (GF) in biological matrices such as plasma, serum, or urine include:

  • Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis. These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[1]

  • Low Concentrations: GF may be present at very low physiological concentrations, requiring highly sensitive analytical methods for detection.

  • Structural Similarity to other Terpenes: The presence of other structurally related terpenes can lead to co-elution and isobaric interference, making it difficult to selectively measure GF.

  • Analyte Stability: GF may be unstable in certain biological matrices or under specific storage and processing conditions, leading to degradation and artificially low measurements.

Q2: Which analytical techniques are most suitable for this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for the quantification of terpenes like this compound.[2][3]

  • LC-MS/MS: Offers high sensitivity and selectivity, particularly when using techniques like multiple reaction monitoring (MRM).[1][4] It is well-suited for analyzing a wide range of compounds, including both volatile and non-volatile terpenes.[3]

  • GC-MS: Is a robust technique for volatile compounds and can provide excellent chromatographic separation of different terpene isomers.[2]

The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the assay, including the volatility of the analyte and the complexity of the sample matrix.

Q3: Why is the use of an internal standard crucial in this compound analysis?

The use of an internal standard (IS) is critical for accurate and precise quantification of this compound. An IS helps to correct for variability introduced during sample preparation and analysis, including:

  • Extraction efficiency variations between samples.

  • Matrix effects that can suppress or enhance the analyte signal.[1][5]

  • Fluctuations in instrument response.

Ideally, a stable isotope-labeled version of this compound should be used as the internal standard, as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the detection of this compound in biological fluids.

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Extraction Recovery Optimize the extraction method. Consider testing different organic solvents for liquid-liquid extraction (LLE) or different sorbents and elution solvents for solid-phase extraction (SPE).[6][7]
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Utilize matrix-matched calibration standards to compensate for suppression.[1] Employ a more rigorous sample cleanup procedure.
Analyte Degradation Ensure proper sample handling and storage conditions. Minimize freeze-thaw cycles.[6] Investigate the stability of this compound in the chosen matrix and extraction solvent.
Suboptimal Chromatographic Conditions Optimize the LC or GC method, including the column, mobile/carrier gas phase, gradient/temperature program, and flow rate to improve peak shape and resolution.
Instrument Sensitivity Issues Perform instrument maintenance and calibration as per the manufacturer's recommendations. Ensure the mass spectrometer is tuned and operating within specifications.
Issue 2: High Background Noise or Interfering Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Contamination from Labware or Reagents Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware used for sample preparation.
Co-elution of Isobaric Compounds Improve chromatographic separation by adjusting the gradient, temperature program, or using a column with a different selectivity.[3]
Insufficient Sample Cleanup Implement a more effective sample cleanup strategy, such as multi-step extraction or the use of specific SPE cartridges designed to remove interfering compounds.[6][8][9]
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Issue 3: Poor Reproducibility (High %RSD)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.[6] Automation of liquid handling can improve reproducibility.[10]
Lack of an Appropriate Internal Standard Incorporate a suitable internal standard, preferably a stable isotope-labeled analog of this compound, into the analytical workflow.[5]
Instrument Instability Verify the stability of the LC or GC system and the mass spectrometer. Monitor system pressure, temperature, and signal response over time.
Sample Heterogeneity Ensure proper mixing of the biological fluid sample before aliquoting for extraction.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of terpenes in biological fluids using mass spectrometry-based methods.

Table 1: Method Performance for Terpene Analysis

Parameter LC-MS/MS GC-MS Reference
Limit of Detection (LOD) 2 - 25 ppbVaries by compound[3]
Limit of Quantification (LOQ) 1.5 - 2.7 µg/L (for geraniol (B1671447) metabolites)Varies by compound[11]
Recovery 80 - 120%Varies by compound[4][12]
Accuracy (Bias) < 15%Varies by compound[4][12]
Precision (%RSD) < 15%< 10%[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Aliquoting and Internal Standard Spiking:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., deuterated this compound) to each sample, vortex briefly.

  • Protein Precipitation and Extraction:

    • Add 800 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane) to the plasma sample.[2][8][9]

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant (organic layer) to a new clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Pre-treatment (for conjugated GF):

    • To 1 mL of urine, add β-glucuronidase enzyme and incubate according to the manufacturer's instructions to hydrolyze glucuronide conjugates.[10]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 3 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Fluid (Plasma/Urine) spike Spike with Internal Standard start->spike extract Extraction (LLE or SPE) spike->extract cleanup Sample Cleanup extract->cleanup chromatography LC or GC Separation cleanup->chromatography ms Mass Spectrometry Detection chromatography->ms quantification Quantification ms->quantification review Data Review & Reporting quantification->review

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_peak_issues Peak & Signal Issues cluster_noise_issues Noise & Interference cluster_reproducibility_issues Reproducibility Issues start Problem Encountered peak_shape Poor Peak Shape / Low Signal start->peak_shape high_noise High Background / Interference start->high_noise poor_reproducibility Poor Reproducibility start->poor_reproducibility check_extraction Optimize Extraction peak_shape->check_extraction check_matrix Address Matrix Effects peak_shape->check_matrix check_stability Verify Analyte Stability peak_shape->check_stability check_contamination Check for Contamination high_noise->check_contamination improve_cleanup Enhance Sample Cleanup high_noise->improve_cleanup optimize_separation Optimize Chromatography high_noise->optimize_separation standardize_prep Standardize Sample Prep poor_reproducibility->standardize_prep use_is Use Appropriate IS poor_reproducibility->use_is check_instrument Check Instrument Stability poor_reproducibility->check_instrument

Caption: Troubleshooting logic for this compound detection issues.

References

Methods to increase the activity of Geranylfarnesol in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geranylfarnesol in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesterterpene alcohol.[][2] Its biological activity is often associated with the inhibition of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of proteins, including the Ras family of small GTPases. By inhibiting farnesylation, this compound can disrupt the proper localization and function of Ras, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3][4]

Q2: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?

A2: Due to its hydrophobic nature, directly dissolving this compound in aqueous cell culture media is challenging. The recommended method is to first prepare a concentrated stock solution in a sterile, cell-culture grade organic solvent such as Dimethyl Sulfoxide (DMSO).[5][6] From this stock, you can perform serial dilutions to achieve your desired final concentration in the culture medium. It is critical to ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: My this compound precipitates out of solution when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease Final Concentration: Your target concentration might be too high for its solubility limit in the medium. Try using a lower concentration range.

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution, thereby keeping the final DMSO concentration low.

  • Method of Addition: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Alternative Solubilization Methods: If precipitation persists, consider using advanced formulation strategies such as cyclodextrin (B1172386) inclusion complexes or nanoemulsions.[5][7][8]

Q4: What are cyclodextrins and how can they enhance this compound activity?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[7][9] This encapsulation can significantly improve this compound's solubility, stability, and bioavailability in aqueous environments, leading to increased activity in functional assays.[10][11] β-cyclodextrin and its derivatives like 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used for this purpose.[10]

Q5: How can nanoemulsions be used to improve this compound delivery?

A5: Nanoemulsions are stable dispersions of oil and water with droplet sizes in the nanometer range.[8][12] this compound, being lipophilic, can be encapsulated within the oil phase of a nanoemulsion.[13] This formulation allows for a more uniform dispersion in aqueous cell culture media, enhances stability, and can improve cellular uptake, thereby increasing its effective concentration at the target site and its overall activity.[8][14]

Q6: How should I store this compound to ensure its stability?

A6: Terpenoids like this compound can be susceptible to degradation from factors like light, heat, and oxygen.[15] It is recommended to store this compound, both in its pure form and as a stock solution, at -20°C or lower, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound in a Functional Assay
Possible Cause Troubleshooting Step
Poor Solubility/Bioavailability 1. Confirm complete dissolution of this compound in the stock solvent (e.g., DMSO).2. Prepare fresh dilutions immediately before use.3. Consider using solubilizing agents like cyclodextrins or formulating a nanoemulsion to improve bioavailability.[5][8]
Compound Degradation 1. Ensure proper storage conditions (-20°C or below, protected from light).2. Use a fresh aliquot of this compound for your experiments.3. Consider the stability of this compound under your specific assay conditions (e.g., prolonged incubation times, exposure to light).[15][16]
Incorrect Assay System 1. Verify that your chosen cell line expresses the target of this compound (e.g., farnesyltransferase and its substrates like Ras proteins).2. Ensure the functional assay is sensitive enough to detect the expected biological response.
Suboptimal Concentration 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.2. Concentrations may need to be adjusted based on the cell type and the method of delivery.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Solubilization 1. Standardize the protocol for preparing this compound stock solutions and dilutions.2. Ensure complete dissolution of the stock solution before each use by vortexing thoroughly.
Cell Culture Inconsistency 1. Maintain consistent cell passage numbers and seeding densities for all experiments.2. Regularly test for mycoplasma contamination.
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the required amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired high-concentration stock (e.g., 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Ethanol (B145695)

  • Distilled water

  • Magnetic stirrer with heating plate

Procedure:

  • Prepare a solution of β-CD in a mixture of ethanol and distilled water (e.g., 20:80 v/v).

  • Heat the solution (e.g., to 65°C) while stirring for 30 minutes to ensure the cyclodextrin is fully dissolved.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the β-CD solution while continuously stirring.

  • Continue stirring for several hours at a controlled temperature to allow for the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered for use in cell culture experiments. The exact ratios and conditions may need to be optimized.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Functional Assay prep_stock Prepare this compound Stock Solution (in DMSO) dilute Dilute Stock to Final Concentration in Media prep_stock->dilute prep_complex OR: Prepare this compound- Cyclodextrin Complex prep_complex->dilute prep_nano OR: Formulate this compound Nanoemulsion prep_nano->dilute seed_cells Seed Cells in Culture Plates incubate_cells Incubate Cells seed_cells->incubate_cells treat_cells Treat Cells with This compound incubate_cells->treat_cells vehicle_control Treat Cells with Vehicle Control incubate_cells->vehicle_control dilute->treat_cells perform_assay Perform Functional Assay (e.g., Viability, Signaling) treat_cells->perform_assay vehicle_control->perform_assay analyze_data Analyze and Compare Data perform_assay->analyze_data signaling_pathway This compound's Putative Signaling Pathway Inhibition GF This compound FTase Farnesyltransferase (FTase) GF->FTase Inhibits Farnesylated_Ras Active Farnesylated Ras (Membrane-Bound) Ras Inactive Ras Ras->Farnesylated_Ras Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Farnesylated_Ras Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Farnesylated_Ras->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Stabilizing Geranylfarnesol in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Geranylfarnesol, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this valuable isoprenoid alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an acyclic C25 isoprenoid alcohol with significant potential in drug development and organic synthesis.[] Its structure, characterized by multiple double bonds and a primary alcohol group, makes it susceptible to degradation through oxidation, acid-catalyzed rearrangements, and photodegradation. Maintaining its structural integrity is crucial for its biological activity and the reliability of experimental outcomes.

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is the first line of defense against degradation. For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and at low temperatures.

Storage DurationRecommended Temperature
Short-term (days to weeks)0-4 °C
Long-term (months to years)-20°C to -80°C

Q3: What are the primary pathways of this compound degradation?

A3: The main degradation pathways for this compound are inferred from the behavior of similar terpenes and include:

  • Oxidation: The double bonds in the isoprenoid chain are susceptible to oxidation, which can be initiated by exposure to air (autoxidation) and light (photo-oxidation). This can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids.

  • Acid-Catalyzed Rearrangements: In the presence of acids, the allylic alcohol moiety and the double bonds can undergo rearrangements and cyclization reactions.

  • Photodegradation: Exposure to UV and high-energy visible light can provide the energy to initiate degradation reactions, particularly oxidation.[2]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize water content, which can contribute to hydrolysis or other degradation reactions. If possible, deoxygenate solvents by sparging with an inert gas before use.

Q5: Can I use antioxidants to protect this compound?

A5: Yes, the use of antioxidants can be an effective strategy. For lipophilic compounds like this compound, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (B171835) (Vitamin E) can be added to solutions to quench free radicals and inhibit oxidative degradation.[3][4] The choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, likely stemming from its degradation.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound leading to a lower concentration of the active compound.1. Verify Storage: Ensure this compound is stored under recommended conditions (low temperature, inert atmosphere, protected from light). 2. Fresh Preparations: Prepare solutions fresh for each experiment. 3. Inert Atmosphere: Handle the compound and prepare solutions under an inert gas (e.g., in a glovebox or using a Schlenk line).[5][6][7] 4. Use Antioxidants: Consider adding a suitable antioxidant to your stock solutions.
Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) Formation of degradation products.1. Minimize Exposure: Reduce the exposure of your samples to air and light during preparation and analysis. Use amber vials or wrap containers in aluminum foil.[2][8][9] 2. Control Temperature: Keep samples cool throughout the process. Use autosamplers with temperature control. 3. Check pH: Ensure that the pH of your solutions is neutral, as acidic or basic conditions can catalyze degradation.
Visible changes in the sample (e.g., color change, precipitation) Significant degradation has occurred, leading to the formation of insoluble byproducts.1. Discard Sample: Do not use the compromised sample for further experiments.[8] 2. Review Procedures: Thoroughly review your handling and storage protocols to identify potential sources of degradation. 3. Implement Protective Measures: Strictly adhere to protocols for handling air- and light-sensitive compounds.

Experimental Protocols

Here are detailed methodologies for key experimental procedures, incorporating best practices to prevent this compound degradation.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution for use in cell culture or other in vitro assays.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas source (argon or nitrogen) with tubing

  • Sterile syringes and needles

Procedure:

  • Prepare Workspace: If available, perform all manipulations in a glovebox under an inert atmosphere. Alternatively, use a Schlenk line or a similar setup to maintain an inert environment.

  • Deoxygenate Solvent: Sparge the anhydrous DMSO with the inert gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh this compound: In a clean, dry amber vial, accurately weigh the desired amount of this compound.

  • Add Solvent: Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial to achieve the desired concentration.

  • Dissolve: Cap the vial tightly and vortex gently until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Handling of this compound for Experiments

This protocol outlines general best practices for handling this compound in a laboratory setting.

Procedure:

  • Minimize Light Exposure: Whenever possible, work in a dimly lit area. Use amber-colored labware or wrap glassware and plasticware in aluminum foil to protect the compound from light.[2][9]

  • Maintain Inert Atmosphere: When transferring this compound or its solutions, use techniques that minimize air exposure. This includes using syringes and needles to transfer liquids under a blanket of inert gas.

  • Temperature Control: Keep the compound and its solutions on ice or in a cooling block during experimental setup.

  • Avoid Contamination: Use clean, dry glassware and high-purity reagents to prevent the introduction of impurities that could catalyze degradation.

  • Immediate Use: Prepare working solutions immediately before use and do not store them for extended periods at room temperature.

Visualizing Degradation and Prevention Strategies

To further aid in understanding the challenges and solutions associated with this compound stability, the following diagrams illustrate key concepts.

Geranylfarnesol_Degradation_Pathways Potential Degradation Pathways of this compound GF This compound Oxidation Oxidation (Air, Light) GF->Oxidation Acid Acid-Catalyzed Rearrangement GF->Acid Oxidation_Products Epoxides, Aldehydes, Ketones, Carboxylic Acids Oxidation->Oxidation_Products Rearrangement_Products Cyclized Products, Isomers Acid->Rearrangement_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_for_Stability Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation cluster_exp Experiment Storage Store at -20°C to -80°C Under Inert Gas In Amber Vials Handling Work in Dim Light Use Inert Atmosphere (Glovebox/Schlenk Line) Storage->Handling Preparation Use Anhydrous, Deoxygenated Solvents Prepare Fresh Solutions Consider Antioxidants Handling->Preparation Experiment Maintain Low Temperature Minimize Exposure Time Preparation->Experiment

Caption: Recommended workflow for maintaining this compound stability.

References

Technical Support Center: Optimizing Chromatographic Conditions for Baseline Separation of Geranylfarnesol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Geranylfarnesol isomers. The information is designed to address specific issues encountered during method development and optimization to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of this compound isomers so challenging? A1: this compound isomers are structurally very similar, often differing only in the spatial arrangement of atoms (stereoisomers) or the geometry around a double bond (geometric isomers).[1][2] This results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and volatility, making it difficult for a single chromatographic method to differentiate between them effectively and often leading to co-elution.[3][4][5]

Q2: What is the best initial chromatographic technique to try for separating this compound isomers? A2: The choice of technique depends on the specific isomers you are targeting and the equipment available.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and common starting point, with both Reversed-Phase (RP) and Normal-Phase (NP) modes offering distinct advantages.[6]

  • Supercritical Fluid Chromatography (SFC) is an excellent, often superior, choice for chiral separations (enantiomers).[7][8] It frequently provides faster, more efficient separations with a reduced environmental impact compared to normal-phase HPLC.[7][9]

  • Gas Chromatography (GC) can be suitable if the isomers are sufficiently volatile and thermally stable. Optimization would focus on the temperature program and the choice of a specialized stationary phase.[4]

Q3: What type of HPLC column should I start with for separating geometric (cis/trans) isomers of this compound? A3: A standard reversed-phase C18 column is a common starting point for many separations.[3] However, for closely related isomers, it may not provide adequate selectivity. For improved resolution, consider columns with alternative stationary phase chemistries, such as phenyl-hexyl or biphenyl (B1667301) phases. These can offer different interaction mechanisms, like π-π interactions, which can enhance the separation of geometric isomers.[5][10]

Q4: Is a special column required to separate chiral isomers (enantiomers) of this compound? A4: Yes, the separation of enantiomers requires a Chiral Stationary Phase (CSP).[1][11] Enantiomers have identical physical properties in a non-chiral environment, so a standard achiral column (like C18 or silica) will not resolve them. The chiral selector in the CSP interacts differently with each enantiomer, allowing for their separation.[12] SFC is particularly powerful when paired with modern CSPs.[8]

Troubleshooting Guide: Common Separation Problems

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Poor or No Resolution Between Isomer Peaks

This is the most frequent challenge, where peaks are either partially merged or completely co-elute. A resolution value (Rs) of ≥ 1.5 is typically required for baseline separation.[13]

Troubleshooting Steps:

The optimal strategy depends on the chromatographic mode being used. The most crucial parameters to adjust are the stationary phase (column) and the mobile phase composition, as selectivity is the most important factor for improving resolution.[14][15]

Chromatographic ModeRecommended Optimization Steps
Reversed-Phase HPLC (RP-HPLC) 1. Decrease Solvent Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol). This increases retention and may improve resolution.[3] 2. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order.[3] 3. Implement a Shallow Gradient: A slow, shallow gradient can be more effective at separating closely eluting compounds than an isocratic method.[16] 4. Change Stationary Phase: If a C18 column fails, try a phenyl-based or embedded polar group (EPG) column to introduce alternative separation mechanisms.[10][14] 5. Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, though it will also increase backpressure.[3]
Normal-Phase HPLC (NP-HPLC) 1. Optimize Mobile Phase Polarity: Fine-tune the ratio of non-polar and polar solvents (e.g., hexane/isopropanol). Increasing the polar solvent percentage will decrease retention.[17] 2. Control Water Content: Retention times in NP-HPLC are highly sensitive to the water content in the mobile phase. Ensure consistent and controlled water levels for reproducible results.[10]
Supercritical Fluid Chromatography (SFC) 1. Screen Chiral Columns: There is no universal chiral column. Screening a variety of CSPs is the most effective way to find one that resolves your specific isomers.[8] 2. Optimize Co-solvent/Modifier: Vary the percentage and type of alcohol co-solvent (e.g., methanol, ethanol). 3. Optimize Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically improve peak shape and selectivity, especially for polar or ionizable compounds.[8]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and quantification.

Troubleshooting Steps:

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Column Overload: Injecting too much sample saturates the stationary phase.[4]Reduce the sample concentration or injection volume.
Secondary Interactions: Analyte interacts with active sites (e.g., acidic silanols) on the stationary phase packing.[4]Use a modern, end-capped, high-purity silica (B1680970) column. For SFC or NP-HPLC, add a mobile phase modifier (e.g., a small amount of acid or base) to mask active sites.[8]
Peak Fronting Column Overload: Can also manifest as fronting, especially in preparative chromatography.Reduce the sample concentration or injection volume.
Poor Sample Solubility: Sample is not fully dissolved in the mobile phase or injection solvent.Ensure the sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase.
Problem 3: Drifting or Unstable Retention Times

Inconsistent retention times make peak identification unreliable and indicate a lack of system stability.

Troubleshooting Steps:

Potential CauseRecommended Solution(s)
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase before injection, especially critical for gradient methods.
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can cause significant shifts in retention.
Temperature Fluctuations The laboratory's ambient temperature is not stable, affecting mobile phase viscosity and retention.

Experimental Protocols (Starting Points)

The following are generalized starting protocols. They should be further optimized for your specific this compound isomers and instrumentation.

Protocol 1: RP-HPLC for Geometric Isomer Screening
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water.

Protocol 2: SFC for Chiral Isomer Screening
  • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based), 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV-Vis Diode Array Detector (DAD)

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve sample in ethanol (B145695) or another alcohol compatible with the mobile phase.

Data Presentation and Visualization

Table 1: Column Selection Guide Based on Isomer Type
Isomer Type to be SeparatedPrimary Column RecommendationSecondary/Alternative OptionsRationale
Geometric Isomers (e.g., E/Z) Phenyl-based (Phenyl-Hexyl, Biphenyl)Cyano (CN), Embedded Polar Group (EPG)Offers alternative selectivity through π-π interactions and dipole-dipole interactions, which can differentiate between the subtle structural differences of geometric isomers.[5][10]
Positional Isomers Normal Phase (Silica, Diol)Reversed-Phase with Phenyl-based columnsNormal phase excels at separating positional isomers due to strong adsorption interactions with the polar stationary phase.[2][17]
Chiral Isomers (Enantiomers) Chiral Stationary Phase (CSP) - (e.g., Polysaccharide-based)Derivatization with a chiral agent followed by separation on an achiral column.Enantiomers require a chiral environment to be separated. CSPs provide this by forming transient diastereomeric complexes with the analytes.[1][12] SFC is highly effective with these columns.
Diagrams

Below are workflows to guide your decision-making process for method selection and troubleshooting.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Poor or No Baseline Separation check_basics Verify System Suitability (Pressure, Leaks, Detector) start->check_basics is_peak_shape_ok Is Peak Shape Acceptable? check_basics->is_peak_shape_ok fix_peak_shape Troubleshoot Peak Shape - Reduce sample load - Check sample solvent - Add modifier is_peak_shape_ok->fix_peak_shape No optimize_selectivity Focus on Selectivity (α) is_peak_shape_ok->optimize_selectivity  Yes fix_peak_shape->is_peak_shape_ok change_column Change Column (e.g., C18 -> Phenyl) optimize_selectivity->change_column change_mp Change Mobile Phase (e.g., ACN -> MeOH) optimize_selectivity->change_mp optimize_efficiency Optimize Efficiency (N) & Retention (k') change_column->optimize_efficiency change_mp->optimize_efficiency adjust_gradient Use Shallower Gradient optimize_efficiency->adjust_gradient adjust_flow Optimize Flow Rate optimize_efficiency->adjust_flow adjust_temp Adjust Temperature optimize_efficiency->adjust_temp success Baseline Separation Achieved adjust_gradient->success adjust_flow->success adjust_temp->success

Caption: A step-by-step workflow for troubleshooting poor isomer separation.

MethodSelection start_node start_node decision_node decision_node rec_node rec_node alt_node alt_node start Select Method for This compound Isomers isomer_type What is the isomer type? start->isomer_type geo Geometric (cis/trans, E/Z) isomer_type->geo Geometric chiral Chiral (Enantiomers) isomer_type->chiral Chiral geo_rec Start with RP-HPLC (Phenyl or C18 column) geo->geo_rec geo_alt Consider NP-HPLC if compounds are very lipophilic geo_rec->geo_alt chiral_rec SFC with a Chiral Column (Preferred Method) chiral->chiral_rec chiral_alt Chiral HPLC is a viable alternative chiral_rec->chiral_alt

Caption: A decision tree for selecting the appropriate chromatographic method.

References

Addressing matrix effects in the LC-MS/MS quantification of Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of Geranylfarnesol.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Q1: I am observing significant signal suppression or enhancement for this compound in my biological samples compared to my solvent standards. What is the likely cause and how can I fix it?

A1: This is a classic sign of matrix effects , where co-eluting endogenous components from your sample interfere with the ionization of this compound in the mass spectrometer's ion source. Given this compound's lipophilic nature, the primary culprits in biological matrices like plasma or serum are often phospholipids .

Initial Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.

  • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing matrix interferences. Consider the following more robust techniques:

    • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from matrix components based on their differential solubility in immiscible liquids. .[1][2][3]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by utilizing a stationary phase to retain either the analyte or the interferences.[1][4][5][6][7]

  • Chromatographic Separation: Ensure your LC method is adequately separating this compound from the bulk of the matrix components. Adjusting the gradient profile or using a column with a different chemistry can improve resolution.

Q2: My results are inconsistent and show poor reproducibility. What are some potential sources of this variability?

A2: Poor reproducibility in LC-MS/MS analysis is often linked to inconsistent sample preparation and uncompensated matrix effects.

Troubleshooting Strategies:

  • Implement an Internal Standard (IS): The most effective way to correct for variability in sample preparation and matrix effects is to use a suitable internal standard. The ideal IS is a stable isotope-labeled (SIL) version of Geranylfarnesom , such as deuterated this compound (d-Geranylfarnesol). Since a commercial SIL-Geranylfarnesol may not be readily available, a structural analog can be used as a temporary measure, but a SIL-IS is the gold standard.

  • Automate Sample Preparation: Manual sample preparation can introduce variability. If possible, use automated liquid handlers for tasks like pipetting and extraction to improve consistency.

  • Thorough Method Validation: Ensure your method is fully validated for parameters like precision, accuracy, and stability in the relevant biological matrix.

Frequently Asked Questions (FAQs)

Q3: What is the best sample preparation strategy for extracting this compound from plasma?

A3: A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally effective for lipophilic molecules like this compound in plasma.

  • Protein Precipitation (PPT) followed by LLE:

    • Precipitate proteins in the plasma sample by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform LLE on the supernatant using a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) to extract this compound.

    • Evaporate the organic layer and reconstitute the residue in a solvent compatible with your LC mobile phase.

  • SPE:

    • Condition and equilibrate a C18 SPE cartridge.

    • Load the pre-treated plasma sample (e.g., diluted or after protein precipitation).

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute this compound with a stronger organic solvent like methanol or acetonitrile.

    • Evaporate the eluate and reconstitute.

Q4: I do not have access to a stable isotope-labeled internal standard for this compound. What are my options?

A4: While a SIL-IS is ideal, you can use a structural analog as an alternative. This should be a compound that is chemically similar to this compound and has similar extraction and ionization properties, but is not present in the sample. A good candidate could be a commercially available isoprenoid of similar chain length and functionality that is not expected to be in your samples. When using a structural analog, it is crucial to thoroughly validate its performance to ensure it adequately compensates for matrix effects.

Q5: What are the expected MRM transitions for this compound?

A5: The specific MRM (Multiple Reaction Monitoring) transitions for this compound should be empirically determined by infusing a standard solution into the mass spectrometer. However, based on its structure (a C25 isoprenoid alcohol), we can predict likely fragmentation patterns. This compound will likely be detected in positive ionization mode, often as an adduct with ammonium (B1175870) ([M+NH4]+) or after in-source water loss ([M+H-H2O]+).

Hypothetical MRM Transitions for this compound (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound359.3 [M+H]+341.3 [M+H-H2O]+15-25
This compound359.3 [M+H]+Various fragmentation products20-40
d-Geranylfarnesol (IS)(M+D)+(M+D-H2O)+15-25

Note: This table presents hypothetical data for illustrative purposes. Optimal transitions and collision energies must be determined experimentally.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Spiking: To 100 µL of plasma, add the internal standard (e.g., d-Geranylfarnesol) and mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

  • Organic Layer Collection: Transfer the upper hexane layer to a new tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.

Data Presentation

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation Only45 ± 892 ± 5
Protein Precipitation + LLE88 ± 685 ± 7
SPE95 ± 489 ± 6

Note: This table presents example data to illustrate the potential impact of different sample preparation methods on matrix effects and recovery. Actual values will vary depending on the specific matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction ppt->lle Option 1 spe Solid-Phase Extraction ppt->spe Option 2 reconstitution Reconstitution lle->reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

mitigation_strategy ME Matrix Effects (Ion Suppression/Enhancement) SP Optimized Sample Preparation (LLE, SPE) ME->SP LC Chromatographic Separation ME->LC IS Stable Isotope-Labeled Internal Standard ME->IS Result Accurate Quantification SP->Result LC->Result IS->Result

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing Geranylfarnesol Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geranylfarnesol delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of this compound delivery in in vivo studies.

Disclaimer: this compound is a lipophilic sesterterpenoid with limited aqueous solubility, posing challenges for in vivo delivery. While direct comparative studies on this compound delivery systems are limited, this guide leverages data from structurally similar terpenes, such as farnesol (B120207) and geraniol, to provide practical advice and representative experimental protocols. The signaling pathway information is primarily based on studies of these related compounds and should be validated specifically for this compound in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenges stem from this compound's high lipophilicity and poor water solubility. These properties can lead to:

  • Low Oral Bioavailability: Limited dissolution in gastrointestinal fluids and potential first-pass metabolism can significantly reduce the amount of this compound that reaches systemic circulation.

  • Poor Systemic Distribution: Once in the bloodstream, its hydrophobic nature can cause it to partition into lipid-rich tissues, leading to non-uniform distribution and potentially off-target effects.

  • Instability in Formulations: this compound may be prone to degradation in simple aqueous suspensions, affecting dose accuracy and consistency.

  • Difficulties in Formulation: Achieving a stable and consistently sized particle suspension for intravenous or oral administration can be challenging without specialized formulation techniques.

Q2: Which delivery systems are most promising for improving this compound's bioavailability?

A2: Lipid-based nano-delivery systems are the most promising for lipophilic compounds like this compound. The two main categories are:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for absorption and can significantly improve the oral bioavailability of hydrophobic drugs. Studies on similar terpenes have shown that nanoemulsions can enhance bioavailability by protecting the active compound from degradation and improving its absorption.[1]

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. They can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer. Liposomes can improve drug stability, prolong circulation time, and potentially target specific tissues.

Q3: Should I choose a nanoemulsion or a liposomal formulation?

A3: The choice depends on your specific experimental needs. Here’s a general comparison:

FeatureNanoemulsionsLiposomes
Drug Loading Generally higher for lipophilic drugsCan be a limiting factor
Stability Kinetically stable, can be sensitive to dilutionCan be more stable during storage
Release Profile Typically faster releaseCan be engineered for sustained release
Oral Bioavailability Often show significant enhancementCan also improve oral absorption
Parenteral Use Suitable for IV administrationCommonly used for IV administration
Complexity Formulation can be straightforwardFormulation can be more complex

Clinical trials have shown that liposomes can increase the bioavailability of certain drugs by 20-30%, while nanoemulsions have demonstrated improvements of 40-50% for some poorly soluble compounds.[2]

Q4: What are the key considerations for formulation development?

A4: Key considerations include:

  • Excipient Selection: Choose biocompatible and GRAS (Generally Recognized as Safe) oils, surfactants, and co-surfactants.

  • Particle Size and Polydispersity Index (PDI): Aim for a particle size below 200 nm and a low PDI (<0.3) for better stability and absorption.

  • Zeta Potential: A sufficiently high positive or negative zeta potential can prevent particle aggregation.

  • Drug Loading and Encapsulation Efficiency: Maximize the amount of this compound in the formulation to ensure therapeutic relevance.

  • Stability: The formulation should be stable under storage conditions and in physiological fluids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Oral Bioavailability Poor dissolution in GI fluids; First-pass metabolism; Formulation instability.- Formulate this compound as a nanoemulsion to increase surface area and absorption. - Use of excipients that inhibit P-glycoprotein efflux pumps. - For nanoemulsions, consider using non-lipolysis oils to reduce intestinal metabolism.[3]
High Variability in In Vivo Results Inconsistent particle size in formulation; Aggregation of nanoparticles; Inaccurate dosing.- Ensure consistent formulation protocol and characterize each batch for particle size and PDI. - Check the zeta potential of your formulation to ensure stability. - For oral gavage, ensure proper technique to deliver the full dose to the stomach.
Precipitation of this compound in Formulation Exceeding the solubility limit in the oil phase; Inappropriate surfactant/co-surfactant ratio.- Perform solubility studies of this compound in various oils to select the one with the highest solubilizing capacity. - Optimize the surfactant and co-surfactant concentrations to ensure stable emulsification.
Toxicity or Adverse Events in Animals High concentration of surfactants or co-solvents; Off-target accumulation of the delivery system.- Use the lowest effective concentrations of all excipients. - Perform preliminary toxicity studies with the vehicle alone. - Characterize the biodistribution of your formulation to understand its accumulation in different organs.
Difficulty with Intravenous Administration Large particle size leading to embolism; Formulation instability in blood.- Ensure particle size is consistently below 200 nm for IV injections. - Test the stability of the formulation in plasma or serum in vitro before in vivo administration.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic data for delivery systems of compounds structurally related to this compound. This data can be used as a benchmark for designing and evaluating your this compound formulations.

Table 1: Representative Oral Bioavailability of Terpene Formulations in Rats

CompoundDelivery SystemDose (mg/kg)Relative Bioavailability (%)Reference
Andrographolide (B1667393)Nanoemulsion100594.3% (vs. suspension)[1]
GeraniolEmulsified5092% (absolute)
GeraniolFiber-adsorbed5016% (absolute)
RaloxifeneNon-lipolysis Nanoemulsion-203.3% (vs. suspension in rats)[3]
RaloxifeneLipolysis Nanoemulsion-205.9% (vs. suspension in rats)[3]

Table 2: Representative Pharmacokinetic Parameters of Liposomal Formulations (Intravenous Administration)

CompoundLiposome CompositionHalf-life (t½)Plasma AUC (µg*h/mL)Reference
Vincristine (B1662923)SM/Chol6.6 h213[4]
Amphotericin BUnilamellar Liposome8.7 - 11.2 h-[5]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion for Oral Administration

Materials:

  • This compound

  • Oil phase (e.g., Medium Chain Triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Aqueous phase (e.g., deionized water)

  • Magnetic stirrer

  • High-pressure homogenizer or sonicator

Method:

  • Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., MCT oil) at the desired concentration.

  • Surfactant/Co-surfactant Mixture: Add the surfactant (Tween 80) and co-surfactant (Transcutol HP) to the oil phase and mix thoroughly.

  • Formation of Coarse Emulsion: Slowly add the aqueous phase to the oil/surfactant mixture while stirring continuously with a magnetic stirrer to form a coarse emulsion.

  • Nano-emulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range (target: <200 nm).

  • Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

Protocol 2: Administration of this compound Formulation via Oral Gavage in Rats

Materials:

  • This compound formulation

  • Animal scale

  • Appropriately sized flexible feeding tube

  • Syringe

Method:

  • Dose Calculation: Weigh the rat to determine the precise volume of the formulation to be administered based on the target dose (mg/kg).

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Tube Insertion: Measure the feeding tube from the tip of the rat's nose to the last rib to estimate the insertion depth. Insert the tube into the mouth, slightly to one side to avoid the trachea, and gently advance it into the esophagus until the predetermined mark is reached.

  • Administration: Slowly administer the formulation from the syringe.

  • Tube Removal: Gently withdraw the feeding tube.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Protocol 3: Administration of this compound Formulation via Intravenous Injection in Mice (Tail Vein)

Materials:

  • This compound formulation (sterile-filtered)

  • Mouse restrainer

  • Insulin syringe with a 27-30 gauge needle

  • Heat lamp or warm water

Method:

  • Animal Preparation: Place the mouse in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the hub of the needle if placed correctly.

  • Administration: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the mouse for any adverse reactions.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways modulated by this compound, based on studies of the related compound farnesol. These pathways are implicated in apoptosis and cell survival.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CytoC->Apaf1 Activates

Caption: this compound-induced apoptosis via PI3K/Akt and intrinsic pathways.

This diagram illustrates how this compound may induce apoptosis. It is proposed to inhibit the pro-survival PI3K/Akt pathway, which leads to decreased activity of the anti-apoptotic protein Bcl-2.[6] Simultaneously, this compound may activate the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. This triggers the activation of caspase-9 and caspase-3, culminating in programmed cell death.

mapk_pathway This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

References

Validation & Comparative

Geranylfarnesol vs. Farnesol: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of geranylfarnesol (B1233315) and farnesol (B120207), focusing on available experimental data. While farnesol is a well-studied sesquiterpenoid with a broad range of documented biological effects, research into the specific activities of the sesterterpenoid this compound is less extensive. This document summarizes the current state of knowledge for both compounds to aid researchers in their exploration of these isoprenoids for potential therapeutic applications.

Data Presentation

The following tables summarize the available quantitative and qualitative data for the biological activities of this compound and farnesol.

Table 1: Comparative Cytotoxicity and Tumor Specificity
CompoundCell Lines TestedEffectQuantitative Data (Tumor-Specificity Index - TS)
This compound Human tumor cell lines (9) and normal oral cells (3)Cytotoxic>1.3
Farnesol Human tumor cell lines (9) and normal oral cells (3)Cytotoxic>1.4

The Tumor-Specificity Index (TS) is a ratio of the concentration that inhibits the growth of normal cells by 50% to that which inhibits the growth of tumor cells by 50%. A higher TS value indicates greater selectivity for tumor cells.

Table 2: Overview of Documented Biological Activities
Biological ActivityThis compoundFarnesol
Anticancer Limited data; cytotoxic against some tumor cell lines.Induces apoptosis, inhibits proliferation and angiogenesis in various cancer cell lines.[1]
Anti-inflammatory No direct experimental data found. Sesterterpenoids, as a class, have shown anti-inflammatory potential.[2][3][4]Exhibits anti-inflammatory effects by modulating various signaling pathways.[1]
Antimicrobial No direct experimental data found. Sesterterpenoids, as a class, have shown antimicrobial properties.[5][6]Active against a range of bacteria and fungi, notably as a quorum-sensing molecule in Candida albicans.
Neurological Effects No direct experimental data found.Demonstrates neuroprotective and anxiolytic-like effects.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (for data in Table 1)
  • Cell Culture: Nine human tumor cell lines (unspecified in the abstract) and three human normal oral cell types (gingival fibroblast, pulp cell, periodontal ligament fibroblast) were cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells were incubated with varying concentrations of this compound or farnesol for 48 hours.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 540 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve. The tumor-specificity index (TS) was calculated as the ratio of the mean CC50 for normal cells to the mean CC50 for tumor cells.

Signaling Pathways

The influence of farnesol on various signaling pathways is well-documented. In contrast, there is a lack of specific data on the signaling pathways modulated by this compound.

Farnesol-Modulated Signaling Pathways

Farnesol has been shown to impact several key signaling cascades involved in cellular processes such as proliferation, apoptosis, and inflammation.

Farnesol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol Receptor Receptor Farnesol->Receptor MAPK MAPK (ERK, p38, JNK) Farnesol->MAPK Modulation IKK IKK Farnesol->IKK Modulation Ras Ras Receptor->Ras Inhibition PI3K PI3K Ras->PI3K AKT Akt PI3K->AKT AKT->MAPK Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) MAPK->Gene_Expression IκB IκB IKK->IκB Phosphorylation NFκB NF-κB IκB->NFκB Release NFκB->Gene_Expression

Caption: Farnesol's influence on key signaling pathways.

Farnesol has been demonstrated to modulate the Ras-mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in regulating inflammatory responses and cell survival.[1]

Experimental Workflow Example: Investigating Anti-inflammatory Effects

The following diagram illustrates a general workflow for comparing the anti-inflammatory properties of this compound and farnesol in a cell-based assay.

Anti_Inflammatory_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Culture Macrophages (e.g., RAW 264.7) B Induce Inflammation (e.g., with LPS) A->B C1 Control (Vehicle) B->C1 C2 This compound B->C2 C3 Farnesol B->C3 D Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) via ELISA C1->D E Assess NF-κB Activation (e.g., Western Blot for p-p65) C1->E C2->D C2->E C3->D C3->E

Caption: Workflow for comparing anti-inflammatory activity.

Discussion and Future Directions

The available evidence indicates that farnesol possesses a wide array of biological activities with potential therapeutic applications. Its effects on cancer cells, inflammatory processes, and microbial growth are well-documented and supported by a growing body of research.

In contrast, this compound remains a relatively understudied molecule. The limited comparative data on cytotoxicity suggests that both farnesol and this compound exhibit some degree of tumor-specific activity. However, a significant knowledge gap exists regarding the broader biological effects of this compound. As a sesterterpenoid (C25), it belongs to a class of isoprenoids known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][8][9][10][11] Therefore, it is plausible that this compound may possess a similar, or even distinct and more potent, range of activities compared to the C15 sesquiterpenoid farnesol.

Future research should focus on a systematic evaluation of the biological activities of this compound. Direct comparative studies with farnesol are crucial to elucidate the structure-activity relationship and to determine the potential advantages of the longer C25 isoprenoid chain. Investigating the effects of this compound on the signaling pathways known to be modulated by farnesol would be a valuable starting point. Such studies will be instrumental in unlocking the therapeutic potential of this lesser-known isoprenoid.

References

Comparative Analysis of Geranylfarnesol and Geranylgeraniol in Cell Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cell signaling, post-translational modifications of proteins are critical for their function and localization. Among these, protein prenylation, the attachment of isoprenoid lipids, is a key regulatory mechanism. This guide provides a comparative analysis of two isoprenoids, the well-characterized Geranylgeraniol (GGOH) and the less-studied Geranylfarnesol (GF), in the context of cell signaling. While extensive research has illuminated the pivotal roles of GGOH, data on GF remains limited. This guide will therefore focus on the established functions of GGOH and explore the potential, albeit speculative, roles of GF based on its biochemical properties.

Geranylgeraniol (GGOH): A Key Player in Cellular Regulation

Geranylgeraniol is a 20-carbon isoprenoid alcohol that, in its pyrophosphate form (GGPP), serves as a crucial lipid donor for protein geranylgeranylation. This process is catalyzed by geranylgeranyltransferases (GGTases) and is essential for the proper functioning of a wide array of signaling proteins.

Role in Protein Prenylation:

Protein geranylgeranylation involves the covalent attachment of a geranylgeranyl group to the C-terminus of target proteins, most notably small GTPases of the Rho, Rab, and Rac families. This lipid anchor facilitates the association of these proteins with cellular membranes, a prerequisite for their participation in signaling cascades. Disruption of geranylgeranylation leads to the mislocalization of these proteins to the cytosol, rendering them inactive.

Impact on Key Signaling Pathways:

  • Rho GTPase Pathway: Rho GTPases are master regulators of the actin cytoskeleton, cell polarity, and cell migration. Their geranylgeranylation is essential for their membrane localization and subsequent activation of downstream effectors like ROCK and mDia.

  • Rab GTPase Pathway: Rab GTPases are critical for vesicular transport, regulating the budding, tethering, and fusion of transport vesicles. Their attachment to membranes via geranylgeranylation ensures the fidelity of intracellular trafficking.

  • Ras Superfamily GTPases: While Ras proteins are primarily farnesylated, other members of the Ras superfamily, such as Rap1, are geranylgeranylated. This modification is vital for their role in cell adhesion and proliferation.

This compound (GF): An Enigmatic Isoprenoid

This compound is a 25-carbon isoprenoid alcohol. In stark contrast to GGOH, the biological roles of GF, particularly in the context of protein prenylation and cell signaling in mammalian cells, are not well-documented. Its pyrophosphate form, geranylfarnesyl pyrophosphate (GFPP), is a known intermediate in the biosynthesis of longer-chain isoprenoids in some organisms, but its direct involvement as a lipid donor for protein modification in mammalian cells has not been established.

Potential Roles and Research Perspectives:

Given its structure, GF could hypothetically serve as a substrate for a yet-unidentified protein prenyltransferase. However, the substrate specificities of known farnesyltransferases and geranylgeranyltransferases make this a speculative possibility. Alternatively, GF could be metabolized to other isoprenoid intermediates or exert biological effects through mechanisms independent of protein prenylation, such as modulation of membrane fluidity or activation of nuclear receptors. Further research is warranted to elucidate the potential functions of this intriguing molecule.

Comparative Data Summary

FeatureGeranylgeraniol (GGOH)This compound (GF)
Carbon Length C20C25
Active Form Geranylgeranyl pyrophosphate (GGPP)Geranylfarnesyl pyrophosphate (GFPP)
Role in Protein Prenylation Established lipid donor for geranylgeranylationNot established in mammalian cells
Key Protein Targets Rho, Rab, Rac families of small GTPasesUnknown
Affected Signaling Pathways Cytoskeletal regulation, vesicular transport, cell adhesion, proliferationUnknown
Research Status Extensively studiedLargely unexplored

Key Experimental Protocols

1. In Vitro Protein Prenylation Assay:

This assay directly measures the incorporation of an isoprenoid group onto a target protein.

  • Principle: A recombinant target protein (e.g., a Rho GTPase), a prenyltransferase (e.g., GGTase-I), and a radiolabeled isoprenoid pyrophosphate (e.g., [3H]GGPP) are incubated together. The incorporation of the radiolabel into the protein is then quantified.

  • Methodology:

    • Set up a reaction mixture containing the purified target protein, recombinant prenyltransferase, [3H]GGPP, and an appropriate buffer.

    • To test the effect of GF, a parallel reaction can be set up with [3H]GFPP (if available) or by adding unlabeled GFPP in competition with [3H]GGPP.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and separate the protein from the unincorporated radiolabel using SDS-PAGE.

    • Visualize the radiolabeled protein by autoradiography or quantify the radioactivity in the protein band using a scintillation counter.

2. Cellular Localization of Prenylated Proteins:

This experiment assesses the effect of isoprenoids on the subcellular localization of target proteins.

  • Principle: The localization of a prenylated protein is dependent on its lipid anchor. Inhibiting prenylation will cause the protein to shift from the membrane to the cytosol.

  • Methodology:

    • Culture cells and transfect them with a plasmid encoding a fluorescently tagged target protein (e.g., GFP-RhoA).

    • Treat the cells with an inhibitor of isoprenoid biosynthesis (e.g., a statin) to deplete the endogenous pool of GGPP.

    • Supplement the media of different cell batches with either GGOH or GF.

    • Fix the cells and visualize the subcellular localization of the fluorescently tagged protein using fluorescence microscopy.

    • Quantify the membrane versus cytosolic fluorescence intensity to determine the extent of protein localization.

Visualizing the Molecular Landscape

Geranylgeranylation Signaling Pathway

Geranylgeranylation_Pathway cluster_synthesis Isoprenoid Synthesis cluster_prenylation Protein Geranylgeranylation cluster_function Cellular Function HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Mevalonate Pathway GGTase GGTase GGPP->GGTase Prenylated_Protein Geranylgeranylated Protein GGTase->Prenylated_Protein Protein Unprenylated Protein (e.g., RhoA) Protein->GGTase Prenylated_Protein_func Geranylgeranylated Protein Prenylated_Protein->Prenylated_Protein_func GGPP_node GGPP Membrane Cell Membrane Signaling Downstream Signaling Membrane->Signaling Prenylated_Protein_func->Membrane

Caption: The geranylgeranylation pathway from isoprenoid synthesis to cellular function.

Experimental Workflow for Cellular Localization Assay

Localization_Workflow start Culture and Transfect Cells (e.g., with GFP-RhoA) statin Treat with Statin (Deplete endogenous GGPP) start->statin supplement Supplement with: statin->supplement ggoh Geranylgeraniol (GGOH) supplement->ggoh gf This compound (GF) supplement->gf control Vehicle Control supplement->control fix Fix and Permeabilize Cells ggoh->fix gf->fix control->fix microscopy Fluorescence Microscopy fix->microscopy analysis Quantify Membrane vs. Cytosolic Fluorescence microscopy->analysis

Caption: Workflow for assessing protein cellular localization after isoprenoid treatment.

Hypothetical Role of this compound

Hypothetical_GF_Role cluster_possibilities Potential Biological Fates GF This compound (GF) Metabolism Metabolism to other biologically active molecules GF->Metabolism Prenylation Substrate for a novel prenyltransferase? GF->Prenylation Membrane_Interaction Direct interaction with cellular membranes GF->Membrane_Interaction Receptor_Activation Activation of nuclear or other receptors GF->Receptor_Activation

Caption: Hypothetical biological roles and metabolic fates of this compound.

Unveiling the Anticancer Potential of Isoprenoids: A Preclinical Comparison of Farnesol and Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

While the anticancer effects of Geranylfarnesol remain to be elucidated in preclinical studies, a wealth of research has validated the promising antitumor activities of its parent compounds, farnesol (B120207) and geraniol (B1671447). This guide provides a comprehensive comparison of the preclinical data on farnesol and geraniol, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.

Farnesol and geraniol, both naturally occurring isoprenoid alcohols found in essential oils of various plants, have demonstrated significant potential as anticancer agents in a multitude of preclinical models.[1][2] Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells has positioned them as compounds of interest for further investigation and development.[3][4]

Comparative Efficacy in Preclinical Models

The antitumor effects of farnesol and geraniol have been evaluated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency.

Table 1: In Vitro Cytotoxicity of Farnesol and Geraniol in Cancer Cell Lines
CompoundCancer Cell LineIC50 Value (µM)Reference
FarnesolMurine B16F10 Melanoma45[5]
Human Osteosarcoma (Saos-2)Not specified, dose-dependent reduction in viability[6]
Human Colorectal Carcinoma (HCT-116)Not specified, dose-dependent reduction in viability[6]
Human Lung Cancer (A549)Dose-dependent effects[7]
Human Colon Adenocarcinoma (Caco-2)Dose-dependent effects[7]
GeraniolMurine B16F10 Melanoma160[5]
Geranyl ButyrateMurine Leukemia (P388)22.34 - 32.29 µg/ml[8]
Geranyl CaproateMurine Leukemia (P388)22.34 - 32.29 µg/ml[8]
Geranyl CaprylateMurine Leukemia (P388)22.34 - 32.29 µg/ml[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of Farnesol and Geraniol
CompoundAnimal ModelCancer TypeDosageAntitumor EffectReference
FarnesolRatHepatocarcinogenesis25 mg/100 g body weightInhibition of visible hepatocyte nodules[9]
GeraniolRatHepatocarcinogenesis25 mg/100 g body weightNo significant inhibition of visible hepatocyte nodules[9]
GeraniolHamsterDMBA-induced tumorsNot specifiedTumor growth inhibition[1]

Mechanisms of Anticancer Action

Farnesol and geraniol exert their anticancer effects through the modulation of multiple cellular signaling pathways that are critical for tumor growth and survival.

Farnesol has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling cascades.[2] It can modulate the Ras/Raf/ERK pathway, which is frequently dysregulated in cancer.[10] Additionally, farnesol has been reported to affect the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[3]

Geraniol also demonstrates a multi-targeted approach to cancer therapy. It has been shown to control a variety of signaling molecules and pathways that are considered hallmarks of cancer.[4][11] These include pathways involved in sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[11]

The following diagram illustrates the key signaling pathways implicated in the anticancer effects of farnesol and geraniol.

Anticancer_Signaling_Pathways cluster_farnesol Farnesol cluster_geraniol Geraniol Farnesol Farnesol Ras_Raf_ERK Ras/Raf/ERK Pathway Farnesol->Ras_Raf_ERK Inhibits PI3K_Akt PI3K/Akt Pathway Farnesol->PI3K_Akt Inhibits Apoptosis_F Apoptosis Farnesol->Apoptosis_F Proliferation_F Cell Proliferation Inhibition Ras_Raf_ERK->Proliferation_F PI3K_Akt->Apoptosis_F PI3K_Akt->Proliferation_F Geraniol Geraniol Multiple_Pathways Multiple Hallmark Pathways Geraniol->Multiple_Pathways Modulates Apoptosis_G Apoptosis Geraniol->Apoptosis_G Multiple_Pathways->Apoptosis_G Proliferation_G Cell Proliferation Inhibition Multiple_Pathways->Proliferation_G Angiogenesis_G Angiogenesis Inhibition Multiple_Pathways->Angiogenesis_G

Figure 1: Signaling pathways modulated by farnesol and geraniol.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of farnesol and geraniol.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of farnesol or geraniol (typically ranging from 1 to 200 µM) for 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo antitumor efficacy of the compounds.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomly assigned to treatment and control groups. Farnesol or geraniol is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the final tumor volumes and weights are recorded.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

The following diagram outlines a general workflow for preclinical anticancer drug evaluation.

Preclinical_Workflow In_Vitro In Vitro Studies (Cell Lines) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism Toxicity Toxicity Studies In_Vivo->Toxicity Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Mechanism->In_Vivo Toxicity->Clinical_Trials

Figure 2: General workflow for preclinical anticancer drug evaluation.

Conclusion and Future Directions

The preclinical data strongly suggest that both farnesol and geraniol possess significant anticancer properties, albeit with varying potencies in different cancer models. Their ability to modulate multiple signaling pathways highlights their potential as multi-targeted therapeutic agents.

While this guide provides a comparative overview of farnesol and geraniol, the absence of data on this compound underscores a significant research gap. Future studies should focus on synthesizing and evaluating the anticancer efficacy of this compound to determine if this derivative offers enhanced potency or a more favorable pharmacological profile compared to its parent compounds. A direct, head-to-head comparison of all three compounds in a standardized set of preclinical models would be invaluable for elucidating their relative therapeutic potential. Further research into the precise molecular targets and mechanisms of action will be crucial for the rational design of future clinical trials.

References

Unveiling the Antimicrobial and Antifungal Potential of Terpenoids: A Comparative Analysis of Farnesol and Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial and antifungal activities of farnesol (B120207) and geraniol (B1671447), presenting a comparative analysis with other relevant terpenoids. This guide synthesizes experimental data, details methodologies, and visualizes key processes to facilitate further research and development in the field of natural antimicrobial agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Terpenoids, a large and diverse class of naturally occurring organic compounds derived from plants, have emerged as promising candidates. Among them, farnesol and geraniol have demonstrated significant antimicrobial and antifungal properties. This guide provides a detailed comparison of the efficacy of these two terpene alcohols, alongside other related compounds, supported by experimental data from various studies.

Comparative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of farnesol, geraniol, and other selected terpenoids has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify this activity. The tables below summarize the reported MIC and MFC values for these compounds against various bacterial and fungal strains.

Antibacterial Activity
CompoundBacteriaMICReference
FarnesolStaphylococcus aureus10 µg/mL[1]
FarnesolMethicillin-resistant S. aureus (MRSA)2048 µg/mL[2]
FarnesolParacoccidioides brasiliensis25 µM[3]
GeraniolEscherichia coli-[4]
GeraniolStaphylococcus aureus-[1]
GeraniolListeria monocytogenesBA50 0.28[3]
GeraniolSalmonella entericaBA50 0.15[3]
CitralYersinia enterocolitica ATCC 237150.2 mg/mL[3]
EugenolStaphylococcus aureus2.5 - 5 µL/mL[3]
LinaloolStaphylococcus aureus0.1% (v/v)[3]
δ-CareneStaphylococcus aureus ATCC-433000.04 mg/mL[5]
δ-CareneEscherichia coli MTCC-7390.05 mg/mL[5]
CaryophylleneStaphylococcus aureus ATCC-433000.07 mg/mL[5]
CaryophylleneEscherichia coli MTCC-7390.08 mg/mL[5]
Antifungal Activity
CompoundFungusMIC/MFCReference
FarnesolParacoccidioides brasiliensisMIC: 25 µM, MBC: ~30 µM[3]
FarnesolCandida albicans-[6]
FarnesolCandida tropicalis-[6]
FarnesolCandida krusei-[6]
GeraniolCandida albicans-[7]
GeraniolCandida glabrata-[7]
Geranyl Cinnamate EsterCandida albicans0.16 µL/mL[8]
Geranyl Cinnamate EsterAspergillus niger>2.5 µL/mL[8]
CitralCandida albicans-[3]
CitralZygosaccharomyces rouxiiMIC: 0.188 µL/mL, MFC: 0.375 µL/mL[3]
LimoneneZygosaccharomyces rouxiiMIC: 0.75 µL/mL, MFC: 3 µL/mL[3]
EugenolZygosaccharomyces rouxiiMIC: 0.4 µL/mL, MFC: 0.8 µL/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of antimicrobial and antifungal activity.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., Geranylfarnesol) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.

Disc Diffusion Method for Antimicrobial Susceptibility Testing

The disc diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar (B569324) Plate: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of the test compound is placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_microorganism Prepare Standardized Microorganism Inoculum start->prep_microorganism prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculation Inoculate Microtiter Plate (Broth Microdilution) or Inoculate Agar Plate (Disc Diffusion) prep_microorganism->inoculation prep_compound->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Read and Record Results (Visual Inspection or Spectrophotometry) incubation->read_results determine_mic Determine MIC/ Measure Zone of Inhibition read_results->determine_mic end end determine_mic->end End

Caption: Experimental workflow for determining antimicrobial activity.

mechanism_of_action cluster_compound Terpenoid Compound cluster_cell Bacterial/Fungal Cell cluster_effect Mechanism of Action terpenoid Farnesol/ Geraniol cell_membrane Cell Membrane terpenoid->cell_membrane Interacts with cytoplasm Cytoplasm disruption Membrane Disruption cell_membrane->disruption Leads to leakage Leakage of Intracellular Components (e.g., K+ ions) disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of action for farnesol and geraniol.

Mechanism of Action

While the precise signaling pathways are still under investigation, the primary mechanism of antimicrobial action for farnesol and geraniol is believed to be the disruption of the cell membrane's integrity.[1] This disruption leads to increased membrane permeability and the leakage of essential intracellular components, such as potassium ions, ultimately resulting in cell death.[2] Farnesol has also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic microorganisms.[3][9]

Conclusion

Farnesol and geraniol, along with other terpenoids, exhibit significant antimicrobial and antifungal activities against a broad spectrum of pathogens. Their ability to disrupt cell membranes and inhibit biofilm formation makes them attractive candidates for the development of new therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these natural compounds in combating infectious diseases. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved in their antimicrobial action, which will be crucial for their optimization and clinical application.

References

Geranylfarnesol in Context: A Comparative Guide to Isoprenoid Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Geranylfarnesol's potential as an enzyme inhibitor remains an open area of research. However, a comparative study of its smaller isoprenoid cousins, Farnesol and Geraniol, reveals significant differences in their inhibitory mechanisms and potencies against key cellular enzymes. This guide provides a comprehensive comparison of these isoprenoids, supported by available experimental data, to offer insights for researchers in drug discovery and chemical biology.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of Farnesol and Geraniol on PMPMEase have been quantified, demonstrating a significant difference in their potency. Farnesol is a considerably more potent inhibitor of PMPMEase than Geraniol.

CompoundIsoprenoid ClassTarget EnzymeInhibitory Constant (Ki)
FarnesolSesquiterpenoid (C15)PMPMEase1.9 µM
GeraniolMonoterpenoid (C10)PMPMEase45 µM

Signaling Pathway: The Role of PMPMEase in Protein Prenylation

Protein prenylation is a crucial post-translational modification that attaches isoprenoid groups, such as farnesyl or geranylgeranyl moieties, to cysteine residues of specific proteins. This process is vital for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways, including the Ras superfamily of small GTPases.

PMPMEase plays a role in the reversible methylation of prenylated proteins. The inhibition of this enzyme can, therefore, disrupt the normal functioning of these signaling pathways, which are often implicated in diseases like cancer.

PMPMEase_Pathway Prenylated Protein (Carboxylated) Prenylated Protein (Carboxylated) Prenylated Protein (Methylated) Prenylated Protein (Methylated) Prenylated Protein (Carboxylated)->Prenylated Protein (Methylated) PPMTase Prenylated Protein (Methylated)->Prenylated Protein (Carboxylated) PMPMEase Proper Protein Function Proper Protein Function Prenylated Protein (Methylated)->Proper Protein Function Active Form Normal Cell Signaling Normal Cell Signaling Proper Protein Function->Normal Cell Signaling PMPMEase PMPMEase Farnesol / Geraniol Farnesol / Geraniol Inhibition->Farnesol / Geraniol Inhibited by Cell Growth, Proliferation, etc. Cell Growth, Proliferation, etc. Normal Cell Signaling->Cell Growth, Proliferation, etc.

PMPMEase in the protein prenylation pathway.

Experimental Protocols

The determination of the inhibitory constants (Ki) for Farnesol and Geraniol against PMPMEase was achieved through a standardized in vitro enzyme inhibition assay.

Enzyme Inhibition Assay for PMPMEase:

  • Enzyme Source: Purified PMPMEase is used for the assay.

  • Substrate: A synthetic substrate, such as RD-PNB, is employed. The hydrolysis of this substrate by PMPMEase can be monitored spectrophotometrically.

  • Inhibitors: Stock solutions of Farnesol and Geraniol are prepared in a suitable solvent.

  • Assay Procedure:

    • The purified PMPMEase is incubated with the substrate in a suitable buffer system.

    • Varying concentrations of the isoprenoid inhibitors (Farnesol or Geraniol) are added to the reaction mixture.

    • The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

The following diagram illustrates a general workflow for such an enzyme inhibition screening experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation Inhibitor Inhibitor Inhibitor->Incubation Measurement Measurement Incubation->Measurement Plotting Plotting Measurement->Plotting Ki Determination Ki Determination Plotting->Ki Determination

Workflow for an in vitro enzyme inhibition assay.

The Untapped Potential of this compound and Sesterterpenoids

This compound belongs to the sesterterpenoid class of isoprenoids, which are C25 molecules. While research on the specific biological activities of this compound is limited, the broader class of sesterterpenoids is known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Many of these effects are likely mediated through the inhibition of specific enzymes.[1][4]

The structural complexity and increased chain length of this compound compared to Farnesol and Geraniol suggest that it may interact differently with enzyme active sites and potentially exhibit unique inhibitory profiles. Further investigation into the enzyme inhibitory properties of this compound and other sesterterpenoids is a promising avenue for the discovery of novel therapeutic agents. Researchers are encouraged to explore the potential of this relatively understudied class of natural products.

References

Cross-Validation of Analytical Methods for Geranylfarnesol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Geranylfarnesol, a C25 isoprenoid alcohol with potential applications in drug development and various biological studies, is crucial for reliable research and quality control. The selection of an appropriate analytical method is a critical step in achieving precise and accurate measurements. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is based on experimental data for this compound and structurally related isoprenoids, providing a comprehensive overview of the performance of each method. Detailed experimental protocols are provided to support the implementation of these techniques.

Data Presentation

The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound and related isoprenoids. Please note that direct cross-validation data for this compound is limited; therefore, data from closely related compounds such as farnesol (B120207) and other terpenes are included to provide a comparative perspective.

Table 1: Comparison of Quantitative Parameters for Different Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.999>0.998>0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.04 - 5 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%
Precision (% RSD) < 5%< 15%< 10%

Data is compiled from various sources and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS are outlined below. These protocols are intended as a general guide and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of compounds with a UV chromophore. Since this compound lacks a strong chromophore, derivatization may be necessary to enhance its detectability.

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as hexane (B92381) or ethyl acetate.

  • Derivatization (Optional): If sensitivity is low, derivatize the extracted this compound with a UV-absorbing agent.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the derivatizing agent, typically in the range of 200-250 nm for underivatized isoprenoids.

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins using a cold organic solvent like acetonitrile.

  • Liquid-Liquid Extraction: Extract this compound from the supernatant using a solvent such as methyl tert-butyl ether (MTBE).

  • Reconstitution: Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18 or a similar reverse-phase column.

  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve chromatographic properties and sensitivity.

Sample Preparation:

  • Extraction: Perform liquid-liquid extraction with a non-polar solvent like hexane.

  • Derivatization: Silylate the extracted this compound using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Injection: Inject the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute this compound.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: Selected Ion Monitoring (SIM) for targeted quantification.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Clean-up/Concentration Derivatization->Cleanup HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Cleanup->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Isoprenoid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP + GPP This compound This compound GFPP->this compound Phosphatase

Caption: Simplified biosynthetic pathway of this compound.

Comparative Transcriptome Analysis: Unraveling the Cellular Response to Farnesol, a Geranylfarnesol Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Geranylfarnesol on any cell line. Therefore, this guide provides a comparative overview of transcriptomic and gene expression data for the structurally and functionally related isoprenoid, Farnesol . This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these compounds. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their cellular impact.

Farnesol, a natural sesquiterpenoid alcohol, has been shown to modulate a variety of cellular processes, including inflammation, apoptosis, and metabolism. This guide compares the transcriptomic effects of Farnesol on two distinct cell types: primary human renal proximal tubule epithelial cells (RPTECs) and the filamentous fungus Aspergillus nidulans.

Data Presentation: Farnesol vs. Control/Stimulated Cells

The following tables summarize the quantitative data from studies investigating the effect of Farnesol on gene expression.

Table 1: Effect of Farnesol on Inflammatory Gene Expression in TNF-α/IL-1β-Stimulated Human Renal Epithelial Cells

GeneRegulationApproximate Fold Change (Stimulated vs. Stimulated + Farnesol)PathwayImplicationReference
TNFRSF9Downregulated~ 0.4Inflammation, Immune ResponseReduction of T-cell co-stimulation[1]
CD27Downregulated~ 0.5Inflammation, Immune ResponseModulation of B-cell activation[1]
TNFRSF8Downregulated~ 0.3Inflammation, Immune ResponseAttenuation of inflammatory signaling[1]
DR6Downregulated~ 0.6Apoptosis, InflammationInhibition of cell death signaling[1]
FASDownregulated~ 0.5ApoptosisReduction of apoptosis induction[1]
IL-7Downregulated~ 0.4Inflammation, Immune ResponseDecrease in lymphocyte development[1]
CCL2Downregulated~ 0.2Inflammation, ChemotaxisReduction of monocyte recruitment[1]

Note: Fold changes are estimated from the graphical data presented in the source publication.

Table 2: Transcriptional Response of Aspergillus nidulans to Farnesol Treatment

Gene Category/GeneRegulationImplicationReference
RNA processing and modificationDownregulatedGeneral suppression of cellular machinery[2]
TranscriptionDownregulatedReduced gene expression[2]
Translation and ribosomal biogenesisDownregulatedDecreased protein synthesis[2]
Amino acid transport and metabolismDownregulatedAltered metabolic state[2]
Ergosterol biosynthesisDownregulatedDisruption of cell membrane integrity[2]
Mitochondrial proteinsUpregulatedInduction of mitochondrial processes[2]
aifA (Apoptosis-Inducing Factor-like)UpregulatedPromotion of apoptosis[2]

Note: Specific fold-change data for individual genes in this microarray study were not available in the reviewed literature. The table reflects the reported trends.

Experimental Protocols

Human Renal Epithelial Cell Gene Expression Analysis

Model System: Primary human renal proximal tubule epithelial cells (RPTECs).[1]

Treatment: RPTECs were pre-treated for at least 48 hours with Farnesol encapsulated in small unilamellar vesicles (farnesol-SUVs) before stimulation with TNF-α and IL-1β for 6 hours.[1]

Sample Preparation: Total RNA was extracted from the harvested RPTECs.[1]

Gene Expression Quantification: Multiplex mRNA quantification was performed to determine the mRNA expression levels of target genes. The expression levels were normalized to the housekeeping genes GAPDH and HPRT1.[1]

Aspergillus nidulans Transcriptome Analysis

Model System: The filamentous fungus Aspergillus nidulans.[2]

Treatment: A. nidulans cultures were exposed to Farnesol.

Sample Preparation: Total RNA was extracted from fungal mycelia.

Transcriptome Analysis: Oligonucleotide microarray analysis was used to profile the transcriptional changes induced by Farnesol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PI3K_Signaling_Pathway TNFa_IL1b TNF-α / IL-1β Receptor Receptors TNFa_IL1b->Receptor PI3K PI3K Receptor->PI3K p85 p85 (Phosphorylation) PI3K->p85 p110 p110 PI3K->p110 p85->p110 releases PIP3 PIP3 p110->PIP3 converts PIP2 PIP2 AKT_PDK1 AKT / PDK1 PIP3->AKT_PDK1 activate Downstream Downstream Signaling AKT_PDK1->Downstream Transcription Transcription Factors Downstream->Transcription Genes Inflammatory Genes (TNFRSF9, CD27, etc.) Transcription->Genes activate Farnesol Farnesol Farnesol->p85 inhibits Transcriptome_Workflow Start Start: Cell Culture & Treatment (e.g., Farnesol) RNA_Extraction Total RNA Extraction Start->RNA_Extraction QC1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep Library Preparation (cDNA synthesis, adapter ligation) QC1->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome/Transcriptome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream_Analysis Downstream Analysis (Pathway, GO Enrichment) DEA->Downstream_Analysis End End: Biological Interpretation Downstream_Analysis->End

References

Comparative Analysis of the Enzyme Inhibitory Potential of Geranylfarnesol and Related Isoprenoid Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the enzyme inhibitory properties of Geranylfarnesol and its structurally related precursors, farnesol (B120207) and geranylgeraniol (B1671449). This document is intended for researchers, scientists, and drug development professionals interested in the biological activities of these isoprenoid alcohols. While farnesol and geranylgeraniol have demonstrated inhibitory effects against specific enzymes, current scientific literature lacks quantitative data on the enzyme inhibitory constants (Ki or IC50) for this compound. This guide summarizes the available data for the related compounds to offer a valuable comparative context.

Data Presentation: Enzyme Inhibitory Constants

The following table summarizes the known enzyme inhibitory constants for farnesol and geranylgeraniol. No published data is currently available for this compound.

CompoundEnzymeTarget Organism/SystemInhibitory Constant
Farnesol Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase)Not specifiedKi = 1.9 µM[1]
Cytochrome P450 (ethoxycoumarin de-ethylase activity)Rabbit liver microsomesKI and KI' between 11 and 40 µM[2]
Cytochrome P450 (diclofenac-4-hydroxylase activity)Rabbit liver microsomesKI and KI' between 11 and 40 µM[2]
Geranylgeraniol Farnesol Dehydrogenase (HaFDL)Helicoverpa armigeraDose-dependent inhibition observed[3]
This compound Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. PMPMEase Inhibition Assay (for Farnesol)

  • Enzyme Source: Purified Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase).

  • Substrate: N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB).

  • Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., farnesol).

  • Detection: The hydrolysis of the substrate is monitored to determine the rate of the enzymatic reaction.

  • Data Analysis: Michaelis-Menten kinetics and double reciprocal plots are used to determine the kinetic parameters, including the inhibition constant (Ki). A key indicator of reversible inhibition is the recovery of enzyme activity after separation of the inhibitor from the enzyme, for example, by gel-filtration chromatography.[4]

2. Cytochrome P450 Inhibition Assay (for Farnesol)

  • Enzyme Source: Rabbit liver microsomes, which contain various cytochrome P450 isozymes.

  • Substrates: Specific substrates are used to measure the activity of different P450 isoforms, such as ethoxycoumarin for ethoxycoumarin de-ethylase activity and diclofenac (B195802) for diclofenac-4-hydroxylase activity.

  • Cofactor: NADPH is required for the catalytic activity of cytochrome P450 enzymes.

  • Incubation: Microsomes are incubated with the substrate, NADPH, and varying concentrations of the inhibitor (farnesol).

  • Detection: The formation of the product of the specific P450-catalyzed reaction is measured.

  • Data Analysis: The type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constants (KI and KI') are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[2]

3. Farnesol Dehydrogenase Inhibition Assay (for Geranylgeraniol)

  • Enzyme Source: Recombinant Farnesol Dehydrogenase from Helicoverpa armigera (HaFDL).

  • Substrate: trans,trans-farnesol.

  • Cofactor: NADP+.

  • Incubation: The reaction mixture contains buffer (e.g., 100 mM Glycine-NaOH, pH 10.0), NADP+, the enzyme, the substrate, and varying concentrations of the inhibitor (geranylgeraniol).[3] The substrate concentration is typically kept constant at its Km value.[3]

  • Detection: The reaction products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the extent of inhibition.[3]

  • Data Analysis: The dose-dependent inhibition is observed by the decrease in product formation with increasing inhibitor concentrations.[3]

Visualizations

The following diagrams illustrate the signaling pathway involving the enzymes discussed and a general workflow for determining enzyme inhibitory constants.

cluster_0 Isoprenoid Biosynthesis and Protein Prenylation HMG_CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Farnesol Farnesol FPP->Farnesol Farnesylated_Proteins Farnesylated Proteins FPP->Farnesylated_Proteins Geranylgeraniol Geranylgeraniol GGPP->Geranylgeraniol This compound This compound GGPP->this compound Geranylgeranylated_Proteins Geranylgeranylated Proteins GGPP->Geranylgeranylated_Proteins HaFDL Farnesol Dehydrogenase (HaFDL) Farnesol->HaFDL Oxidation PMPMEase PMPMEase Farnesylated_Proteins->PMPMEase Hydrolysis Farnesol_Inhibitor Farnesol Farnesol_Inhibitor->PMPMEase Inhibits Geranylgeraniol_Inhibitor Geranylgeraniol Geranylgeraniol_Inhibitor->HaFDL Inhibits cluster_workflow Workflow for Determining Enzyme Inhibitory Constants start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution (e.g., PMPMEase, HaFDL) start->prepare_enzyme prepare_substrate Prepare Substrate Solution (e.g., RD-PNB, Farnesol) start->prepare_substrate prepare_inhibitor Prepare Inhibitor Stock Solutions (Farnesol, Geranylgeraniol) start->prepare_inhibitor run_assay Perform Enzyme Assay (Varying Inhibitor Concentrations) prepare_enzyme->run_assay prepare_substrate->run_assay prepare_inhibitor->run_assay measure_activity Measure Enzyme Activity (e.g., Spectrophotometry, GC-MS) run_assay->measure_activity data_analysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) measure_activity->data_analysis determine_constants Determine Ki or IC50 data_analysis->determine_constants end End: Report Results determine_constants->end

References

A Comparative Analysis of the Metabolic Stability of Geranylfarnesol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Geranylfarnesol and its structurally related analogs, farnesol (B120207) and geraniol (B1671447). Due to the limited availability of direct quantitative data for this compound, this comparison relies on existing experimental data for its smaller isoprenoid counterparts to infer its likely metabolic fate. This document is intended to serve as a valuable resource for researchers engaged in the development of isoprenoid-based therapeutic agents.

Introduction

This compound, a C25 sesterterpenoid, is a lipophilic molecule with potential applications in drug development. Understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including bioavailability and half-life. In the absence of extensive direct studies on this compound, examining the metabolic pathways of its well-characterized analogs, farnesol (a C15 sesquiterpenoid) and geraniol (a C10 monoterpene), provides valuable insights into its likely biotransformation.

The primary route of metabolism for these terpenoid alcohols is oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system, followed by phase II conjugation reactions.

Metabolic Pathways and Key Enzymes

The metabolic pathways of farnesol and geraniol have been investigated in human liver microsomes (HLM), revealing the involvement of several CYP450 isoforms and UDP-glucuronosyltransferases (UGTs).

Farnesol Metabolism:

Farnesol undergoes hydroxylation primarily by CYP2E1 and to a lesser extent by CYP2C19, leading to the formation of 12-hydroxyfarnesol. Furthermore, farnesol can be glucuronidated by UGT1A1 and UGT2B7.

Geraniol Metabolism:

The metabolism of geraniol in human liver microsomes involves oxidation to various metabolites, including geranic acid, 8-hydroxygeraniol, and 8-carboxygeraniol. While specific CYP isoforms have not been definitively identified for geraniol in human liver microsomes, studies on similar compounds suggest the potential involvement of CYP1A2, CYP2B6, CYP2C19, and CYP3A4. Following phase I oxidation, geraniol and its metabolites can undergo phase II conjugation, such as glucuronidation and sulfation.

Based on the metabolic pathways of its smaller analogs, this compound is anticipated to undergo similar biotransformation processes, primarily initiated by CYP450-mediated oxidation at its allylic positions, followed by potential conjugation reactions.

Validating the Role of Geranylfarnesol in Protein Prenylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Geranylfarnesol as a potential substrate in protein prenylation, contextualized against the well-established roles of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). While direct experimental data on this compound is limited in the current body of scientific literature, this document extrapolates from known principles of protein prenylation and studies on other isoprenoid analogs to offer a framework for its validation.

Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids to cysteine residues within target proteins, thereby influencing their subcellular localization and function in vital signaling pathways.[1][2] The primary enzymes responsible for this are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), which utilize FPP (a 15-carbon isoprenoid) and GGPP (a 20-carbon isoprenoid), respectively.[1] This guide explores the potential for the 25-carbon isoprenoid, this compound, to serve as a substrate for these enzymes.

Comparative Analysis of Prenyl Donors

The substrate specificity of prenyltransferases is not absolute, and instances of "alternative prenylation," where a protein can be modified by a non-canonical isoprenoid, have been documented, particularly when the primary prenyltransferase is inhibited.[3] The ability of FTase and GGTase-I to utilize Geranylfarnesyl pyrophosphate (GFPP), the activated form of this compound, would depend on the flexibility of their active sites to accommodate a C25 isoprenoid.

FeatureFarnesyl Pyrophosphate (FPP)Geranylgeranyl Pyrophosphate (GGPP)Geranylfarnesyl Pyrophosphate (GFPP) (Hypothetical)
Isoprenoid Length 15 Carbons (C15)20 Carbons (C20)25 Carbons (C25)
Primary Enzyme Farnesyltransferase (FTase)Geranylgeranyltransferase I (GGTase-I)To be determined; potentially GGTase-I due to longer chain length preference, or promiscuous FTase activity.
Protein Substrate Recognition Motif C-terminal CaaX box (X = M, S, Q, A, C)C-terminal CaaX box (X = L, I, V, F)Likely to follow the specificity of the utilizing enzyme.
Cellular Concentration Endogenously synthesized via the mevalonate (B85504) pathway.[4]Endogenously synthesized via the mevalonate pathway.[5]Not endogenously synthesized in mammals; would require exogenous administration of this compound.
Known Biological Roles of Modification Anchors proteins (e.g., Ras, lamins) to membranes, facilitating signal transduction.[1]Anchors proteins (e.g., Rho family GTPases) to membranes, involved in cytoskeletal regulation and cell motility.[6]Potential for altered membrane anchoring, protein-protein interactions, and downstream signaling due to the longer, more lipophilic anchor.

Experimental Protocols for Validation

To validate the role of this compound in protein prenylation, a series of in vitro and cell-based assays are necessary. The following protocols are adapted from established methodologies for studying protein prenylation.

Protocol 1: In Vitro Enzymatic Prenylation Assay

Objective: To determine if GFPP can act as a substrate for FTase and GGTase-I in a cell-free system.

Materials:

  • Purified recombinant human FTase and GGTase-I.

  • Synthetic peptide substrate with a CaaX motif (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-I).

  • Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP), and synthesized Geranylfarnesyl pyrophosphate (GFPP).

  • Radiolabeled [³H]-IPP (Isopentenyl pyrophosphate) for de novo synthesis of radiolabeled prenyl donors, or direct synthesis of [³H]-GFPP.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

  • Scintillation counter and filter paper.

Method:

  • Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the peptide substrate, and either [³H]-FPP, [³H]-GGPP, or [³H]-GFPP.

  • Initiate the reaction by adding purified FTase or GGTase-I.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).

  • Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled isoprenoid.

  • Measure the radioactivity retained on the filter paper using a scintillation counter to quantify the extent of peptide prenylation.[7]

Protocol 2: Cellular Protein Prenylation Analysis

Objective: To determine if exogenously supplied this compound is metabolized to GFPP and incorporated into proteins in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293 or Cos-7).

  • This compound.

  • Click-chemistry compatible analog of this compound (e.g., with a terminal alkyne or azide).

  • Cell lysis buffer.

  • Biotin-azide or biotin-alkyne for click chemistry.

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against known prenylated proteins (e.g., Ras, RhoA) and a loading control (e.g., GAPDH).

Method:

  • Culture cells and treat with the click-chemistry analog of this compound for 24-48 hours.

  • Lyse the cells and perform a click reaction with biotin-azide/alkyne to tag the incorporated geranylfarnesyl groups.

  • Enrich for geranylfarnesylated proteins using streptavidin-agarose beads.[8]

  • Elute the enriched proteins and separate them by SDS-PAGE.

  • Perform a Western blot and probe with streptavidin-HRP to visualize all geranylfarnesylated proteins.

  • Alternatively, probe with specific antibodies to determine if known prenylated proteins are modified with the geranylfarnesyl group.

Protocol 3: Mass Spectrometry-Based Identification of Geranylfarnesylated Proteins

Objective: To identify specific proteins that are modified by a geranylfarnesyl group.

Materials:

  • Enriched geranylfarnesylated proteins from Protocol 2.

  • Trypsin for in-gel or in-solution digestion.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Protein identification software (e.g., Mascot, Sequest).

Method:

  • Digest the enriched proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.[9]

  • Search the acquired MS/MS spectra against a protein database to identify the proteins.

  • Manually inspect the spectra of identified peptides to confirm the presence of the geranylfarnesyl modification on cysteine residues. The modification will result in a specific mass shift.

Visualizing Pathways and Workflows

To further elucidate the potential role of this compound in cellular processes, the following diagrams illustrate a key signaling pathway affected by prenylation and a general workflow for identifying prenylated proteins.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras_inactive Inactive Ras-GDP (GF-modified) Ras_active Active Ras-GTP (GF-modified) Ras_inactive->Ras_active Raf Raf Ras_active->Raf Binds and Activates MEK MEK Raf->MEK Phosphorylates Grb2_SOS->Ras_inactive Activates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Hypothetical Ras signaling pathway with this compound-modified Ras.

G cluster_workflow Experimental Workflow for Validating this compound Prenylation start Synthesize GFPP and alkyne-Geranylfarnesol invitro In Vitro Prenylation Assay (FTase/GGTase-I + GFPP) start->invitro cellular Cellular Labeling with alkyne-Geranylfarnesol start->cellular click Click Chemistry with Biotin-Azide cellular->click enrich Streptavidin Enrichment click->enrich analysis SDS-PAGE & Western Blot enrich->analysis mass_spec LC-MS/MS Analysis enrich->mass_spec validation Identification of Geranylfarnesylated Proteins mass_spec->validation

Caption: Workflow for validating this compound in protein prenylation.

References

Safety Operating Guide

Proper Disposal of Geranylfarnesol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Geranylfarnesol, a C25 isoprenoid alcohol used in various research and development applications.

This compound, while valuable in organic synthesis and as a pharmaceutical intermediate, requires careful handling and disposal due to its potential environmental hazards.[1][] Adherence to established safety protocols and waste management regulations is crucial to minimize risks to personnel and the ecosystem.

Immediate Safety and Spill Response

Before handling this compound, it is essential to be familiar with its safety profile. In the event of a spill, immediate and appropriate action is necessary to mitigate any potential harm.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Spill Containment and Cleanup:

  • Ventilation: Ensure the area is well-ventilated to avoid inhalation of any vapors.

  • Containment: For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3]

  • Collection: Carefully collect the absorbent material and the spilled substance into a suitable, sealable, and properly labeled container for disposal.[1][3]

  • Cleaning: Clean the spill area thoroughly with soap and water.[1]

  • Avoid Drains: Do not allow the product or contaminated cleaning materials to enter drains.[4]

This compound Disposal Protocol

The disposal of this compound must comply with all applicable local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.

Step 1: Waste Identification and Segregation

  • This compound waste should be classified as hazardous chemical waste.[1]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep this compound in its original or a compatible, well-labeled container.

Step 2: Container Management

  • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste" and "this compound."

  • Store the sealed container in a designated, secure waste accumulation area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is to send the material to an approved waste disposal plant.[1]

Key Disposal Considerations:

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1]

  • Regulatory Compliance: Waste disposal must be conducted in accordance with national and local regulations.

Summary of this compound Safety and Disposal Information

Parameter Information References
CAS Number 4602-84-0[1]
Molecular Formula C25H42O[5]
Primary Hazards Skin irritation, may cause an allergic skin reaction, serious eye irritation, toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Protective gloves, eye protection, lab coat.[1]
Spill Cleanup Absorb with inert material, collect in a suitable container for disposal.[1][3]
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant.[1]
Container for Disposal Original container or a suitable, closed, and labeled container.[1][3]
Environmental Precautions Avoid release to the environment; do not let the product enter drains.[1][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Geranylfarnesol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes no_spill Direct Waste Collection spill->no_spill No collect_waste Collect Waste in a Labeled, Sealed Container contain_spill->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose of at an Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Geranylfarnesol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on data for related compounds, Geranylfarnesol should be handled as a substance that may cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[2][4] It is also presumed to be toxic to aquatic life with long-lasting effects.[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P261: Avoid breathing vapor or dust.[2][3]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2][3]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

PropertyValueSource
Molecular Formula C25H42O[5][6]
Molecular Weight 358.61 g/mol [5][6]
Appearance Clear Liquid (based on related compounds)[1]
Boiling Point 229 - 230 °C / 444 - 446 °F @ 757 mmHg (Geraniol)[1]
Flash Point 76 °C / 168 °F (Geraniol)[1]
Density 0.878 g/cm³ (Geraniol)[1]
Solubility Soluble in DMSO. Not miscible or difficult to mix in water (Farnesol).[3][]
Storage Store in a cool, dry, and well-ventilated place. For short-term storage (days to weeks), maintain at 0-4 °C. For long-term storage (months to years), store at -66 °C.[1][]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[8]

  • Assemble all necessary equipment and reagents before commencing work.[8]

  • Verify that an eye wash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Don all required PPE as detailed below before handling the compound.[8]

Protection TypeEquipmentSpecificationPurpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[8]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or during procedures with a high risk of splashing.[8]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[8] The suitability and durability of gloves depend on the frequency and duration of contact.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[8]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.[8]

3. Weighing and Aliquoting:

  • Conduct all manipulations of the compound within a chemical fume hood to control potential vapors.[8]

  • Use appropriate tools, such as micropipettes for liquids, to handle the substance and avoid splashes.

4. Experimental Procedures:

  • All procedures involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Keep containers tightly closed when not in use.[1]

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[3]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[9]

  • Ventilate the affected area.[10]

First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water.[1][2] If skin irritation or a rash occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting.[1] Rinse mouth with water and seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[1]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Contaminated Materials: Any materials contaminated with this compound, such as PPE and absorbent materials from spills, must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.

  • Do Not: Do not dispose of this compound down the drain, as it is expected to be toxic to aquatic life.[10][11]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_area Clean & Uncluttered Work Area prep_ppe Assemble & Inspect PPE prep_equipment Gather Equipment & Reagents don_ppe Don Appropriate PPE prep_equipment->don_ppe weigh Weighing & Aliquoting in Fume Hood don_ppe->weigh experiment Conduct Experiment in Fume Hood weigh->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate wash_hands Wash Hands Thoroughly dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe dispose_waste Dispose of Chemical Waste spill Spill Response first_aid First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geranylfarnesol
Reactant of Route 2
Reactant of Route 2
Geranylfarnesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.